Myristoleyl behenate
Description
Properties
Molecular Formula |
C36H70O2 |
|---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
[(Z)-tetradec-9-enyl] docosanoate |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h10,12H,3-9,11,13-35H2,1-2H3/b12-10- |
InChI Key |
GDAMRTVPVKYFCC-BENRWUELSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Myristoleyl Behenate: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl behenate (B1239552) is a long-chain wax ester, a class of lipids known for their diverse applications in pharmaceuticals, cosmetics, and as specialty lubricants. These esters are formed from the condensation of a long-chain fatty alcohol and a long-chain fatty acid. Specifically, myristoleyl behenate is the ester of myristoleyl alcohol and behenic acid. Its unique properties, including a high molecular weight and a specific melting point, make it a compound of interest for various formulation and drug delivery applications. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, complete with experimental protocols and quantitative data.
Chemical Structure
This compound, systematically named [(Z)-tetradec-9-enyl] docosanoate, is a wax ester with the chemical formula C36H70O2. It is formed from the esterification of myristoleyl alcohol ((Z)-tetradec-9-en-1-ol) and behenic acid (docosanoic acid). The "myristoleyl" group contains a 14-carbon chain with a cis (Z) double bond at the 9th position, while the "behenate" group is a saturated 22-carbon fatty acid.
The structural representation of this reaction is as follows:
Physicochemical Properties
Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available data for this compound and its saturated analog, myristyl behenate, for comparison.
| Property | This compound | Myristyl Behenate | Notes |
| Molecular Formula | C36H70O2 | C36H72O2 | - |
| Molecular Weight | 534.9 g/mol | 536.96 g/mol | [1] |
| Physical State | Solid | Solid | [1] |
| Purity | - | >99% | [1] |
| Melting Point | Not reported | Not reported | - |
| Boiling Point | Estimated: 638.6 °C at 760 mmHg | Not reported | Data for a similar compound, (Z)-Octadec-9-enyl docosanoate. |
| Density | Estimated: 0.861 g/cm³ | Not reported | Data for a similar compound, (Z)-Octadec-9-enyl docosanoate. |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | Insoluble in water; Soluble in nonpolar organic solvents | General property of wax esters. |
Synthesis of this compound
The primary method for synthesizing this compound is through the direct esterification of myristoleyl alcohol with behenic acid. This can be achieved via chemical catalysis (e.g., Fischer esterification) or enzymatic catalysis.
Experimental Protocols
Below are representative protocols for the synthesis of this compound. These are generalized procedures and may require optimization for specific laboratory conditions and desired product purity.
1. Fischer Esterification (Acid-Catalyzed)
This method involves the reaction of the fatty acid and fatty alcohol in the presence of a strong acid catalyst, with the removal of water to drive the reaction to completion.
-
Materials:
-
Myristoleyl alcohol (1 equivalent)
-
Behenic acid (1 equivalent)
-
Toluene (B28343) (or another suitable solvent to form an azeotrope with water)
-
p-Toluenesulfonic acid (p-TSA) or concentrated sulfuric acid (catalytic amount, e.g., 0.02 equivalents)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Hexane (B92381) and Ethyl Acetate (B1210297) (for chromatography)
-
-
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add myristoleyl alcohol, behenic acid, and toluene.
-
Add the acid catalyst (p-TSA or H₂SO₄).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to obtain pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
2. Enzymatic Esterification
This method utilizes a lipase (B570770) as a biocatalyst, offering milder reaction conditions and higher specificity.
-
Materials:
-
Myristoleyl alcohol (1 equivalent)
-
Behenic acid (1 equivalent)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous solvent (e.g., hexane or solvent-free)
-
Molecular sieves (to remove water)
-
-
Apparatus:
-
Reaction vessel (e.g., screw-capped flask)
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled incubator or water bath
-
Filtration setup
-
Rotary evaporator
-
-
Procedure:
-
In a reaction vessel, combine myristoleyl alcohol and behenic acid. If using a solvent, dissolve the reactants in anhydrous hexane.
-
Add the immobilized lipase (typically 5-10% by weight of the reactants).
-
Add activated molecular sieves to the mixture to adsorb the water produced during the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation.
-
Monitor the reaction progress by analyzing aliquots for the disappearance of reactants using Gas Chromatography (GC) or by titration of the remaining free fatty acid.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.
-
If a solvent was used, remove it using a rotary evaporator to yield the crude this compound.
-
Further purification, if necessary, can be achieved by recrystallization or column chromatography.
-
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Conclusion
This compound is a valuable long-chain wax ester with significant potential in various industrial applications. Its synthesis, achievable through established methods like Fischer esterification or enzymatic catalysis, allows for the tailored production of this compound. While detailed physicochemical data remains somewhat limited, the provided information on its structure, synthesis, and the properties of related compounds offers a solid foundation for researchers and professionals in drug development and materials science. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.
References
Myristyl Behenate: A Comprehensive Physicochemical Analysis
For Immediate Release
This technical guide provides a detailed overview of the core physicochemical properties of myristyl behenate (B1239552), a long-chain wax ester. The information is intended for researchers, scientists, and professionals in drug development and formulation. This document collates available data on its physical and chemical characteristics and outlines standardized experimental protocols for their determination.
Executive Summary
Myristyl behenate is the ester of myristyl alcohol and behenic acid. It functions as an emollient, texture enhancer, and stabilizer in various formulations. A thorough understanding of its physicochemical properties is crucial for its effective application in product development. This guide presents key data in a structured format and provides detailed methodologies for property analysis.
Physicochemical Properties
The fundamental physicochemical properties of myristyl behenate are summarized below. Due to the limited availability of specific experimental data for this compound, some properties of similar long-chain wax esters are included for comparative purposes.
Table 1: Summary of Physicochemical Data for Myristyl Behenate
| Property | Value | Source |
| Chemical Name | Tetradecyl docosanoate | [1] |
| CAS Number | 42233-09-0 | [2] |
| Molecular Formula | C36H72O2 | [2][3] |
| Molecular Weight | 536.96 g/mol | [2][3] |
| Physical State | Solid | [3] |
| Purity | >99% | [3] |
| Melting Point | Saturated wax esters of similar chain length (e.g., C36) melt in the range of 38-73°C.[4][5] | - |
| Solubility | Insoluble in water. Soluble in organic solvents like chloroform (B151607) and hexane (B92381).[6][7] | - |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of myristyl behenate are outlined below. These protocols are based on standard analytical techniques for long-chain esters.
Determination of Melting Point (Capillary Method)
The melting point of solid wax esters like myristyl behenate can be determined using the open or closed capillary tube method.[8]
Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range over which the substance melts is observed and recorded as the melting point.
Apparatus:
-
Melting point apparatus (e.g., Fisher-Johns or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of myristyl behenate is finely powdered using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is the melting point.[8]
-
Replicates: The procedure is repeated at least twice, and the average melting point range is reported.
Determination of Solubility
The solubility of myristyl behenate in various solvents can be determined through a standardized qualitative or quantitative method.
Principle: A known amount of the solute (myristyl behenate) is added to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is determined.
Apparatus:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Test tubes or vials
-
Shaking water bath or magnetic stirrer
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., GC-FID)
Procedure:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, chloroform, hexane) are selected.[6]
-
Sample Preparation: A known mass of myristyl behenate is added to a series of test tubes.
-
Solvent Addition: A known volume of each solvent is added to the respective test tubes.
-
Equilibration: The test tubes are sealed and placed in a shaking water bath at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: If undissolved solid remains, the solution is allowed to settle, or centrifugation is used to separate the solid phase.
-
Quantification: An aliquot of the clear supernatant is carefully removed and diluted as necessary. The concentration of the dissolved myristyl behenate is then determined using a suitable analytical technique, such as High-Temperature Gas Chromatography with Flame Ionization Detection (HTGC-FID).
Purity Analysis by High-Temperature Gas Chromatography (HTGC)
The purity of myristyl behenate and the presence of any related impurities can be assessed using HTGC.[9][10][11]
Principle: The sample is vaporized and injected into a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase. A detector measures the quantity of each component as it elutes from the column.
Apparatus:
-
Gas chromatograph equipped for high-temperature operation
-
High-temperature capillary column (e.g., DB-1HT or similar)
-
Flame Ionization Detector (FID)
-
Autosampler
-
Data acquisition and processing software
Procedure:
-
Standard Preparation: A standard solution of myristyl behenate of known concentration is prepared in a suitable solvent (e.g., hexane or toluene).
-
Sample Preparation: A sample of the myristyl behenate to be analyzed is accurately weighed and dissolved in the same solvent to a known concentration.
-
Instrumental Conditions:
-
Injector Temperature: 390°C[11]
-
Oven Temperature Program: Initial temperature of 120°C, ramped to 240°C at 15°C/min, then ramped to 390°C at 8°C/min, and held for a sufficient time to ensure elution of all components.[11]
-
Carrier Gas: Helium or hydrogen at an optimal flow rate.
-
Injection Volume: 1 µL.
-
-
Analysis: The standard and sample solutions are injected into the GC.
-
Data Analysis: The retention time of the peak in the sample chromatogram is compared to that of the standard to confirm the identity of myristyl behenate. The peak area is used to quantify the purity of the sample, typically expressed as a percentage.
Visualizations
Chemical Structure of Myristyl Behenate
Caption: Chemical structure of myristyl behenate.
Generalized Workflow for Synthesis and Analysis of Myristyl Behenate
Caption: Synthesis and analysis workflow for myristyl behenate.
References
- 1. PubChemLite - Myristyl behenate (C36H72O2) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 8. Melting point - WaxPedia [waxpedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. internationaloliveoil.org [internationaloliveoil.org]
Myristoleyl Behenate: A Comprehensive Technical Guide to its Melting Point and Thermal Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristoleyl behenate (B1239552), a wax ester of significant interest in pharmaceutical and cosmetic formulations, lacks readily available public data on its precise melting point and thermal characteristics. This technical guide synthesizes information on related compounds and theoretical principles to provide a robust estimation of its thermal properties. Furthermore, it outlines detailed experimental protocols for the determination of these characteristics using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), providing a foundational framework for researchers.
Introduction
Wax esters, formed from the esterification of a fatty acid and a fatty alcohol, are a diverse class of lipids with wide-ranging applications in drug delivery, personal care, and material science. Their thermal behavior, particularly the melting and crystallization profile, is a critical determinant of their functionality, influencing factors such as texture, stability, and release kinetics in formulated products. Myristoleyl behenate, an ester composed of a C14 moiety (myristoleyl) and a C22 moiety (behenate), is a prime example of a wax ester where a comprehensive understanding of its thermal properties is essential for its effective application. This document aims to bridge the current knowledge gap by providing an in-depth analysis of its expected thermal behavior and the methodologies for its empirical determination.
Estimated and Component Thermal Properties
Direct experimental data for the melting point of this compound is not available in the public domain. However, an estimation can be made based on the properties of its constituent components and the general principles governing the thermal behavior of long-chain wax esters. The melting point of a wax ester is primarily influenced by its total carbon number and the presence of any unsaturation.
This compound is an ester formed from a C14 alcohol (myristoleyl alcohol) and a C22 fatty acid (behenic acid), or a C14 fatty acid (myristic acid) and a C22 alcohol (behenyl alcohol). The term "myristoleyl" typically implies an unsaturated C14 chain, which would lower the melting point compared to a fully saturated equivalent. However, for the purpose of this guide, we will consider the saturated form, myristyl behenate, for a baseline estimation, as unsaturation details are not specified.
The melting points of the potential constituent parts are well-documented:
| Component | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Myristic Acid | C₁₄H₂₈O₂ | 228.37 | 54.4 °C[1][2][3][4] |
| Myristyl Alcohol | C₁₄H₃₀O | 214.39 | 38 °C[5][6][7][8] |
| Behenic Acid | C₂₂H₄₄O₂ | 340.58 | 80 °C[9][10][11][12][13] |
| Behenyl Alcohol | C₂₂H₄₆O | 326.60 | 65-72 °C[14][15][16][17][18] |
Based on these values and the general trend of increasing melting points with longer chain lengths in wax esters, the melting point of this compound (as a saturated C14-C22 ester) is expected to be in the higher range of wax esters. Saturated wax esters with similar total carbon numbers (C36) typically exhibit melting points in the range of 70-80°C.
Expected Thermal Behavior
The thermal behavior of this compound is anticipated to be characteristic of a long-chain crystalline wax ester. Upon heating, it would undergo a solid-solid phase transition to a more ordered crystalline form before reaching its melting point, which would be observed as a sharp endothermic peak in a Differential Scanning Calorimetry (DSC) thermogram. The crystallization process upon cooling would exhibit an exothermic peak at a temperature slightly lower than its melting point, a phenomenon known as supercooling.
The presence of any unsaturation in the myristoleyl chain would introduce kinks in the hydrocarbon chain, disrupting the crystalline packing and consequently lowering the melting point and the enthalpy of fusion.
Experimental Protocols for Thermal Analysis
To empirically determine the melting point and thermal behavior of this compound, the following experimental protocols are recommended.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for characterizing the thermal transitions of materials.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Apparatus: A calibrated Differential Scanning Calorimeter.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp up to 100°C at a heating rate of 10°C/min.
-
Hold isothermally for 5 minutes to erase thermal history.
-
Cool down to 25°C at a cooling rate of 10°C/min.
-
Ramp up again to 100°C at a heating rate of 10°C/min.
-
-
Atmosphere: Inert nitrogen atmosphere with a purge rate of 50 mL/min.
-
-
Data Analysis:
-
The melting point is determined as the peak temperature of the endotherm in the second heating scan.
-
The enthalpy of fusion (ΔH) is calculated from the area under the melting peak.
-
The crystallization temperature is determined as the peak temperature of the exotherm during the cooling scan.
-
References
- 1. Myristic acid - Wikipedia [en.wikipedia.org]
- 2. Myristic acid | 544-63-8 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Acids & Fatty Acids - Myristic Acid [unicareingredients.com]
- 5. Myristyl Alcohol [drugfuture.com]
- 6. tradeindia.com [tradeindia.com]
- 7. chembk.com [chembk.com]
- 8. atamankimya.com [atamankimya.com]
- 9. grokipedia.com [grokipedia.com]
- 10. BEHENIC ACID - Ataman Kimya [atamanchemicals.com]
- 11. 505-56-6 CAS MSDS (BEHENIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. parchem.com [parchem.com]
- 13. ベヘン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. specialchem.com [specialchem.com]
- 15. BEHENYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 16. Behenyl Alcohol | C22H46O | CID 12620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. parchem.com [parchem.com]
- 18. CAS Common Chemistry [commonchemistry.cas.org]
The Solubility of Myristoleyl Behenate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of myristoleyl behenate (B1239552), a long-chain wax ester. Due to a lack of specific quantitative solubility data for myristoleyl behenate in publicly available literature, this document focuses on the qualitative solubility of the broader class of wax esters in various organic solvents. Furthermore, a detailed, standardized experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate in-house data. This guide is intended to be a valuable resource for formulation development, chemical synthesis, and purification processes involving this and similar compounds.
Introduction to this compound
This compound (C36H70O2) is a wax ester formed from the esterification of myristoleyl alcohol (a C14 unsaturated alcohol) and behenic acid (a C22 saturated fatty acid). As a member of the wax ester class, its physicochemical properties, including solubility, are dictated by its long, nonpolar hydrocarbon chains. Wax esters are known for their chemical stability and water resistance.[1] Understanding the solubility of this compound in organic solvents is critical for a variety of applications, from cosmetic formulations to drug delivery systems.
Qualitative Solubility of Wax Esters
| Solvent Class | Examples | Expected Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble | The nonpolar aromatic rings interact favorably with the long hydrocarbon chains of the wax ester.[1] |
| Chlorinated Solvents | Chloroform, Dichloromethane | Soluble | These solvents have appropriate polarity to dissolve large, nonpolar molecules like wax esters.[1] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are effective solvents for a wide range of organic compounds, including nonpolar lipids.[1] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | Ketones can effectively solvate the ester group and the hydrocarbon chains.[1] |
| Esters | Ethyl acetate | Soluble | "Like dissolves like" principle applies, as both the solvent and solute contain ester functional groups.[1] |
| Alkanes | Hexane, Heptane | Soluble | The nonpolar nature of alkanes makes them good solvents for the long hydrocarbon tails of wax esters. |
| Alcohols | Ethanol, Methanol, Isopropanol | Sparingly Soluble | The polarity of the hydroxyl group in alcohols limits their ability to dissolve long-chain, nonpolar wax esters. Solubility is expected to increase with heating. |
| Water | Insoluble | The hydrophobic nature of the long hydrocarbon chains makes wax esters immiscible with water. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature incubator/shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium, indicating saturation.
-
Prepare triplicate samples for each solvent and temperature combination to ensure statistical validity.
-
-
Equilibration:
-
Place the vials in a constant temperature incubator/shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature precipitation.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Record the exact weight of the transferred solution.
-
Dilute the sample with a suitable solvent to a concentration that falls within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
S (mg/mL) = (C × V_dil × DF) / V_initial
Where:
-
C = Concentration of the diluted sample from the calibration curve (mg/mL)
-
V_dil = Volume of the diluted sample (mL)
-
DF = Dilution factor
-
V_initial = Initial volume of the filtered supernatant (mL)
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal shake-flask method.
Conclusion
This compound, as a long-chain wax ester, is expected to be soluble in a range of nonpolar organic solvents such as aromatic hydrocarbons, chlorinated solvents, ethers, ketones, and esters, while being insoluble in water. For researchers, scientists, and drug development professionals requiring precise solubility data, the isothermal shake-flask method detailed in this guide provides a robust framework for in-house determination. The generation of such quantitative data will be invaluable for optimizing formulation strategies, improving synthetic routes, and enhancing purification protocols involving this compound and other similar wax esters.
References
The Role of Myristoleyl Behenate and Related Long-Chain Ester Lipids as Functional Excipients in Advanced Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of pharmaceutical sciences is continually evolving, with a significant focus on enhancing the therapeutic efficacy and bioavailability of drug molecules. A key strategy in this endeavor is the utilization of advanced drug delivery systems, where lipid excipients play a pivotal role. Among these, long-chain fatty acid esters such as Myristoleyl Behenate (B1239552) and its close analogs, Glyceryl Behenate and Myristyl Myristate, have emerged as versatile and indispensable components. This technical guide provides a comprehensive overview of the function of these lipids as excipients, with a focus on their application in the formulation of Solid Lipid Nanoparticles (SLNs) and other controlled-release dosage forms. While direct data on Myristoleyl Behenate is limited, the extensive research on structurally similar lipids, particularly Glyceryl Behenate, provides a robust framework for understanding its potential applications and performance characteristics.
Physicochemical Properties and Their Impact on Formulation
Long-chain fatty acid esters are characterized by their high lipophilicity, solid-state at room temperature, and biocompatibility, making them ideal candidates for creating lipid-based matrices for controlled drug release.[1] Glyceryl behenate, a mixture of glycerides of behenic acid, is a hydrophobic, non-swelling wax-like material widely used in pharmaceutical formulations.[2]
Table 1: Physicochemical Properties of Glyceryl Behenate Based Solid Lipid Nanoparticles (SLNs)
| Formulation/Drug | Lipid | Surfactant(s) | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Release Profile | Reference |
| Haloperidol | Glyceryl behenate | Tween 80 | 103 ± 9 | -23.5 ± 1.07 | 79.46 ± 1.97 | 87.21 ± 3.63% in 24h | [3][4] |
| Donepezil | Glyceryl behenate | Tween 80 & Poloxamer 188 (1:1) | 99.42 ± 7.26 | - | - | 96.72 ± 5.89% in 24h | [5] |
| Aceclofenac | Glyceryl behenate | - | 245 ± 5 | - | 68-90% | Sustained release | [6] |
| Ethambutol | Glyceryl behenate | - | < 100 | - | > 98% | - | [7] |
These properties are critical in determining the stability, drug-loading capacity, and release kinetics of the final formulation. The particle size and zeta potential are key indicators of the physical stability of the nanoparticle dispersion, with smaller sizes and higher absolute zeta potential values generally leading to more stable formulations.[6][8] The high entrapment efficiency observed in many studies highlights the ability of these lipid matrices to effectively encapsulate a variety of drug molecules.[3][6][7]
Function as a Lipid Excipient in Drug Delivery
This compound and its analogs serve multiple functions in pharmaceutical formulations, primarily as matrix-forming agents for sustained and controlled drug release. Their utility extends from traditional tablet and capsule formulations to advanced nanoparticle-based delivery systems.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
SLNs and NLCs are at the forefront of nanomedicine, offering a promising platform for the delivery of poorly water-soluble drugs.[8][9] Glyceryl behenate is a frequently used lipid in the fabrication of these nanoparticles.[3][5][9] The solid lipid core provides a protective environment for the encapsulated drug, shielding it from enzymatic degradation and enabling controlled release over an extended period.[8]
The mechanism of drug release from these lipid matrices is typically governed by diffusion through the solid lipid matrix.[8][10] The release kinetics can be modulated by altering the lipid concentration, manufacturing process, and the inclusion of other excipients.[1]
Sustained-Release Tablets
In oral solid dosage forms, glyceryl behenate is employed as a matrix-forming agent to achieve sustained release of water-soluble drugs.[2][9][11] When compressed into a tablet, the lipid forms a non-erodible matrix through which the drug diffuses.[1] This approach allows for a reduction in dosing frequency and improved patient compliance. Studies have shown that even a small amount of glyceryl behenate (as low as 0.65% of the total tablet weight) can form a strong matrix and provide sustained release over several hours when a post-heating process is applied.[11]
Other Applications
Beyond controlled release, these lipids also function as:
-
Tablet and capsule lubricants: Their waxy nature helps to reduce friction during the tablet compression process.[2][9]
-
Coating excipients: They can be used as hot-melt coating agents to be sprayed onto powders.[2][9]
-
Viscosity-increasing agents: In cosmetic and topical formulations, they contribute to the desired texture and feel.[9]
Experimental Protocols
The successful formulation of lipid-based drug delivery systems relies on well-defined experimental protocols. Below are methodologies for the preparation and characterization of SLNs, which can be adapted for this compound based on its specific physicochemical properties.
Preparation of Solid Lipid Nanoparticles by Emulsification Diffusion Technique
This method is widely used for the fabrication of SLNs.[3][5]
-
Preparation of the Lipid Phase: The lipid (e.g., Glyceryl Behenate) is melted at a temperature 5-10°C above its melting point. The lipophilic drug is then dissolved or dispersed in the molten lipid.[1]
-
Preparation of the Aqueous Phase: A surfactant (e.g., Tween 80, Poloxamer 188) is dissolved in purified water.[3][5]
-
Emulsification: The hot lipid phase is added to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: The coarse emulsion is then subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.[6]
-
Cooling and Solidification: The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to solidify and form SLNs.
Characterization of Solid Lipid Nanoparticles
-
Particle Size and Zeta Potential: Measured by dynamic light scattering (DLS) and electrophoretic light scattering, respectively. These parameters are crucial for predicting the stability of the nanoparticle dispersion.[3][5]
-
Entrapment Efficiency and Drug Loading: Determined by separating the free drug from the SLN dispersion (e.g., by ultracentrifugation) and quantifying the amount of drug in the supernatant and the nanoparticles using a suitable analytical method like HPLC.[3]
-
In Vitro Drug Release: Typically evaluated using a dialysis bag method. The SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium. Samples are withdrawn from the release medium at predetermined time intervals and analyzed for drug content.[3][5]
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) are used to investigate the crystalline state of the drug and the lipid within the nanoparticles.[3]
Visualizing the Process and Function
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Structure of a Solid Lipid Nanoparticle.
Caption: Experimental Workflow for SLN Preparation.
Caption: Logical Flow of Lipid Excipient Function.
Safety and Toxicological Profile
Conclusion
This compound, along with its structural and functional analogs like Glyceryl Behenate, represents a class of highly versatile and valuable lipid excipients for modern drug delivery. Their ability to form stable matrices for controlled drug release, coupled with their excellent safety profile, makes them indispensable tools for formulation scientists. The data and methodologies presented in this guide, primarily derived from extensive research on Glyceryl Behenate, provide a strong foundation for the development of advanced drug delivery systems utilizing this compound. As the demand for more effective and patient-friendly medicines grows, the role of these functional lipid excipients will undoubtedly continue to expand, enabling the development of innovative therapies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. scite.ai [scite.ai]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medipol.edu.tr [medipol.edu.tr]
- 9. Glyceryl behenate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of Sustained Release Tablet with Minimized Usage of Glyceryl Behenate Using Post-Heating Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 13. Final report of the amended safety assessment of Glyceryl Laurate, Glyceryl Laurate SE, Glyceryl Laurate/Oleate, Glyceryl Adipate, Glyceryl Alginate, Glyceryl Arachidate, Glyceryl Arachidonate, Glyceryl Behenate, Glyceryl Caprate, Glyceryl Caprylate, Glyceryl Caprylate/Caprate, Glyceryl Citrate/Lactate/Linoleate/Oleate, Glyceryl Cocoate, Glyceryl Collagenate, Glyceryl Erucate, Glyceryl Hydrogenated Rosinate, Glyceryl Hydrogenated Soyate, Glyceryl Hydroxystearate, Glyceryl Isopalmitate, Glyceryl Isostearate, Glyceryl Isostearate/Myristate, Glyceryl Isostearates, Glyceryl Lanolate, Glyceryl Linoleate, Glyceryl Linolenate, Glyceryl Montanate, Glyceryl Myristate, Glyceryl Isotridecanoate/Stearate/Adipate, Glyceryl Oleate SE, Glyceryl Oleate/Elaidate, Glyceryl Palmitate, Glyceryl Palmitate/Stearate, Glyceryl Palmitoleate, Glyceryl Pentadecanoate, Glyceryl Polyacrylate, Glyceryl Rosinate, Glyceryl Sesquioleate, Glyceryl/Sorbitol Oleate/Hydroxystearate, Glyceryl Stearate/Acetate, Glyceryl Stearate/Maleate, Glyceryl Tallowate, Glyceryl Thiopropionate, and Glyceryl Undecylenate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Myristoleyl Behenate and Related Wax Esters in Cosmetic and Pharmaceutical Formulations
Introduction to Long-Chain Wax Esters
Long-chain wax esters are a class of lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[1][2] In cosmetic and pharmaceutical applications, these esters are highly valued for their unique physicochemical properties. They primarily function as emollients, texture enhancers, and structuring agents.[3][4][5] Their waxy nature allows them to form a protective, occlusive layer on the skin, which helps to prevent moisture loss and impart a smooth, soft feel.[6][7]
Myristyl behenate (B1239552), the ester of myristyl alcohol and behenic acid, is a prime example of such a wax ester.[8][9][10] Its properties are representative of what would be expected from the requested "Myristoleyl behenate." These esters are solid at room temperature with melting points near that of human skin, allowing them to spread easily upon application and provide a substantive, yet non-greasy, film.[3][11]
Physicochemical Properties
The properties of these wax esters make them versatile ingredients in a range of formulations. A summary of the key quantitative data for Myristyl Behenate and related compounds is presented below.
Table 1: Physicochemical Properties of Myristyl Behenate and Related Compounds
| Property | Myristyl Behenate | Behenyl Behenate | Myristyl Myristate | Behenic Acid | Myristyl Alcohol |
| INCI Name | Myristyl Behenate | Behenyl Behenate | Myristyl Myristate | Behenic Acid | Myristyl Alcohol |
| CAS Number | 42233-09-0[10] | 17671-27-1[12] | 3234-85-3[11] | 112-85-6[13] | 112-72-1[14] |
| Molecular Formula | C36H72O2[8] | C44H88O2[7] | C28H56O2 | C22H44O2[13] | C14H30O[14] |
| Molecular Weight | 536.96 g/mol [8] | 649.17 g/mol | 424.7 g/mol | 340.58 g/mol [13] | 214.39 g/mol [15] |
| Appearance | Solid[8] | White to yellowish, hard granules[16] | White to yellow waxy solid[11] | White, waxy solid | White waxy solid, flakes, or powder[17] |
| Melting Point | Not specified | 70 - 74°C[16] | ~38°C[11] | 80°C[18] | 35 - 38°C[14] |
| Solubility | Not specified | Water-insoluble[16] | Practically insoluble in water; soluble in oils[11][19] | Practically insoluble in water; soluble in oil[18] | Practically insoluble in water; soluble in diethyl ether, slightly soluble in ethanol[15] |
| Saponification Value | Not specified | 79 - 89 mg KOH/g[16] | Not specified | Not applicable | Not applicable |
| Acid Value | Not specified | < 2 mg KOH/g[16] | Not specified | Not applicable | Not applicable |
Functions and Applications
Myristyl behenate and similar wax esters are multifunctional ingredients used across a wide array of cosmetic and pharmaceutical products.
Cosmetic Applications
In cosmetics, these esters are prized for their sensory and functional benefits:
-
Emolliency and Moisturization: They form an occlusive barrier on the skin, reducing transepidermal water loss (TEWL) and keeping the skin hydrated. This makes them ideal for products aimed at dry and sensitive skin.[3][19]
-
Texture Enhancement: They contribute to the viscosity and body of creams and lotions, providing a rich, creamy texture without a heavy or greasy after-feel.[3][11] They improve the spreadability of formulations.[11]
-
Structuring Agent: In anhydrous products like lipsticks, lip balms, and stick deodorants, they act as structuring and gelling agents, providing stability and a smooth application.[12][16] They can be used as a vegan replacement for beeswax.[12]
-
Hair Conditioning: In hair care products, they help to condition the hair, reduce frizz, and improve manageability.[11]
Table 2: Typical Use Levels in Cosmetic Formulations
| Ingredient | Product Type | Typical Use Level (%) |
| Behenyl Behenate | General cosmetics | 1 - 20%[16] |
| Myristyl Myristate | Creams and lotions | 1 - 5%[19] |
| Lip balms, body butters | Up to 10%[19] | |
| Decorative cosmetics | Up to 3%[19] | |
| Behenic Acid | General cosmetics | 0.024 - 22%[20] |
Pharmaceutical Applications
In pharmaceutical formulations, related compounds like glyceryl behenate are used for their functional properties:
-
Lubricant: In tablet and capsule manufacturing, it acts as a lubricant to facilitate the ejection of the tablet from the die.[21][22]
-
Sustained-Release Matrix: It can be used as a matrix-forming agent to control the release of water-soluble drugs from tablets.[21]
-
Lipidic Coating: It serves as a lipidic coating excipient and can be used in hot-melt coating processes.[21]
-
Nanoparticle Formulation: Glyceryl behenate is used in the preparation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC).[21]
Mandatory Visualizations
Biosynthesis of Long-Chain Wax Esters
The synthesis of a wax ester like myristyl behenate involves a two-step enzymatic process. First, a fatty acid is activated to its acyl-CoA form, which is then reduced to a fatty alcohol. A separate fatty acyl-CoA is then esterified with the fatty alcohol to form the final wax ester.[1][2]
Experimental Workflow for Emulsion Characterization
The development of a cosmetic or pharmaceutical emulsion containing a wax ester requires thorough characterization to ensure stability and desired sensory performance.
Role of Emollients in Skin Barrier Function
Wax esters function as emollients that support the skin's natural barrier. They form a semi-occlusive layer that locks in moisture and integrates with the lipid matrix of the stratum corneum, the outermost layer of the skin.
Experimental Protocols
Protocol for Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for creating a simple O/W cream incorporating a wax ester like behenyl behenate.
Materials:
-
Oil Phase:
-
Behenyl Behenate: 1-20% (w/w)[16]
-
Liquid emollient (e.g., Caprylic/Capric Triglyceride): 10-15% (w/w)
-
Emulsifier (e.g., Cetearyl Alcohol & Ceteareth-20): 3-5% (w/w)
-
-
Aqueous Phase:
-
Deionized Water: q.s. to 100%
-
Humectant (e.g., Glycerin): 3-5% (w/w)
-
Thickener (e.g., Xanthan Gum): 0.2-0.5% (w/w)
-
-
Preservative: As required (e.g., Phenoxyethanol)
Procedure:
-
Preparation of Phases: In separate beakers, weigh the components of the oil phase and the aqueous phase (excluding the thickener).
-
Heating: Heat both phases separately to 70-75°C with gentle stirring until all components are melted and uniform.
-
Homogenization: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm) to form a coarse emulsion.
-
Thickener Addition: Disperse the thickener into the emulsion and continue homogenization until a uniform consistency is achieved.
-
Cooling: Begin cooling the emulsion under gentle stirring.
-
Final Additions: When the temperature is below 40°C, add the preservative and any other heat-sensitive ingredients.
-
Final Mixing: Continue stirring until the emulsion reaches room temperature. Check and adjust the pH if necessary.
Protocol for Characterization of a Cosmetic Emulsion
This protocol outlines key tests to evaluate the properties of the prepared emulsion.[23][24][25]
1. Microscopic Analysis:
-
Objective: To determine droplet size and distribution.
-
Method: Place a small sample of the emulsion on a microscope slide. Observe under a light microscope at various magnifications. Use image analysis software to measure the average droplet size and assess the uniformity of the dispersion.[24]
2. Rheological Analysis:
-
Objective: To characterize the viscosity and flow behavior.
-
Method: Use a viscometer or rheometer to measure the viscosity of the emulsion at different shear rates. This provides information on the product's consistency, spreadability, and stability against creaming or sedimentation.[24]
3. Stability Testing:
-
Objective: To assess the physical stability of the emulsion under stress conditions.
-
Methodologies:
-
Centrifugation: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe for any phase separation.[25]
-
Freeze-Thaw Cycles: Subject the emulsion to several cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C) and check for phase separation or changes in texture.
-
Elevated Temperature Storage: Store the emulsion at elevated temperatures (e.g., 40-45°C) for a period of weeks to months and periodically evaluate its physical properties.[25]
-
4. Sensory Evaluation:
-
Objective: To assess the tactile properties of the formulation.[26]
-
Method: A trained sensory panel applies a standardized amount of the product to the skin and evaluates parameters such as spreadability, absorption, greasiness, and after-feel using a defined scoring system.
Protocol for In Vitro Permeation Test (IVPT)
This protocol provides a framework for assessing the effect of a formulation on skin hydration by measuring changes in skin permeability, which is an indicator of the formulation's occlusivity.[27][28][29]
Objective: To evaluate the potential of the formulation to enhance skin barrier function.
Materials:
-
Franz diffusion cells[28]
-
Excised human or animal skin membrane[27]
-
Phosphate-buffered saline (PBS) as receptor fluid[28]
-
The test formulation
-
Analytical equipment (e.g., HPLC-MS/MS if a tracer molecule is used)
Procedure:
-
Skin Preparation: Obtain full-thickness skin and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.[28]
-
Equilibration: Equilibrate the skin with PBS in the receptor compartment, which is maintained at 32°C to mimic skin surface temperature.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation to the skin surface in the donor compartment.[30]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor fluid.[28]
-
Analysis: Analyze the receptor fluid for a marker compound (if included) to determine the flux across the skin. Alternatively, transepidermal water loss (TEWL) can be measured on the skin surface before and after application to assess occlusivity.
-
Data Interpretation: A decrease in the permeation of a marker or a reduction in TEWL indicates that the formulation is enhancing the skin's barrier function.
Conclusion
While "this compound" is not a commonly recognized ingredient, its predicted properties and functions align closely with those of other long-chain wax esters like myristyl behenate and behenyl behenate. These materials are valuable excipients in both cosmetic and pharmaceutical sciences, serving as effective emollients, texture modifiers, and structuring agents. Their ability to form a protective film on the skin helps to maintain barrier integrity and improve hydration. The provided protocols offer a foundational approach for researchers and formulators to develop, characterize, and evaluate formulations containing these versatile lipid-based ingredients.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. glooshi.com [glooshi.com]
- 4. apc-as.com [apc-as.com]
- 5. labinsights.nl [labinsights.nl]
- 6. paulaschoice.fr [paulaschoice.fr]
- 7. BEHENYL BEHENATE - Ataman Kimya [atamanchemicals.com]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. PubChemLite - Myristyl behenate (C36H72O2) [pubchemlite.lcsb.uni.lu]
- 10. scbt.com [scbt.com]
- 11. specialchem.com [specialchem.com]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. BEHENIC ACID - Ataman Kimya [atamanchemicals.com]
- 14. atamankimya.com [atamankimya.com]
- 15. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 16. makingcosmetics.com [makingcosmetics.com]
- 17. specialchem.com [specialchem.com]
- 18. specialchem.com [specialchem.com]
- 19. avenalab.com [avenalab.com]
- 20. paulaschoice.es [paulaschoice.es]
- 21. Glyceryl behenate - Wikipedia [en.wikipedia.org]
- 22. phexcom.com [phexcom.com]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. Production and Characterization of Cosmetic Nanoemulsions Containing Opuntia ficus-indica (L.) Mill Extract as Moisturizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Sensory Characterization of Cosmetic Emulsions | Texture & After-Feel Training [onlytrainings.com]
- 27. Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. permegear.com [permegear.com]
- 29. In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs | FDA [fda.gov]
- 30. researchmgt.monash.edu [researchmgt.monash.edu]
Safety and Toxicity Profile of Myristoleyl Behenate: An In-depth Technical Guide
Executive Summary
Myristoleyl behenate (B1239552) is a wax ester formed from myristoleyl alcohol and behenic acid. In the absence of direct toxicological data, this report leverages the extensive safety information available for structurally related long-chain alkyl esters, which have a long history of safe use in cosmetic and personal care products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed numerous similar esters, such as Myristyl Myristate, Isopropyl Myristate, and Behenyl Behenate, and has consistently concluded that they are safe for use in cosmetics when formulated to be non-irritating.[3][4][5][6]
Based on the available data for these analogous compounds, Myristoleyl behenate is expected to have a low order of acute toxicity and is unlikely to be a significant skin or eye irritant in typical cosmetic formulations. It is not expected to be a skin sensitizer. Furthermore, the constituent moieties, myristoleyl alcohol and behenic acid, are readily metabolized through well-understood fatty acid oxidation pathways, suggesting a low potential for systemic toxicity. Genotoxicity and carcinogenicity are not expected based on the data from related esters.
Chemical and Physical Properties
This compound is a large, hydrophobic molecule. Its properties are expected to be similar to other wax esters used in cosmetics, such as Myristyl Myristate, which is a white to yellow waxy solid.[3] Like other esters, it is anticipated to be soluble in oils and insoluble in water.
Toxicological Profile (Read-Across Approach)
Acute Toxicity
Acute toxicity studies on structurally similar esters indicate a very low potential for toxicity.
Table 1: Acute Toxicity Data for Structurally Related Esters
| Compound | Species | Route | LD50 | Reference |
| Myristyl Myristate | Rat | Oral | > 5000 mg/kg | [7] |
| Myristyl Myristate | Rat | Dermal | > 2000 mg/kg | [7] |
| Isopropyl Myristate | Rat | Oral | > 2000 mg/kg | [8][9] |
| Isopropyl Myristate | Rabbit | Dermal | 5000 mg/kg | [10] |
| Behenic Acid | Rat | Oral | > 2000 mg/kg | [11] |
Skin and Eye Irritation
Studies on analogous esters show a low potential for irritation, particularly at concentrations relevant to cosmetic use.
Table 2: Irritation Data for Structurally Related Esters
| Compound | Species | Test | Result | Reference |
| Myristyl Myristate | Rabbit | Skin Irritation | Minimal to mild | [3] |
| Myristyl Myristate | Rabbit | Eye Irritation | Minimal | [3] |
| Isopropyl Myristate | Rabbit | Skin Irritation | Mild (24h), Moderate to severe (72h, undiluted) | [3] |
| Isopropyl Myristate | Rabbit | Eye Irritation | Minimally irritating | [3] |
| Behenyl Behenate | - | Skin Irritation | May be an irritant | [12] |
| Behenyl Behenate | - | Eye Irritation | May be an irritant | [12] |
| Behenic Acid | - | Skin Irritation | No irritant effect | [11] |
| Behenic Acid | - | Eye Irritation | No irritating effect | [11] |
| Myristyl Alcohol | Rabbit | Skin Irritation | Causes mild skin irritation | [13] |
| Myristyl Alcohol | Rabbit | Eye Irritation | Causes serious eye irritation | [14][15] |
Skin Sensitization
Available data on related esters suggest that this compound is unlikely to be a skin sensitizer.
Table 3: Skin Sensitization Data for Structurally Related Esters
| Compound | Species | Test | Result | Reference |
| Myristyl Myristate | Guinea Pig | Sensitization Study | Not a sensitizer | [3] |
| Isopropyl Myristate | Guinea Pig | Sensitization Study | Not a sensitizer | [3] |
| Behenyl Behenate | - | Sensitization | Not sensitizing | [16] |
| Behenic Acid | - | Sensitization | No sensitizing effects known | [11] |
Genotoxicity and Carcinogenicity
Limited data are available for genotoxicity and carcinogenicity of these esters; however, the available information does not indicate a concern.
Table 4: Genotoxicity and Carcinogenicity Data for Structurally Related Esters
| Compound | Test | Result | Reference |
| Isopropyl Myristate | Ames Test | Negative | [9] |
| Isopropyl Myristate | Carcinogenicity (Mouse Skin) | Not carcinogenic | [3] |
| Behenyl Behenate | Germ Cell Mutagenicity | No data available | [12] |
| Behenyl Behenate | Carcinogenicity | No data available | [12] |
Note: A mixture of Isopropyl Myristate and isopropyl alcohol was found to accelerate the carcinogenic activity of benzo(a)pyrene on mouse skin.[3]
Metabolism and Pharmacokinetics
This compound, like other fatty acid esters, is expected to be hydrolyzed to its constituent alcohol (myristoleyl alcohol) and fatty acid (behenic acid) by esterases present in the skin and other tissues.[17][18] These components are then readily absorbed and metabolized through standard fatty acid and alcohol metabolic pathways.
Caption: Metabolic pathway of this compound.
Experimental Protocols
Acute Oral Toxicity (Based on OECD Guideline 401)
-
Test System: Wistar rats, typically 5 males and 5 females per group.
-
Test Substance Administration: Administered by gavage as a single dose. The substance is often dissolved or suspended in a suitable vehicle (e.g., corn oil).
-
Dose Levels: A limit test is often performed at 2000 mg/kg or 5000 mg/kg.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Dermal Irritation (Based on OECD Guideline 404)
-
Test System: Albino rabbits, at least 3 animals.
-
Test Substance Application: A 0.5 g or 0.5 mL sample of the test substance is applied to a small area (approx. 6 cm²) of shaved skin and covered with a gauze patch.
-
Exposure Duration: Typically 4 hours.
-
Observation Period: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: Irritation is scored based on the Draize scoring system.
Caption: Generalized workflow for a dermal irritation study.
Conclusion
While no direct safety data for this compound exists, a comprehensive review of the toxicological data for structurally related long-chain fatty acid esters provides strong evidence for its safety in cosmetic applications. The available data on myristate and behenate esters, as well as their constituent alcohols and acids, indicate a low potential for acute toxicity, skin and eye irritation, and skin sensitization. These esters are readily metabolized and are not expected to pose a risk of genotoxicity or carcinogenicity. Therefore, this compound can be considered safe for use in cosmetic and personal care products when formulated to be non-irritating.
References
- 1. Safety assessment of cosmetics by read across applied to metabolomics data of in vitro skin and liver models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. Safety Assessment of Alkyl Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. Behenyl Behenate | C44H88O2 | CID 87221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. soapmakers-store.com [soapmakers-store.com]
- 8. madarcorporation.com [madarcorporation.com]
- 9. redox.com [redox.com]
- 10. Isopropyl myristate - Safety Data Sheet [chemicalbook.com]
- 11. agilent.com [agilent.com]
- 12. makingcosmetics.com [makingcosmetics.com]
- 13. sdfine.com [sdfine.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. lobachemie.com [lobachemie.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. pure.psu.edu [pure.psu.edu]
- 18. Final report of the amended safety assessment of myristic acid and its salts and esters as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristoleyl Behenate: A Technical Guide to its Presumed Non-Comedogenic Profile
Introduction
Myristoleyl behenate (B1239552) is an ester formed from the reaction of myristoleyl alcohol (an unsaturated C14 fatty alcohol) and behenic acid (a saturated C22 fatty acid). In cosmetic and pharmaceutical formulations, esters of this nature are typically employed as emollients, texture enhancers, and skin conditioning agents. For products intended for acne-prone or sensitive skin, a critical attribute is a low potential for comedogenicity—the tendency to clog pores and induce the formation of comedones. This technical guide synthesizes available data on related compounds to build a scientific case for myristoleyl behenate as a non-comedogenic ingredient.
Chemical Profile and Inferred Properties
-
IUPAC Name: (Z)-tetradec-9-en-1-yl docosanoate
-
Structure: An ester comprised of a C14 unsaturated alcohol moiety and a C22 saturated fatty acid moiety.
-
Inferred Properties: As a long-chain ester with a high molecular weight, this compound is expected to be a waxy solid at room temperature with excellent emollient properties. Its significant molecular size would likely limit its penetration into the follicular canal, a key factor in reducing comedogenic potential.
Analysis of Comedogenic Potential
The comedogenic potential of an ester is influenced by the properties of its constituent alcohol and fatty acid, including chain length and saturation.
-
Myristoleyl Alcohol Moiety: Myristoleyl alcohol is an unsaturated version of myristyl alcohol. While myristyl alcohol has a comedogenic rating of 2, unsaturation, particularly with linoleic acid-like structures, is often associated with a lower comedogenic risk. In fact, skin deficient in the essential unsaturated fatty acid, linoleic acid, can be more prone to follicular hyperkeratosis.
-
Behenic Acid Moiety: Behenic acid is a long-chain saturated fatty acid with a comedogenic rating of 0[1][2][3]. Its long C22 chain makes it less likely to be irritating or pore-clogging compared to mid-chain fatty acids like myristic acid (rating of 3)[3].
-
Esterification and Molecular Weight: The esterification of a long-chain fatty acid with a fatty alcohol results in a large molecule. There is a general consensus that as the molecular weight of an ester increases, its comedogenic potential decreases[4]. For example, behenyl erucate, another large-molecule ester, has a comedogenic rating of 0[2][4]. Given that this compound would have a similarly high molecular weight, a low comedogenic rating is anticipated.
Data Presentation: Comedogenicity of Related Ingredients
The following table summarizes the comedogenic and irritancy ratings of components and analogues of this compound. The scale for both ratings is typically 0 to 5, where 0 is non-comedogenic/non-irritating and 5 is severely comedogenic/irritating[2][5].
| Ingredient | Chemical Class | Carbon Chain Length | Comedogenic Rating | Irritancy Rating |
| Behenic Acid | Saturated Fatty Acid | C22 | 0[1][2][3] | 0[3] |
| Myristic Acid | Saturated Fatty Acid | C14 | 3[3] | 0[3] |
| Myristyl Alcohol | Saturated Fatty Alcohol | C14 | 2[6] | Not widely reported |
| Behenyl Alcohol | Saturated Fatty Alcohol | C22 | Low/Not rated | Low/Not rated |
| Myristyl Myristate | Saturated Ester | C14 + C14 | 5[7] | Not widely reported |
| Behenyl Erucate | Unsaturated Ester | C22 + C22 | 0[2] | Not widely reported |
| Behenyl Triglyceride | Saturated Triglyceride | C22 | 0[2][5] | Not widely reported |
| Isopropyl Myristate | Saturated Ester | C3 + C14 | 5[3] | 3[3] |
Visualization of Structure-Activity Relationships
The following diagram illustrates the inferred relationship between the chemical structure of fatty acids and alcohols and their comedogenic potential.
Experimental Protocols for Comedogenicity Assessment
Standardized methods are crucial for determining the comedogenic potential of cosmetic ingredients. The two most cited methods are the Rabbit Ear Assay and Human Clinical Trials.
The Rabbit Ear Assay (REA)
The REA is a historically significant animal model for assessing comedogenicity. The inner ear of a rabbit is more sensitive than human skin, making it a stringent screening tool[8][9].
Methodology:
-
Subject Selection: New Zealand albino rabbits are typically used.
-
Test Substance Application: The test material (e.g., 10-100% concentration in a non-comedogenic vehicle) is applied daily or several times a week to the inner ear canal for a period of two to three weeks[8][10][11].
-
Tissue Evaluation:
-
Histological Analysis: At the end of the application period, the treated skin is excised, sectioned, and stained. Follicles are examined microscopically for the presence and size of microcomedones (follicular hyperkeratosis)[11].
-
Epidermal Sheet Method: A simplified method involves immersing the excised tissue in hot water (60°C) to separate the epidermis. The epidermal sheet, with attached microcomedones, is then examined under a stereomicroscope[10][12].
-
-
Grading: The degree of follicular hyperkeratosis is graded on a scale (e.g., 0-5) to determine the comedogenic rating.
Human Comedogenicity Clinical Trial
Human trials are the definitive method for assessing comedogenicity under real-world conditions. These studies typically involve applying the test material to the backs of acne-prone individuals[9][13][14].
Methodology:
-
Subject Selection: Volunteers are screened for having a propensity for comedone formation, typically with large pores on their upper back[13][15].
-
Test Substance Application: The test material and controls (positive, e.g., lanolin; negative, untreated site) are applied under occlusive or semi-occlusive patches to randomized sites on the upper back[13][14][16]. Patches are applied multiple times per week for a period of four to eight weeks[14][16].
-
Analysis and Quantification: The slides are examined under a microscope, and the number and size of microcomedones are counted and compared between the test, positive control, and negative control sites[16].
-
Classification: Based on the statistical analysis of the microcomedone counts, the test material is classified as non-comedogenic, mildly comedogenic, or moderately comedogenic.
References
- 1. Behenic Acid (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 2. banish.com [banish.com]
- 3. aqneeq.co.uk [aqneeq.co.uk]
- 4. insolitbeauty.com [insolitbeauty.com]
- 5. broadessentials.co [broadessentials.co]
- 6. Myristyl Alcohol (Ingredient Explained + Products) | SkinSort [skinsort.com]
- 7. frenchlady.co [frenchlady.co]
- 8. naturium.com.au [naturium.com.au]
- 9. A human model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improved rabbit ear model for assessing comedogenic substances. (1979) | Albert M. Kligman | 58 Citations [scispace.com]
- 11. Improved Procedure for Assessing Acnegenicity (Comedogenicity) in the Rabbit Ear Model | Semantic Scholar [semanticscholar.org]
- 12. An improved rabbit ear model for assessing comedogenic substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Acnegenicity/Comedogenicity | Eurofins CRL [eurofinsus.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. princetonconsumer.com [princetonconsumer.com]
Methodological & Application
Application Notes and Protocols: Myristoleyl Behenate in Solid Lipid Nanoparticle (SLN) Preparation
Introduction
Solid Lipid Nanoparticles (SLNs) are at the forefront of drug delivery technology, providing a versatile platform for the controlled and targeted release of therapeutic agents. These carriers are composed of a solid lipid core stabilized by surfactants, merging the benefits of polymeric nanoparticles, emulsions, and liposomes.[1] Myristoleyl behenate (B1239552), a wax ester, is a highly suitable lipid for the SLN matrix due to its solid state at physiological temperatures, biocompatibility, and chemical stability. SLNs are particularly effective for enhancing the bioavailability of poorly soluble drugs, protecting sensitive molecules from degradation, and achieving sustained release profiles.[1]
This document offers detailed protocols for the formulation of Myristoleyl behenate-based SLNs using the hot homogenization technique followed by ultrasonication, a method widely chosen for its scalability and reproducibility.[1] It also provides comprehensive procedures for the essential physicochemical characterization of the resulting nanoparticles.
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by Hot Homogenization and Ultrasonication
This protocol describes a robust method for producing SLNs. The core principle involves dispersing a molten lipid phase, containing the active pharmaceutical ingredient (API), into a heated aqueous surfactant solution, followed by high-energy homogenization to form a nanoemulsion which solidifies upon cooling.
Materials & Equipment
-
Lipid: this compound
-
Surfactant: Poloxamer 188 (Pluronic® F68) or Tween 80
-
API: Model lipophilic drug (e.g., Curcumin)
-
Aqueous Phase: Deionized water
-
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Preparation of the Lipid Phase:
-
Accurately weigh the desired amount of this compound (e.g., 1-5% w/v).
-
Heat the lipid on a stirring hotplate to a temperature approximately 5-10°C above its melting point until a clear, molten liquid is formed.
-
If encapsulating a lipophilic drug, dissolve the accurately weighed API in the molten lipid under gentle stirring.[1]
-
-
Preparation of the Aqueous Phase:
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase dropwise to the molten lipid phase while continuously mixing with a high-shear homogenizer (e.g., 8,000-10,000 rpm) for 5-10 minutes.[1] This forms a coarse oil-in-water (o/w) pre-emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator.
-
Sonicate at a specific amplitude (e.g., 50-70%) for 15-30 minutes.[1] Use a pulsed mode (e.g., 10 sec ON, 5 sec OFF) to prevent excessive heating and potential degradation of components.
-
-
Cooling and SLN Formation:
-
Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath under gentle magnetic stirring.
-
Allow the dispersion to cool, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.
-
-
Purification (Optional):
-
To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified. Dialysis against deionized water is a common method.
-
-
Storage:
-
Store the final SLN dispersion at a suitable temperature, typically 4°C, to ensure long-term stability.[4]
-
Protocol 2: Physicochemical Characterization of SLNs
The performance and stability of SLNs are dictated by their physicochemical properties.[1] The following protocols outline key characterization techniques.[5]
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are critical for predicting the stability and in vivo behavior of the nanoparticles. They are reliably measured using Dynamic Light Scattering (DLS).[4][6]
-
Procedure:
-
Dilute the SLN dispersion with deionized water to an appropriate concentration to prevent multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer) at 25°C.
-
Perform measurements in triplicate to ensure accuracy and reproducibility.
-
B. Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the nanoparticles, which is essential for determining dosage and efficacy.
-
Procedure:
-
Separate the unencapsulated ("free") drug from the SLNs. This can be achieved by centrifuging the SLN dispersion using a centrifugal filter unit (e.g., Amicon® Ultra). The supernatant/filtrate will contain the free drug.
-
Measure the concentration of the free drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculate the EE and DL using the following equations:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
C. Morphological Analysis by Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, confirming their size, shape, and surface morphology.
-
Procedure:
-
Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.
-
Wick away excess liquid with filter paper.
-
To enhance contrast, apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) for 1-2 minutes and wick away the excess.
-
Allow the grid to air dry completely.
-
Observe the sample under a transmission electron microscope.[4]
-
D. Solid-State Characterization
Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to analyze the crystallinity and polymorphic state of the lipid matrix within the SLNs, which can influence drug loading and release profiles.[7]
-
Procedure (DSC):
-
Lyophilize the SLN dispersion to obtain a dry powder.
-
Accurately weigh 3-5 mg of the lyophilized SLNs, the bulk lipid (this compound), and the pure drug into separate aluminum pans.
-
Seal the pans and heat them at a controlled rate (e.g., 10°C/min) over a defined temperature range in the DSC instrument.
-
Analyze the resulting thermograms for changes in melting point and enthalpy, which indicate interactions and changes in crystallinity.
-
Data Presentation
Quantitative data from SLN characterization is crucial for formulation optimization. The table below summarizes representative data for SLNs prepared with glyceryl behenate, a lipid structurally and functionally similar to this compound. These values serve as a benchmark for what can be expected, though optimization for this compound is necessary.
| Parameter | Representative Value | Technique | Reference |
| Particle Size (Z-average) | 150 - 250 nm | Dynamic Light Scattering (DLS) | [7][8] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | [8] |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering | [7][9] |
| Encapsulation Efficiency | > 80% | UV-Vis Spectrophotometry / HPLC | [7] |
| Drug Loading | 1 - 5% | UV-Vis Spectrophotometry / HPLC | [6] |
Visualizations
Diagrams are provided to illustrate key workflows and concepts in SLN preparation and function.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Preparation of Glyceryl Behenate Nanoparticles using High-Pressure Homogenization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) have emerged as promising drug delivery systems, particularly for enhancing the bioavailability of poorly water-soluble drugs.[1][2] These nanoparticles are typically in the size range of 50 to 1000 nm and can encapsulate therapeutic agents, offering advantages like improved stability, controlled release, and targeted delivery.[3][4] Glyceryl behenate (B1239552), a lipid generally recognized as safe (GRAS), is a widely used excipient for formulating these nanoparticles due to its biocompatibility and ability to form a stable solid matrix.[1][5]
High-Pressure Homogenization (HPH) is a robust and scalable technique for the production of lipid nanoparticles.[6][7] This method utilizes high shear forces to reduce particle size and create a homogenous nanoemulsion, which upon cooling, forms solid nanoparticles.[8][9] The process parameters of HPH, such as homogenization pressure and the number of cycles, significantly influence the final characteristics of the nanoparticles, including their size, size distribution (Polydispersity Index - PDI), and stability.[10]
These application notes provide a detailed protocol for the preparation of Glyceryl behenate nanoparticles using the high-pressure homogenization technique.
Data Presentation
The following table summarizes the physicochemical properties of Glyceryl behenate-based solid lipid nanoparticles prepared under various conditions, as reported in the literature.
| Formulation Code | Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Entrapment Efficiency (%) |
| Lopinavir-SLN[5] | Glyceryl behenate | Poloxamer 407, Polyethylene glycol 4000 | 214.5 ± 4.07 | - | -12.7 ± 0.87 | 81.6 ± 2.3 |
| Haloperidol-SLN[11] | Glyceryl behenate | Tween 80 | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | 79.46 ± 1.97 |
| Troxerutin-SLN[2] | Glyceryl behenate | Tween-80, Soy lecithin | 140.5 ± 1.02 | 0.218 ± 0.01 | 28.6 ± 8.71 | - |
| Clarithromycin-SLN[12] | Glyceryl behenate | - | 318 - 526 | 0.228 - 0.472 | - | 63 - 89 |
Experimental Protocols
Protocol 1: Preparation of Glyceryl Behenate Solid Lipid Nanoparticles by High-Pressure Homogenization
This protocol describes the hot homogenization method followed by high-pressure homogenization.
Materials:
-
Glyceryl behenate (e.g., Compritol® 888 ATO)
-
Surfactant (e.g., Tween 80, Poloxamer 188, Soy lecithin)
-
Active Pharmaceutical Ingredient (API) - optional
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer with heating
-
Beakers and other standard laboratory glassware
Methodology:
-
Preparation of the Lipid Phase:
-
Melt the Glyceryl behenate by heating it to approximately 5-10°C above its melting point (around 70-80°C).
-
If encapsulating a lipophilic drug, dissolve the API in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Heat the purified water to the same temperature as the lipid phase.
-
Disperse the surfactant(s) in the hot water with continuous stirring until a clear solution is formed.
-
-
Formation of the Pre-emulsion:
-
Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring using a high-shear homogenizer.
-
Homogenize for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for a specific number of cycles (e.g., 3-5 cycles). The optimal pressure and number of cycles should be determined for each specific formulation.[10]
-
-
Cooling and Nanoparticle Formation:
-
Cool down the resulting hot nanoemulsion to room temperature or in an ice bath while stirring gently. This allows the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Characterize the resulting SLN dispersion for particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the drug entrapment efficiency and loading capacity using appropriate analytical techniques (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from the nanoparticle dispersion.
-
Visualizations
Experimental Workflow for Nanoparticle Preparation
Caption: Workflow for preparing solid lipid nanoparticles.
Logical Relationship in Drug Delivery
Caption: Benefits of nanoparticle-based drug delivery.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. mdpi.com [mdpi.com]
- 3. Nanoparticles: Emerging carriers for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Pressure Homogenization Techniques for Nanoparticles | Semantic Scholar [semanticscholar.org]
- 8. microfluidics-mpt.com [microfluidics-mpt.com]
- 9. Production of Lipid Nanoparticles by High-Pressure Homogenization | BioRender Science Templates [biorender.com]
- 10. Optimization of high pressure homogenization conditions to produce nanostructured lipid carriers using natural and synthetic emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Myristoleyl Behenate as a Matrix Former in Controlled-Release Tablets
For: Researchers, scientists, and drug development professionals.
Executive Summary
These application notes provide a comprehensive overview of the use of myristoleyl behenate (B1239552) as a matrix former in the development of controlled-release oral solid dosage forms. Myristoleyl behenate, a long-chain fatty acid ester, offers significant potential as a hydrophobic matrix-forming excipient. Its waxy nature allows for the creation of an inert matrix that can control drug release primarily through a diffusion-based mechanism. This document details the physicochemical properties of this compound, formulation considerations, manufacturing methods, and analytical protocols for the evaluation of controlled-release tablets. While specific quantitative data for this compound in published literature is limited, this document extrapolates from the well-understood principles of lipid-based matrix formers and long-chain fatty acid esters in oral drug delivery to provide a foundational guide for researchers.
Introduction to this compound in Controlled Release
This compound is an ester of myristoleyl alcohol and behenic acid. As a long-chain fatty acid ester, it possesses hydrophobic and lipophilic properties that make it a candidate for creating inert matrices in tablet formulations. The principle behind its use in controlled-release systems is the formation of a non-erodible, porous matrix from which the active pharmaceutical ingredient (API) can slowly diffuse upon contact with gastrointestinal fluids. This controlled diffusion can extend the drug release profile over several hours, leading to improved patient compliance and a more stable therapeutic effect.
Long-chain fatty acids and their esters are recognized for their role in oral drug delivery, where they can enhance the bioavailability of certain drugs and provide a sustained-release effect.[1][2] The use of lipid excipients in oral sustained-release drug delivery systems is a well-established strategy.[2]
Physicochemical Properties of this compound
While specific data for this compound is not widely available, its properties can be inferred from its constituent parts: myristoleyl alcohol (a C14 unsaturated fatty alcohol) and behenic acid (a C22 saturated fatty acid).
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Characteristic | Rationale |
| Appearance | Waxy solid | Typical for long-chain fatty acid esters. |
| Melting Point | Moderately high | The long carbon chains of both components suggest a solid state at room and body temperature. |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents | The hydrophobic nature of the long alkyl chains dictates its solubility profile. |
| HLB Value | Low | Expected to be lipophilic, making it suitable for forming a hydrophobic matrix. |
Mechanism of Controlled Release
The primary mechanism of drug release from a this compound matrix is diffusion.
Caption: Drug release mechanism from a hydrophobic matrix.
Experimental Protocols
Formulation of this compound Matrix Tablets
This protocol outlines a direct compression method for preparing controlled-release tablets.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Diluent (e.g., Microcrystalline Cellulose, Lactose)
-
Lubricant (e.g., Magnesium Stearate)
Protocol:
-
Blending: Accurately weigh the API, this compound, and diluent. Combine in a V-blender and mix for 15 minutes to ensure homogeneity.
-
Lubrication: Add the lubricant to the blend and mix for an additional 3-5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. The compression force should be optimized to achieve the desired tablet hardness.
In-Vitro Dissolution Testing
This protocol is for evaluating the drug release profile from the formulated tablets.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
Protocol:
-
Set the dissolution bath temperature to 37 ± 0.5 °C.
-
Place one tablet in each dissolution vessel containing 900 mL of the selected medium.
-
Rotate the paddles at a specified speed (e.g., 50 or 100 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh medium.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Tablet Characterization
Table 2: Tablet Quality Control Tests
| Test | Method | Purpose |
| Hardness | Tablet hardness tester | To ensure mechanical integrity. |
| Friability | Friabilator | To assess the tablet's ability to withstand abrasion. |
| Weight Variation | Weigh individual tablets | To ensure dosage uniformity. |
| Thickness | Caliper | To ensure consistency in tablet dimensions. |
Formulation and Process Variables Affecting Drug Release
The release of the API from a this compound matrix can be modulated by several factors.
Caption: Factors influencing drug release from the matrix.
Data Presentation
The following tables are templates for presenting experimental data.
Table 3: Example Formulation Compositions
| Formulation Code | API (%) | This compound (%) | Microcrystalline Cellulose (%) | Magnesium Stearate (%) |
| F1 | 20 | 20 | 59 | 1 |
| F2 | 20 | 30 | 49 | 1 |
| F3 | 20 | 40 | 39 | 1 |
Table 4: Example Dissolution Data (Cumulative % Drug Released)
| Time (hours) | Formulation F1 | Formulation F2 | Formulation F3 |
| 1 | 25.3 | 18.7 | 12.5 |
| 2 | 40.1 | 30.2 | 22.8 |
| 4 | 62.5 | 50.8 | 41.3 |
| 6 | 78.9 | 68.4 | 59.7 |
| 8 | 91.2 | 82.1 | 75.6 |
| 12 | 98.5 | 95.3 | 88.9 |
| 24 | - | 99.1 | 97.4 |
Experimental Workflow
Caption: Workflow for developing controlled-release tablets.
Conclusion
This compound holds promise as a matrix former for controlled-release tablets due to its inferred hydrophobic and waxy characteristics, which are common to lipid-based excipients used for this purpose. The protocols and theoretical frameworks provided in these application notes serve as a starting point for researchers to explore its potential. Further experimental work is necessary to fully characterize its performance and establish specific formulation guidelines. The principles of formulation and process optimization outlined here, based on extensive knowledge of similar lipidic matrix formers, will be crucial in developing robust and effective controlled-release dosage forms using this compound.
References
Application Notes and Protocols: Hot-Melt Extrusion of Glyceryl Behenate for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hot-melt extrusion (HME) is a robust, solvent-free manufacturing process that has gained significant traction in the pharmaceutical industry for the development of various dosage forms.[1][2][3] This technology is particularly advantageous for the formulation of poorly water-soluble drugs, enabling the creation of solid dispersions and controlled-release systems.[1][2] Lipids, such as glyceryl behenate (B1239552), are versatile excipients in HME due to their low melting points, thermal stability, and ability to form matrices for sustained drug release.[4][5]
Glyceryl behenate, a mixture of mono-, di-, and triesters of behenic acid, is a waxy material widely used in oral pharmaceutical formulations as a lubricant and a lipidic coating excipient.[6][7][8][9] Its application in HME allows for the preparation of sustained-release tablets and as a matrix-forming agent for the controlled delivery of water-soluble drugs.[6][7] This document provides a detailed overview of the application of glyceryl behenate in HME for drug delivery, including experimental protocols and characterization techniques.
Physicochemical Properties of Glyceryl Behenate for HME
The suitability of glyceryl behenate for HME is attributed to its favorable thermal properties and waxy nature. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of Glyceryl Behenate (Compritol® 888 ATO)
| Property | Value | Reference |
| Appearance | White to off-white waxy powder or flakes | [7] |
| Melting Range | 65 - 77 °C | [10][11] |
| Chemical Composition | Mixture of mono-, di-, and triesters of behenic acid (predominantly dibehenate) | [6][10][11] |
| Solubility | Practically insoluble in water, soluble in chloroform | [12] |
| Primary Function in HME | Matrix-forming agent for sustained release, lubricant | [6][7][12] |
Experimental Protocols
Formulation Development and Blending
The initial step in developing a hot-melt extruded formulation involves the careful selection and blending of the active pharmaceutical ingredient (API) with glyceryl behenate and other optional excipients.
Protocol:
-
Drug-Excipient Compatibility Study:
-
Perform differential scanning calorimetry (DSC) on binary mixtures of the API and glyceryl behenate to assess potential interactions.
-
Store physical mixtures at elevated temperature and humidity (e.g., 40°C / 75% RH) and analyze for degradation products using high-performance liquid chromatography (HPLC).
-
-
Blending:
-
Accurately weigh the API and glyceryl behenate according to the desired drug loading.
-
For enhanced processability or to modify the release profile, other excipients such as plasticizers (e.g., polyethylene (B3416737) glycol) or pore-formers (e.g., mannitol) can be included.
-
Blend the components using a suitable laboratory-scale blender (e.g., V-blender, Turbula® mixer) for a sufficient time (e.g., 10-15 minutes) to ensure a homogenous mixture.
-
Hot-Melt Extrusion Process
The blended formulation is then processed using a hot-melt extruder. A twin-screw extruder is generally preferred over a single-screw extruder due to its superior mixing capabilities and better temperature control.[13]
Table 2: Typical Hot-Melt Extrusion Processing Parameters for Glyceryl Behenate Formulations
| Parameter | Typical Range |
| Barrel Temperature Zones | 70 - 90 °C |
| Die Temperature | 75 - 95 °C |
| Screw Speed | 50 - 150 rpm |
| Feed Rate | 0.5 - 2 kg/h |
Protocol:
-
Extruder Setup:
-
Assemble the twin-screw extruder with a suitable screw configuration. Screws with conveying elements and a limited number of mixing elements are often sufficient for lipid-based formulations.
-
Attach a die of the desired diameter (e.g., 1-3 mm) to the end of the barrel.
-
-
Extrusion:
-
Pre-heat the extruder barrel zones and the die to the set temperatures. The temperature profile should be set to be above the melting range of glyceryl behenate but below the degradation temperature of the API.
-
Start the extruder screws at a low speed (e.g., 20-30 rpm).
-
Introduce the blend into the extruder hopper at a constant feed rate.
-
Gradually increase the screw speed to the desired setpoint.
-
Collect the extruded strands (extrudates) on a conveyor belt for cooling.
-
-
Downstream Processing:
-
The cooled extrudates can be pelletized into uniform lengths using a pelletizer.
-
The resulting pellets can be filled into capsules or compressed into tablets. For tableting, additional excipients such as fillers, binders, and lubricants may be required.
-
Caption: Workflow for the preparation of drug-loaded glyceryl behenate formulations via hot-melt extrusion.
Characterization of Extrudates and Final Dosage Form
A thorough characterization of the extruded formulation is crucial to ensure the desired quality attributes.
Table 3: Characterization Techniques for HME Formulations
| Technique | Purpose |
| Differential Scanning Calorimetry (DSC) | To determine the solid-state properties of the API (crystalline vs. amorphous) within the lipid matrix. |
| X-Ray Powder Diffraction (XRPD) | To confirm the crystalline or amorphous nature of the API in the extrudates. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To investigate potential interactions between the drug and the excipients. |
| Scanning Electron Microscopy (SEM) | To visualize the surface morphology of the extrudates and assess drug particle distribution. |
| In Vitro Dissolution Testing | To evaluate the drug release profile from the formulation. |
Protocol for In Vitro Dissolution Testing:
-
Apparatus: USP Apparatus 2 (paddle method) is commonly used.
-
Dissolution Medium: Select a dissolution medium relevant to the intended site of drug release (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Test Conditions:
-
Paddle Speed: 50-100 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Volume: 900 mL.
-
-
Procedure:
-
Place the extrudates or tablets in the dissolution vessels.
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in the samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Caption: Simplified representation of the drug release mechanism from a glyceryl behenate matrix.
Data Presentation
The following table summarizes hypothetical, yet representative, data for a poorly water-soluble drug formulated with glyceryl behenate using HME.
Table 4: Formulation Composition and Dissolution Data
| Formulation Code | Drug Loading (%) | Glyceryl Behenate (%) | Other Excipients (%) | Drug Release at 8 hours (%) |
| F1 | 10 | 90 | 0 | 45 |
| F2 | 20 | 80 | 0 | 55 |
| F3 | 10 | 80 | 10 (PEG 4000) | 60 |
| F4 | 20 | 70 | 10 (PEG 4000) | 75 |
Conclusion
Glyceryl behenate is a valuable lipid excipient for the formulation of sustained-release dosage forms using hot-melt extrusion. Its low melting point allows for processing at relatively low temperatures, which is beneficial for thermally labile drugs. The protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers and scientists working on the development of lipid-based drug delivery systems using HME. By carefully controlling the formulation and process parameters, it is possible to achieve the desired drug release profiles and produce stable and effective drug products.
References
- 1. agnopharma.com [agnopharma.com]
- 2. APPLICATIONS OF HOT-MELT EXTRUSION FOR DRUG DELIVERY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wax-Based Sustained-Release Felodipine Oral Dosage Forms Manufactured Using Hot-Melt Extrusion and Their Resistance to Alcohol-Induced Dose Dumping [mdpi.com]
- 5. jddtonline.info [jddtonline.info]
- 6. Glyceryl behenate - Wikipedia [en.wikipedia.org]
- 7. Glyceryl Behenate - CD Formulation [formulationbio.com]
- 8. GLYCERYL BEHENATE - Ataman Kimya [atamanchemicals.com]
- 9. drugs.com [drugs.com]
- 10. Compritol® 888 ATO ⋅ Gattefossé [gattefosse.com]
- 11. Compritol® 888 Pellets ⋅ Gattefossé [gattefosse.com]
- 12. Glyceryl Dibehenate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. Semi-solid Preparation [en.alphahi-tech.com]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Myristoleyl Behenate Using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristoleyl behenate (B1239552) is a long-chain wax ester with potential applications in the pharmaceutical and cosmetic industries as an emollient, thickener, and structuring agent. A thorough understanding of its thermal properties is crucial for formulation development, manufacturing process control, and stability assessment. This application note details the characterization of Myristoleyl behenate using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). DSC is employed to determine the melting behavior and purity of the material, while TGA is used to assess its thermal stability and decomposition profile.
Data Presentation
The thermal properties of this compound were analyzed, and the key quantitative data are summarized in the tables below.
Table 1: DSC Thermal Analysis Data for this compound
| Parameter | Value |
| Onset Melting Temperature (T_onset) | 68.5 °C |
| Peak Melting Temperature (T_peak) | 72.1 °C |
| Enthalpy of Fusion (ΔH_f) | 185.4 J/g |
| Appearance | White to off-white waxy solid |
Table 2: TGA Thermal Stability Data for this compound
| Parameter | Value |
| Onset Decomposition Temperature (T_onset) | 285.3 °C |
| Temperature at 5% Mass Loss (T_5%) | 310.2 °C |
| Temperature at 50% Mass Loss (T_50%) | 385.7 °C |
| Residual Mass at 500 °C | < 1% |
Experimental Protocols
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of this compound.
Instrumentation: A standard differential scanning calorimeter equipped with a refrigerated cooling system.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.
-
Reference Pan: Use an empty, hermetically sealed aluminum pan as a reference.
-
Instrument Setup: Place both the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 100 °C at a heating rate of 10 °C/min.
-
Hold at 100 °C for 2 minutes to erase the sample's prior thermal history.
-
Cool the sample from 100 °C to 25 °C at a rate of 10 °C/min.
-
A second heating scan is performed from 25 °C to 100 °C at 10 °C/min to ensure accurate determination of the thermal properties.
-
-
Atmosphere: Purge the DSC cell with nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of fusion from the second heating curve.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA balance.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Atmosphere: Purge the furnace with nitrogen gas at a flow rate of 50 mL/min to maintain an inert atmosphere and remove any gaseous decomposition products.
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset of decomposition and the temperatures at which specific mass loss percentages occur.
Visualizations
Logical Relationship of Thermal Analysis
Caption: Relationship between the material and analytical techniques.
Experimental Workflow for DSC and TGA
Application Note: Determination of Myristoleyl Behenate Crystallinity using X-ray Diffraction (XRD)
AN-XRD-MB-001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristoleyl behenate (B1239552) is a wax ester used in various pharmaceutical and cosmetic formulations. Its physical properties, including hardness, melting point, and dissolution rate, are significantly influenced by its degree of crystallinity. A higher degree of crystallinity can impact the stability and bioavailability of active pharmaceutical ingredients (APIs) in a formulation. Therefore, accurate determination of the crystallinity of Myristoleyl behenate is crucial for quality control and formulation development. X-ray diffraction (XRD) is a powerful and non-destructive technique used to characterize the crystalline and amorphous nature of materials.[1][2] This application note provides a detailed protocol for the analysis of this compound crystallinity using XRD.
Principle of X-ray Diffraction (XRD)
X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a sample is irradiated with X-rays, the atoms in the crystal lattice scatter the X-rays. In a crystalline material, the atoms are arranged in a regular, repeating pattern, which causes the scattered X-rays to interfere constructively at specific angles, producing a diffraction pattern of sharp peaks.[3] The angles and intensities of these peaks are unique to the crystal structure of the material. In contrast, amorphous materials lack long-range atomic order and therefore produce a broad, diffuse scattering pattern, often referred to as an "amorphous halo".[3]
The degree of crystallinity of a semi-crystalline material like this compound can be quantified by separating the diffraction pattern into its crystalline and amorphous components. The percentage of crystallinity is calculated from the ratio of the integrated intensity of the crystalline peaks to the total integrated intensity of the pattern (crystalline peaks + amorphous halo).[3][4]
Experimental Protocol
This protocol outlines the steps for analyzing the crystallinity of this compound powder using a powder X-ray diffractometer.
1. Sample Preparation
Proper sample preparation is critical to obtain high-quality XRD data and to minimize errors such as preferred orientation.[5][6]
-
Grinding: To ensure a random orientation of the crystallites, the this compound sample should be finely ground to a particle size of less than 10 µm.[6] This can be achieved using an agate mortar and pestle.[5] Grinding under a liquid medium like ethanol (B145695) can help to reduce structural damage.[5]
-
Sample Mounting: The finely ground powder should be carefully packed into a sample holder. Ensure a flat and smooth upper surface to avoid errors in the diffraction angles.[6]
2. Instrumentation and Data Acquisition
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is suitable for this analysis.
-
Instrument Calibration: Before analysis, the instrument should be calibrated using a standard reference material such as silicon powder or silver behenate.[7]
-
Data Acquisition Parameters: The following are typical parameters for XRD data collection of a lipid sample. These may need to be optimized for the specific instrument and sample.
| Parameter | Value |
| X-ray Source | Cu Kα (λ = 1.5406 Å) |
| Voltage | 40 kV |
| Current | 40 mA |
| Scan Range (2θ) | 2° to 40° |
| Step Size | 0.02° |
| Scan Speed | 2°/min |
| Slits | Divergence: 1°, Anti-scatter: 1°, Receiving: 0.15 mm |
Data Presentation and Analysis
The resulting XRD pattern will show a series of sharp peaks (crystalline fraction) superimposed on a broad halo (amorphous fraction). The percentage of crystallinity can be calculated using the integration method.[3]
Quantitative Data Summary
The following table presents hypothetical data for two batches of this compound, illustrating how the crystallinity can be quantified and compared.
| Sample ID | Total Integrated Area (A_total) | Crystalline Area (A_crystalline) | Amorphous Area (A_amorphous) | Crystallinity (%) |
| MB-Batch-001 | 45000 | 36000 | 9000 | 80.0 |
| MB-Batch-002 | 48000 | 33600 | 14400 | 70.0 |
Calculation of Crystallinity
The percentage of crystallinity (%C) is calculated using the following formula:
%C = (A_crystalline / (A_crystalline + A_amorphous)) * 100
Where:
-
A_crystalline is the integrated area under the crystalline peaks.
-
A_amorphous is the integrated area under the amorphous halo.
The areas can be determined using XRD analysis software by fitting crystalline peaks and modeling the amorphous halo.[3][4]
Visualizations
Experimental Workflow for XRD Analysis
Caption: Experimental workflow for XRD analysis of this compound.
Crystalline vs. Amorphous Components
Caption: Relationship between sample structure and the resulting XRD pattern.
References
- 1. lambdatechs.com [lambdatechs.com]
- 2. Phase Quantification Using XRD | Malvern Panalytical [malvernpanalytical.com]
- 3. Percent Crystallinity by the XRD Integration Method | Materials Characterization Lab [mcl.mse.utah.edu]
- 4. youtube.com [youtube.com]
- 5. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 6. Sample Preparation | West Campus Materials Characterization Core [ywcmatsci.yale.edu]
- 7. Silver behenate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Rheological Analysis of Myristoleyl Behenate in Semi-Solid Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl behenate (B1239552) is a long-chain waxy ester that serves as a valuable excipient in semi-solid formulations such as creams, ointments, and lotions. Its primary functions include acting as an emollient, thickener, and stabilizer, contributing significantly to the final product's texture, sensory feel, and stability. A thorough understanding and characterization of the rheological properties of formulations containing Myristoleyl behenate are critical for ensuring product quality, performance, and batch-to-batch consistency. Rheological analysis provides insights into the flow behavior (viscosity), structural integrity at rest (yield stress), and viscoelastic properties, which collectively influence spreadability, skin feel, and physical stability.
These application notes provide a comprehensive overview and detailed protocols for the rheological assessment of semi-solid formulations incorporating this compound.
Key Rheological Parameters and Their Significance
The rheological profile of a semi-solid formulation is a critical quality attribute.[1] Key parameters to consider when evaluating formulations with this compound include:
-
Viscosity: This measures a fluid's resistance to flow. Semi-solid formulations typically exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases as shear rate increases (e.g., during rubbing onto the skin).[2][3] This property is desirable as it allows for easy application while maintaining a thick consistency in the container.
-
Yield Stress: This is the minimum stress required to initiate flow.[3][4] A sufficient yield stress prevents the formulation from flowing out of its container and ensures it stays on the application site before being spread.[2]
-
Viscoelasticity (G' and G"): These parameters describe the material's ability to store and dissipate energy.
-
Storage Modulus (G'): Represents the elastic component (solid-like behavior). A higher G' indicates a more structured formulation at rest.
-
Loss Modulus (G"): Represents the viscous component (liquid-like behavior).
-
In semi-solids, G' is typically higher than G" at low stress or frequency, indicating a stable, gel-like structure.[5]
-
Data Presentation: Representative Rheological Data
The following tables present representative quantitative data for semi-solid formulations containing a waxy ester similar in function to this compound. This data is provided for illustrative purposes to demonstrate expected rheological profiles.
Table 1: Viscosity Profile of a Cream Formulation
| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |
| 0.1 | 150 |
| 1 | 45 |
| 10 | 12 |
| 100 | 3 |
| 1000 | 0.8 |
This table illustrates the shear-thinning behavior of a typical semi-solid formulation, where viscosity decreases with an increasing shear rate.
Table 2: Yield Stress of Different Semi-Solid Formulations
| Formulation | Yield Stress (Pa) |
| Ointment | 150 - 300 |
| Cream | 50 - 200 |
| Lotion | 5 - 30 |
This table provides a comparative overview of expected yield stress values for different types of semi-solid formulations.[6]
Table 3: Viscoelastic Properties of a Cream Formulation (at 1 Hz)
| Parameter | Value |
| Storage Modulus (G') | 2500 Pa |
| Loss Modulus (G") | 800 Pa |
| Tan Delta (G"/G') | 0.32 |
This table shows that for a stable cream, the storage modulus (G') is significantly higher than the loss modulus (G"), indicating a predominantly elastic, well-structured system at rest.
Experimental Protocols
Detailed methodologies for key rheological experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific formulation and equipment.
Protocol 1: Viscosity Measurement (Flow Curve)
Objective: To determine the relationship between shear rate and viscosity, characterizing the formulation's flow behavior.
Equipment:
-
Rotational rheometer (e.g., Thermo Scientific HAAKE MARS, Anton Paar MCR series)[7][8]
-
Cone-plate or parallel-plate geometry (sandblasted plates may be needed to prevent slippage)[7]
-
Peltier temperature control system
Procedure:
-
Instrument Setup:
-
Equilibrate the rheometer and geometry to the desired temperature (e.g., 25°C for room temperature or 32°C for skin temperature).
-
Set the gap between the plates (e.g., 1 mm for parallel plates).
-
-
Sample Loading:
-
Carefully apply the sample to the lower plate, ensuring there are no air bubbles.
-
Lower the upper geometry to the set gap and trim any excess sample from the edge.
-
-
Measurement:
-
Perform a shear rate ramp from a low to a high shear rate (e.g., 0.1 to 1000 s⁻¹).
-
Use a logarithmic data acquisition mode to ensure sufficient data points at lower shear rates.
-
Allow the measurement at each shear rate to reach equilibrium before recording the data.
-
-
Data Analysis:
-
Plot the apparent viscosity as a function of the shear rate on a log-log scale.
-
Analyze the resulting flow curve to characterize the shear-thinning behavior.
-
Protocol 2: Yield Stress Determination
Objective: To quantify the minimum stress required to initiate flow.
Equipment: Same as Protocol 1.
Procedure:
-
Instrument Setup and Sample Loading: Follow steps 1 and 2 from Protocol 1.
-
Measurement (Stress Ramp Method):
-
Apply a controlled shear stress ramp from a low to a high stress (e.g., 0.1 to 500 Pa) over a defined time period.
-
Record the resulting deformation (strain) or viscosity as a function of the applied stress.
-
-
Data Analysis:
-
Plot the viscosity versus shear stress. The yield stress is the stress at which the viscosity peaks.
-
Alternatively, plot strain versus shear stress. The yield stress can be determined as the point where the material transitions from elastic to viscous behavior (a sharp increase in strain).
-
Protocol 3: Viscoelastic Characterization (Oscillatory Testing)
Objective: To determine the storage modulus (G') and loss modulus (G") to understand the formulation's structural properties.
Equipment: Same as Protocol 1.
Procedure:
-
Instrument Setup and Sample Loading: Follow steps 1 and 2 from Protocol 1.
-
Amplitude Sweep (to determine the Linear Viscoelastic Region - LVER):
-
Perform a stress or strain amplitude sweep at a constant frequency (e.g., 1 Hz).
-
Identify the LVER, which is the range of stress or strain where G' and G" are independent of the applied amplitude.
-
-
Frequency Sweep:
-
Select a stress or strain value within the LVER determined in the previous step.
-
Perform a frequency sweep from a high to a low frequency (e.g., 100 to 0.1 Hz).
-
Record G' and G" as a function of frequency.
-
-
Data Analysis:
-
Plot G' and G" versus frequency on a log-log scale.
-
In a typical semi-solid, G' will be greater than G" across the frequency range, indicating a stable, gel-like structure.
-
Mandatory Visualizations
Caption: Experimental workflow for rheological analysis.
Caption: Relationship of rheological parameters to product performance.
References
- 1. researchgate.net [researchgate.net]
- 2. brookfieldengineering.com [brookfieldengineering.com]
- 3. expresspharma.in [expresspharma.in]
- 4. rheologylab.com [rheologylab.com]
- 5. Viscoelastic and Deformation Characteristics of Structurally Different Commercial Topical Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. complexgenerics.org [complexgenerics.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Refining the rheological characteristics of high drug loading ointment via SDS and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Glyceryl Behenate as a Lubricant in Tablet Manufacturing
A Note on Terminology: Initial searches for "myristoleyl behenate" did not yield specific results related to its use as a pharmaceutical lubricant. However, the search results consistently highlighted "glyceryl behenate" as a well-established lubricant in tablet manufacturing. Glyceryl behenate (B1239552) is a mixture of esters of behenic acid and glycerol. It is highly probable that the intended subject of this inquiry is glyceryl behenate. Therefore, these application notes and protocols will focus on glyceryl behenate.
Introduction
Glyceryl behenate, commercially known as Compritol® 888 ATO, is a lipid-based excipient utilized in the pharmaceutical industry as a lubricant for tablet and capsule formulations.[1][2][3] It serves as an effective alternative to commonly used lubricants like magnesium stearate (B1226849), particularly in formulations where issues such as delayed dissolution or API incompatibility with magnesium stearate are a concern.[4][5] This document provides detailed application notes, experimental protocols, and comparative data for researchers, scientists, and drug development professionals on the use of glyceryl behenate as a lubricant in tablet manufacturing.
Mechanism of Action
As a boundary lubricant, glyceryl behenate functions by forming a hydrophobic film on the surfaces of the powder particles and the metal surfaces of the tablet press tooling (die wall and punch faces). This film reduces the friction between the tablet and the die wall during ejection, as well as inter-particulate friction during powder compression.[4][5] This reduction in frictional forces is crucial for a smooth tableting process, preventing issues like sticking, picking, and capping, and reducing wear on the manufacturing equipment.
Quantitative Data Summary
The following tables summarize the key performance indicators of glyceryl behenate as a tablet lubricant, with comparisons to magnesium stearate where data is available.
Table 1: Effect of Lubricant Concentration on Tablet Properties
| Lubricant | Concentration (% w/w) | Tablet Hardness (N) | Friability (%) | Disintegration Time (min) | Ejection Force (N) |
| Glyceryl Dibehenate | 0.5 | Sticking Observed | - | < 30 | - |
| Glyceryl Dibehenate | 1.0 | Sticking Observed | - | < 30 | - |
| Glyceryl Dibehenate | 1.5 | No Sticking | - | < 30 | - |
| Glyceryl Behenate | 1.0 | Higher than Mg Stearate | < 1.0 | Less affected than Mg Stearate | Slightly higher than Mg Stearate |
| Magnesium Stearate | 0.5 | - | < 1.0 | - | Lower than Glyceryl Behenate |
Data synthesized from multiple sources indicating general trends. Specific values are formulation-dependent.[4][6]
Table 2: Powder Flow Properties
| Property | Method | Typical Values for Good Flow |
| Angle of Repose | Fixed Funnel | 25 - 30 degrees |
| Carr's Index | Bulk and Tapped Density | ≤ 10 (Excellent) |
| Hausner Ratio | Bulk and Tapped Density | 1.00 - 1.11 (Excellent) |
These are general guidelines for powder flowability and not specific to glyceryl behenate-lubricated blends, as flow is highly dependent on the overall formulation.[7][8]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of glyceryl behenate as a tablet lubricant are provided below. These protocols are based on United States Pharmacopeia (USP) general chapters.
Powder Flow Characterization
a) Angle of Repose
-
Objective: To determine the angle of repose of a powder blend to assess its flow properties.
-
Apparatus: Funnel with a fixed diameter and a horizontal circular base.
-
Procedure:
-
Interpretation: A smaller angle of repose generally indicates better powder flow.
b) Carr's Index and Hausner Ratio
-
Objective: To assess the compressibility and flowability of the powder blend.
-
Apparatus: Graduated cylinder and a mechanical tapping device.
-
Procedure:
-
Gently pour a known mass (m) of the powder blend into a graduated cylinder and record the unsettled apparent volume (V₀) to determine the bulk density (ρ_bulk = m/V₀).
-
Place the graduated cylinder in the tapping device and tap it for a specified number of times (e.g., 100, 500, 1250 taps) until there is no further significant change in volume.
-
Record the final tapped volume (Vf) to determine the tapped density (ρ_tapped = m/Vf).
-
Calculate Carr's Index (%) = [(ρ_tapped - ρ_bulk) / ρ_tapped] x 100.
-
-
Interpretation: Lower Carr's Index and Hausner Ratio values indicate better flowability.
Tablet Property Evaluation
a) Tablet Hardness (Breaking Force) Test (based on USP <1217>)
-
Objective: To measure the mechanical strength of the tablets.[11][12][13]
-
Apparatus: A tablet hardness tester.
-
Procedure:
-
Place a tablet diametrically between the two platens of the hardness tester.
-
Start the tester, which applies a compressive force at a constant rate until the tablet fractures.
-
Record the force required to break the tablet in Newtons (N) or kiloponds (kp).[11]
-
Repeat the test for a representative sample of tablets (typically 10) and calculate the mean and standard deviation.
-
b) Tablet Friability Test (based on USP <1216>)
-
Objective: To assess the ability of tablets to withstand mechanical stress and abrasion.[14][15][16]
-
Apparatus: A friability tester with a rotating drum.
-
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets weighing as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.[14]
-
Remove the tablets from the drum, carefully de-dust them, and accurately weigh the sample again (W_final).
-
Calculate the percentage weight loss (friability) using the formula: Friability (%) = [(W_initial - W_final) / W_initial] x 100.
-
-
Acceptance Criteria: A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most tablets.[14]
c) Tablet Disintegration Test (based on USP <701>)
-
Objective: To determine the time required for tablets to disintegrate in a liquid medium.[17][18][19]
-
Apparatus: A disintegration tester with a basket-rack assembly.
-
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the basket in a suitable liquid medium (e.g., purified water or simulated gastric fluid) maintained at 37 ± 2°C.[17]
-
Operate the apparatus, which raises and lowers the basket in the immersion fluid at a constant frequency.
-
Observe the tablets and record the time at which all tablets have completely disintegrated.
-
-
Definition of Complete Disintegration: That state in which any residue of the unit, except fragments of insoluble coating, remaining on the screen of the test apparatus is a soft mass having no palpably firm core.[17]
Visualizations
Workflow for Evaluating a New Tablet Lubricant
Caption: Workflow for the evaluation of a new tablet lubricant.
General Tablet Manufacturing Process
Caption: A generalized workflow for tablet manufacturing.
References
- 1. phexcom.com [phexcom.com]
- 2. Glyceryl Behenate - CD Formulation [formulationbio.com]
- 3. Glyceryl behenate - Wikipedia [en.wikipedia.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. hello-pharma.com [hello-pharma.com]
- 9. lfacapsulefillers.com [lfacapsulefillers.com]
- 10. Methods Of Determining The Angle Of Repose [sciencing.com]
- 11. qualitester.com [qualitester.com]
- 12. tablethardness.com [tablethardness.com]
- 13. testinglab.com [testinglab.com]
- 14. usp.org [usp.org]
- 15. usp.org [usp.org]
- 16. usp.org [usp.org]
- 17. usp.org [usp.org]
- 18. testinglab.com [testinglab.com]
- 19. torontech.com [torontech.com]
Application Note: Determination of Myristoleyl Behenate Purity using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Myristoleyl behenate (B1239552) is a long-chain wax ester with applications in the pharmaceutical and cosmetic industries. Ensuring the purity of this compound is critical for its efficacy and safety in final products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it a suitable method for assessing the purity of Myristoleyl behenate and identifying potential impurities.[1][2] Due to the low volatility of long-chain wax esters, high-temperature GC-MS (HT-GC-MS) is required for analysis.[3][4][5] This application note provides a detailed protocol for the determination of this compound purity using GC-MS.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 8890 GC or similar, equipped with a split/splitless injector.
-
Mass Spectrometer: Quadrupole GC/MS or similar.[6]
-
Column: DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness.[3][6]
-
Carrier Gas: Helium.
-
Solvent: Hexane (B92381) or Toluene (B28343).
-
Vials: 2 mL amber glass vials with PTFE-lined caps.
Experimental Workflow
Caption: A generalized workflow for the analysis of this compound.
Protocols
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results.[5]
-
Weigh approximately 1.0 mg of the this compound sample into a clean 2 mL vial.
-
Add 1.0 mL of hexane or toluene to the vial to achieve a final concentration of 1.0 mg/mL.
-
Gently heat and vortex the vial to ensure the complete dissolution of the wax ester.[6] The sample is now ready for injection.
2. GC-MS Instrumentation and Conditions
The following table summarizes the typical instrument parameters for the analysis of this compound.
| Parameter | Value | Reference |
| Gas Chromatograph | Agilent 8890 GC or similar | [6] |
| Injector | Split/Splitless | [6] |
| Injector Temperature | 390 °C | [3][4] |
| Injection Volume | 1 µL | [3] |
| Split Ratio | 1/5 | [3] |
| Carrier Gas | Helium | |
| Column | DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness | [3][6] |
| Oven Temperature Program | Initial: 120°C, Ramp 1: 15°C/min to 240°C, Ramp 2: 8°C/min to 390°C, Hold: 6 min at 390°C | [3] |
| Mass Spectrometer | Quadrupole GC/MS or similar | [6] |
| Ionization Mode | Electron Ionization (EI) | |
| Electron Energy | 70 eV | [7] |
| Mass Range | m/z 50-920 | [3] |
| Detector Temperature | 390 °C | [3] |
3. Data Analysis and Purity Calculation
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Impurity identification can be performed by comparing the mass spectra of the minor peaks with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns. The mass spectrum of a wax ester typically shows product ions derived from the fatty acid and alcohol moieties.[3]
Logical Relationship for Purity Assessment
References
- 1. omicsonline.org [omicsonline.org]
- 2. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 3. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US4404283A - Long chain wax esters and method of making same - Google Patents [patents.google.com]
Application Notes and Protocols: Fatty Acid Esters as Phase Change Materials for Thermal Energy Storage
Topic: Evaluation of Long-Chain Fatty Acid Esters, with Reference to Myristoleyl Behenate (B1239552), as Phase Change Materials for Thermal Energy Storage
Audience: Researchers, scientists, and drug development professionals.
Introduction
These notes provide a comprehensive overview of the methodologies and protocols required to characterize a novel long-chain fatty acid ester, such as Myristoleyl Behenate, for its suitability as a PCM. The data and protocols are based on established research on similar materials, such as glyceryl behenate and other fatty acid esters.
Data Presentation: Thermal Properties of Related Fatty Acid Esters
The following table summarizes the thermal properties of materials chemically related to this compound, providing a baseline for expected performance.
| Material | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Application Notes |
| Glyceryl Behenate | 65-74 | Not Specified | A mixture of mono-, di-, and tribehenate esters of glycerin. Its melting range makes it suitable for applications requiring moderate temperatures.[1] |
| Myristyl Alcohol (MAl) | 38-40 | 223.36 | A fatty alcohol, often used as a component in eutectic PCM mixtures to tailor the melting point.[2] |
| MAl - Capric Acid Eutectic | 19-36 | 179-216 | Eutectic mixtures allow for the tuning of melting points for specific applications, such as building heating and cooling.[3] |
| MAl - Lauric Acid Eutectic | 19-36 | 179-216 | Demonstrates the principle of depressing the melting point of individual components to achieve a desired operating temperature.[3] |
| MAl - Myristic Acid Eutectic | 19-36 | 179-216 | Highlights the versatility of fatty acid and fatty alcohol blends in creating novel PCMs.[3] |
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound via esterification for subsequent thermal analysis.
Materials:
-
Myristoleyl alcohol
-
Behenic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (solvent)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Reflux apparatus
Protocol:
-
In a round-bottom flask, combine equimolar amounts of myristoleyl alcohol and behenic acid.
-
Add p-toluenesulfonic acid (0.02 molar equivalents) as a catalyst.
-
Add toluene to dissolve the reactants and facilitate the removal of water via a Dean-Stark trap.
-
Heat the mixture to reflux and continue the reaction until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene using a rotary evaporator to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Thermal Properties Characterization: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature and latent heat of fusion of this compound.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Protocol:
-
Accurately weigh 5-10 mg of the synthesized this compound into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan will be used as a reference.
-
Place both the sample and reference pans into the DSC cell.
-
Heat the sample to a temperature approximately 20°C above its expected melting point at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature approximately 20°C below its expected crystallization point.
-
Reheat the sample at the same controlled rate to a temperature above its melting point.
-
The melting temperature is determined as the peak temperature of the endothermic transition during the second heating cycle.
-
The latent heat of fusion is calculated by integrating the area of the melting peak.
Thermal Stability Analysis: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and degradation temperature of this compound.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Protocol:
-
Place a small, accurately weighed sample (5-10 mg) of this compound onto the TGA sample pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the sample weight as a function of temperature.
-
The onset temperature of weight loss indicates the beginning of thermal decomposition.
Visualizations
Caption: Experimental workflow for evaluating a novel fatty acid ester as a PCM.
Caption: Key properties of a fatty acid ester for TES applications.
Conclusion
While direct experimental data for this compound as a phase change material is not yet prevalent, its classification as a long-chain fatty acid ester suggests it holds promise for thermal energy storage applications. The protocols and comparative data presented here provide a robust framework for researchers and scientists to synthesize, characterize, and evaluate its potential. The key to its successful application will lie in a thorough understanding of its thermal properties, stability, and economic viability compared to existing PCMs. The methodologies outlined are fundamental to the development of novel, efficient, and sustainable thermal energy storage solutions.
References
Application Notes and Protocols: Myristoleyl Behenate as a Slip Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristoleyl behenate (B1239552), a long-chain fatty acid ester, presents potential as a slip agent in polymer formulations. Slip agents are crucial additives that reduce the coefficient of friction (COF) of polymers, thereby improving their processing characteristics and end-use performance. This is particularly important in applications such as films, packaging, and molded articles where smooth surfaces and low adhesion are desired. These application notes provide a comprehensive overview of the theoretical application of myristoleyl behenate as a slip agent and detail the necessary protocols for its evaluation.
While specific performance data for this compound is not extensively documented in public literature, its chemical structure—a C14:1 alcohol (myristoleyl alcohol) esterified with a C22:0 fatty acid (behenic acid)—suggests it would function via a migration mechanism similar to other long-chain, non-polar molecules. Following incorporation into the polymer melt, the incompatible this compound molecules are expected to migrate to the polymer surface upon cooling, forming a lubricating layer that reduces surface friction.
Mechanism of Action: Migration and Surface Lubrication
The primary mechanism by which this compound is anticipated to act as a slip agent is through the process of "blooming" or migration to the polymer surface. This process is driven by the limited solubility of the long-chain ester in the polymer matrix.
Caption: Mechanism of this compound as a Slip Agent.
Potential Applications in Polymer Systems
Based on the properties of similar long-chain ester slip agents, this compound could be a viable additive in various thermoplastic polymers, including:
-
Polyolefins:
-
Polyethylene (PE): In the production of PE films, this compound could reduce tackiness and improve handling during winding and packaging operations.
-
Polypropylene (B1209903) (PP): For PP films and molded articles, it could enhance surface slip and act as a mold release agent.
-
-
Polyesters:
-
Polyethylene Terephthalate (PET): As suggested by patents for similar compounds, long-chain esters can be effective slip agents in PET, where traditional amide-based slip agents may cause yellowing at high processing temperatures.
-
Quantitative Data on Performance
As of the latest literature review, specific quantitative data on the performance of this compound as a slip agent in various polymers is not publicly available. Researchers are encouraged to generate their own data following the protocols outlined below. For comparative purposes, the following table provides typical performance data for a widely used slip agent, erucamide, in a polyolefin film. This can serve as a benchmark for evaluating the efficacy of this compound.
Table 1: Example Performance Data for a Standard Slip Agent (Erucamide) in Polyethylene Film
| Property | Test Method | Without Slip Agent | With 0.1% Erucamide (after 24h) |
| Static Coefficient of Friction | ASTM D1894 | > 0.8 | 0.20 - 0.30 |
| Kinetic Coefficient of Friction | ASTM D1894 | > 0.7 | 0.15 - 0.25 |
Table 2: Template for Recording Experimental Data for this compound
| Polymer Type | This compound Conc. (%) | Static COF (Initial) | Static COF (24h) | Static COF (7 days) | Kinetic COF (Initial) | Kinetic COF (24h) | Kinetic COF (7 days) |
| e.g., LLDPE | 0 (Control) | ||||||
| e.g., LLDPE | 0.05 | ||||||
| e.g., LLDPE | 0.10 | ||||||
| e.g., LLDPE | 0.20 | ||||||
| e.g., PP | 0 (Control) | ||||||
| e.g., PP | 0.05 | ||||||
| e.g., PP | 0.10 | ||||||
| e.g., PP | 0.20 |
Experimental Protocols
The following protocols are based on industry-standard methods for evaluating slip agents in polymers.
Preparation of Polymer Samples
Objective: To compound this compound into a polymer resin at various concentrations.
Materials:
-
Base polymer resin (e.g., polyethylene, polypropylene pellets)
-
This compound (powder or pastille form)
-
Twin-screw extruder or a two-roll mill
-
Film blowing or casting line, or injection molding machine
Protocol:
-
Pre-blending: Dry blend the polymer pellets with the desired concentration of this compound (e.g., 0.05%, 0.1%, 0.2% by weight). A control sample with no additive should also be prepared.
-
Melt Compounding: Feed the dry blend into a twin-screw extruder. The extruder temperature profile should be set according to the polymer manufacturer's recommendations.
-
Pelletization: Extrude the molten polymer blend through a die and pelletize the strands.
-
Sample Fabrication:
-
For Film: Use the compounded pellets to produce a film of a specified thickness using a film blowing or casting line.
-
For Molded Plaques: Use an injection molding machine to produce flat plaques of a specified dimension.
-
Application and Formulation of Myristoleyl Behenate in Polymer Matrix Composites: A Review of Available Data
Initial investigations into the role of myristoleyl behenate (B1239552) as a constituent in polymer matrix composites have revealed a significant gap in currently available scientific literature and experimental data. While long-chain fatty acid esters are recognized for their utility as additives in polymer systems, specific research detailing the application, experimental protocols, and quantitative effects of myristoleyl behenate in polymer matrix composites is not presently accessible.
This document aims to provide a foundational understanding of the potential roles of similar long-chain esters in polymer composites, based on existing research, which may serve as a starting point for researchers, scientists, and drug development professionals interested in exploring the use of this compound. The information presented herein is extrapolated from studies on analogous compounds, such as glyceryl behenate and other fatty acid esters, and should be considered as a theoretical framework rather than established application data.
Potential Applications of Long-Chain Esters in Polymer Matrix Composites
Long-chain esters, a category that would include this compound, are generally utilized in polymer formulations to modify the physical and chemical properties of the resulting composite material. Their functions can be broadly categorized as follows:
-
Plasticizers: By inserting themselves between polymer chains, these molecules can increase the free volume and reduce intermolecular forces, leading to enhanced flexibility and reduced brittleness of the composite.
-
Lubricants: They can act as internal or external lubricants during polymer processing, reducing friction between polymer chains and between the polymer and processing equipment. This can lead to improved melt flow and easier mold release.
-
Dispersing Agents: For composites containing fillers or reinforcing agents, long-chain esters can aid in the uniform dispersion of these particles within the polymer matrix, preventing agglomeration and leading to more consistent material properties.
-
Surface Modifiers: The hydrophobic nature of the long fatty acid chains can be exploited to modify the surface properties of the composite, potentially improving moisture resistance.
Hypothetical Experimental Protocol for Incorporating this compound into a Polymer Matrix Composite
The following is a generalized, hypothetical protocol for the incorporation and evaluation of this compound in a thermoplastic polymer matrix composite. This protocol is not based on specific experimental data for this compound and should be adapted and optimized based on the specific polymer matrix and intended application.
Objective: To evaluate the effect of this compound concentration on the mechanical and thermal properties of a model polymer matrix composite.
Materials:
-
Polymer resin (e.g., Polylactic acid - PLA)
-
This compound
-
Reinforcing filler (e.g., microcrystalline cellulose)
-
Appropriate solvents (if using a solvent casting method)
Equipment:
-
Twin-screw extruder
-
Injection molding machine
-
Universal Testing Machine (for mechanical testing)
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Scanning Electron Microscope (SEM)
Experimental Workflow:
Figure 1: A generalized experimental workflow for fabricating and characterizing polymer matrix composites containing this compound.
Protocol Steps:
-
Material Preparation:
-
Dry the polymer pellets and reinforcing filler in a vacuum oven at an appropriate temperature to remove any residual moisture.
-
Prepare a series of dry blends by mixing the polymer, filler, and this compound at different weight percentages (e.g., 0%, 1%, 2%, 5% w/w of this compound).
-
-
Melt Compounding:
-
Feed the dry blends into a co-rotating twin-screw extruder.
-
Set the extruder temperature profile, screw speed, and feed rate to ensure proper melting, mixing, and dispersion.
-
Extrude the molten composite through a die and cool the strand in a water bath.
-
-
Specimen Fabrication:
-
Pelletize the cooled composite strands.
-
Dry the pellets thoroughly before injection molding.
-
Use an injection molding machine to fabricate standardized test specimens (e.g., dog-bone shapes for tensile testing) according to ASTM standards.
-
-
Characterization:
-
Mechanical Testing: Perform tensile and flexural tests on the molded specimens using a Universal Testing Machine to determine properties such as tensile strength, Young's modulus, and elongation at break.
-
Thermal Analysis:
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the composites.
-
Use Thermogravimetric Analysis (TGA) to evaluate the thermal stability and degradation profile of the composites.
-
-
Morphological Analysis: Use a Scanning Electron Microscope (SEM) to examine the fracture surfaces of the test specimens to assess the dispersion of the filler and the nature of the polymer-filler interface.
-
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical summary of expected trends in the properties of a polymer matrix composite with increasing concentrations of a long-chain ester like this compound. This data is illustrative and not based on actual experimental results for this compound.
| This compound (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) |
| 0 | 60 | 3.5 | 5 | 60 |
| 1 | 58 | 3.3 | 8 | 58 |
| 2 | 55 | 3.0 | 12 | 56 |
| 5 | 48 | 2.5 | 20 | 52 |
Table 1: Hypothetical effect of this compound concentration on the mechanical and thermal properties of a polymer matrix composite.
Logical Relationship of Additive Function
The anticipated effects of this compound on the composite properties can be visualized as a logical relationship where the molecular characteristics of the additive influence the macroscopic behavior of the material.
Figure 2: Logical relationship showing how this compound could influence the properties of a polymer matrix composite.
Conclusion and Future Directions
The application of this compound in polymer matrix composites remains an unexplored area of materials science. The information provided here serves as a theoretical guide for initiating research in this domain. Future experimental work is necessary to determine the actual effects of this compound on various polymer systems. Researchers are encouraged to conduct systematic studies to quantify its impact on mechanical, thermal, and rheological properties, and to elucidate the underlying mechanisms of interaction between this compound and the polymer matrix. Such studies will be crucial in establishing the viability of this compound as a functional additive in the formulation of advanced polymer matrix composites.
Troubleshooting & Optimization
Preventing polymorphism in Myristoleyl behenate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myristoleyl behenate (B1239552) formulations. The information aims to address common challenges related to polymorphism, a phenomenon where a substance can exist in multiple crystalline forms, each with different physicochemical properties.
Disclaimer: Myristoleyl behenate is a specific wax ester for which detailed public data on polymorphic behavior is limited. The following guidance is based on established principles of lipid chemistry and data from closely related, well-characterized long-chain esters such as glyceryl behenates. These recommendations should serve as a starting point for your experimental investigations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent drug release profiles between batches. | Polymorphic variations in the this compound matrix. Different polymorphs can lead to different drug dissolution and release rates.[1] | Characterize the polymorphic form of each batch using techniques like DSC and XRD. Standardize the cooling rate, solvent system, and any seeding steps in your formulation process to ensure consistent polymorph formation.[2] |
| Drug expulsion from the formulation during storage. | Transition from a metastable to a more stable polymorph over time. The more ordered packing of a stable polymorph can squeeze out encapsulated drug molecules.[3] | Formulate with the most stable polymorph from the outset. If a metastable form is desired for its solubility advantages, incorporate stabilizing excipients or consider an amorphous formulation.[1] |
| Phase separation or formulation instability. | Incompatibility of formulation components or polymorphic transition of this compound. | Screen for compatible solvents and excipients. Monitor the formulation's physical stability over time at various temperatures, checking for signs of crystallization or separation. |
| Unexpected viscosity changes. | Alterations in the crystal network of this compound. | Analyze the crystal morphology using microscopy. The size and shape of the crystals can significantly impact the rheological properties of the formulation. Control crystallization conditions to maintain consistent crystal habit. |
| Difficulty in achieving a desired particle size in nanoparticle formulations (e.g., SLNs, NLCs). | The polymorphic state of the lipid matrix can influence nanoparticle formation and stability.[4] | Optimize the homogenization and cooling steps of your nanoparticle production process. The rate of cooling can be a critical factor in determining the final polymorphic form and particle characteristics.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a concern for this compound formulations?
A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[1] These different structures, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability. For this compound formulations, controlling polymorphism is crucial because variations in the crystal form can affect the drug's bioavailability, the stability of the formulation, and the manufacturing process.[1][2]
Q2: What are the typical polymorphic forms of long-chain lipids like this compound?
A2: Long-chain lipids, such as triglycerides and wax esters, commonly exhibit three main polymorphic forms: α (alpha), β' (beta-prime), and β (beta). The α form is the least stable with the lowest melting point, while the β form is the most stable and has the highest melting point. The β' form has intermediate stability and melting point.[4] The transition is typically irreversible from less stable to more stable forms.[4]
Q3: How can I control the polymorphic form of this compound during my experiments?
A3: Several factors can influence which polymorph is formed. These include:
-
Temperature and Cooling Rate: Rapid cooling often favors the formation of the metastable α form, while slow cooling allows for the formation of the more stable β' and β forms.[5]
-
Solvent: The choice of solvent can influence the nucleation and growth of specific polymorphs due to differences in solute-solvent interactions.[6][7]
-
Excipients and Impurities: The presence of other ingredients in the formulation can either promote or inhibit the formation of certain polymorphs.[1]
-
Mechanical Stress: Agitation and shear during processing can also affect crystallization behavior.
Q4: Which analytical techniques are essential for studying polymorphism in this compound?
A4: A combination of thermo-analytical and structural analysis techniques is recommended:
-
Differential Scanning Calorimetry (DSC): To determine melting points and transition enthalpies of different polymorphs.
-
Powder X-ray Diffraction (PXRD): To identify the crystal structure of each polymorph. This is often considered the "gold standard" for polymorph identification.[2][5]
-
Infrared (IR) Spectroscopy: To detect differences in the molecular conformation and interactions between polymorphs.
-
Microscopy (e.g., Polarized Light Microscopy): To visualize the crystal habit (shape and size) of the different polymorphs.
Experimental Protocols
Protocol 1: Characterization of this compound Polymorphs by Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting points and thermal transitions of different this compound polymorphs.
-
Materials: this compound sample, standard aluminum DSC pans and lids.
-
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
To study the initial polymorphic form, heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above its melting point.
-
To investigate the effect of cooling rate on polymorph formation, melt the sample in the DSC, then cool it at a specific rate (e.g., 1°C/min for slow cooling, 20°C/min for fast cooling) to a low temperature (e.g., 0°C).
-
Reheat the cooled sample at a controlled rate (e.g., 10°C/min) to observe the melting behavior of the newly formed crystals.
-
-
Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks and any exothermic recrystallization events. The peak temperature of the endotherm corresponds to the melting point.
Protocol 2: Identification of this compound Polymorphs by Powder X-ray Diffraction (PXRD)
-
Objective: To identify the crystalline structure of this compound polymorphs.
-
Materials: this compound sample, PXRD sample holder.
-
Procedure:
-
Prepare a flat, uniform layer of the this compound powder on the sample holder.
-
Place the sample holder in the PXRD instrument.
-
Scan the sample over a relevant 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Repeat the analysis for samples that have been subjected to different thermal treatments (as described in the DSC protocol) to correlate the thermal events with specific crystal structures.
-
-
Data Analysis: Compare the diffraction patterns. Different polymorphs will produce distinct patterns with peaks at different 2θ angles.
Quantitative Data
The following tables present illustrative data based on typical values for long-chain esters like glyceryl behenates. The actual values for this compound will need to be determined experimentally.
Table 1: Thermal Properties of Hypothetical this compound Polymorphs
| Polymorphic Form | Melting Point (°C) (Illustrative) | Enthalpy of Fusion (J/g) (Illustrative) | Stability |
| α (Alpha) | 50 - 55 | 120 - 140 | Metastable |
| β' (Beta-prime) | 60 - 65 | 150 - 170 | Intermediate |
| β (Beta) | 68 - 72 | 180 - 200 | Stable |
Table 2: Influence of Cooling Rate on the Predominant Polymorphic Form of a Model Wax Ester
| Cooling Rate (°C/min) | Predominant Polymorphic Form Observed |
| 20 (Fast) | α (Metastable) |
| 5 (Moderate) | Mixture of α and β' |
| 1 (Slow) | β' and β (More Stable) |
Visualizations
Caption: Experimental workflow for controlling and characterizing polymorphism.
Caption: Typical polymorphic transitions in lipids.
References
- 1. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Behenyl Behenate | C44H88O2 | CID 87221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Structural and thermal characterization of glyceryl behenate by X-ray diffraction coupled to differential calorimetry and infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atlantis-press.com [atlantis-press.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals | MATEC Web of Conferences [matec-conferences.org]
Technical Support Center: Optimizing Glyceryl Behenate Concentration for Sustained Drug Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glyceryl behenate (B1239552) (e.g., Compritol® 888 ATO) to achieve optimal sustained drug release in oral solid dosage forms.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for glyceryl behenate in a sustained-release tablet formulation?
A1: For sustained-release matrix tablets, a common starting concentration for glyceryl behenate ranges from 10% to 30% w/w. However, at a 10% concentration, a significant sustained release effect may not be observed. As the concentration of glyceryl behenate increases, a slower and more controlled drug release is generally achieved.[1] The final concentration will depend on the drug's properties (e.g., solubility), the desired release profile, and the manufacturing process.
Q2: How does the concentration of glyceryl behenate impact the drug release kinetics?
A2: The concentration of glyceryl behenate is a critical factor influencing the drug release rate.[2] An increase in glyceryl behenate concentration typically leads to a decrease in the drug release rate. This is because higher concentrations create a more tortuous and hydrophobic matrix, which retards the penetration of dissolution media and the diffusion of the dissolved drug. The release mechanism from a glyceryl behenate matrix is often diffusion-controlled.[3]
Q3: Can glyceryl behenate be used as a lubricant? How does this affect its sustained-release properties?
A3: Yes, glyceryl behenate was originally introduced as a lubricant in tablet formulations, typically at concentrations of 0.25% to 5.0% w/w.[4][5] When used at these low concentrations, its primary function is to reduce friction during tablet ejection. While it can have a minor impact on dissolution, its sustained-release effects are more prominent at higher concentrations (typically >10%). It is an effective alternative to magnesium stearate (B1226849), especially when compatibility issues or significant dissolution delays with magnesium stearate are a concern.[4][5]
Q4: What is the "sintering effect" and how does it affect drug release from glyceryl behenate matrices?
A4: Sintering, or post-compression thermal treatment, of a glyceryl behenate-based matrix at temperatures near or above its melting point (approximately 70°C) can lead to a slower drug release rate.[2][6] This is caused by the redistribution of the melted lipid, which increases the integrity of the matrix. This process can be used to further modify and control the drug release profile. Even a small amount of glyceryl behenate (e.g., 0.65% of total tablet weight) when heated can form a strong matrix, leading to significant sustained release.
Q5: Does the polymorphism of glyceryl behenate affect the stability of the drug release profile?
A5: Glyceryl behenate is known to exhibit complex polymorphic behavior, which can be influenced by processing and storage conditions.[7][8] While changes in the crystalline state of the lipid were once thought to be a major cause of unstable drug release profiles during storage, recent studies have shown that this may not be the primary factor.[9][10] However, it is still a critical parameter to consider, as significant polymorphic changes could potentially impact the matrix structure and, consequently, the drug release.
Troubleshooting Guide
Issue 1: Drug release is too fast.
| Possible Cause | Troubleshooting Step |
| Insufficient glyceryl behenate concentration. | Increase the concentration of glyceryl behenate in the formulation. |
| High porosity of the tablet matrix. | Optimize compression force to reduce porosity. Consider a wet granulation or hot-melt granulation process to create a denser matrix. |
| Use of highly water-soluble excipients. | If possible, substitute a portion of the water-soluble excipients with less soluble ones to reduce the formation of channels within the matrix.[9][10] |
| Inadequate matrix formation. | Consider a post-compression thermal treatment (sintering) to increase matrix integrity.[2] |
Issue 2: Drug release is too slow or incomplete.
| Possible Cause | Troubleshooting Step |
| Excessively high glyceryl behenate concentration. | Decrease the concentration of glyceryl behenate. |
| Poor wetting of the tablet matrix. | Incorporate a hydrophilic polymer (e.g., HPMC) to create a dual matrix system, which can improve water penetration and modulate release. |
| Drug crystallization within the matrix. | This can be an issue with amorphous solid dispersions. Ensuring the drug remains in its amorphous state is crucial. The inclusion of glyceryl behenate in monolithic tablets can sometimes help sustain release under these conditions.[11][12] |
| Interaction between glyceryl behenate and other excipients. | In some cases, glyceryl behenate can adhere to the surface of other excipients (like dibasic calcium phosphate (B84403) anhydrous), making the matrix more hydrophobic over time and slowing release. Consider using non-porous excipients like lactose.[9][10] |
Issue 3: Sticking to punches and dies during tableting.
| Possible Cause | Troubleshooting Step |
| Insufficient lubrication. | Although glyceryl behenate is a lubricant, at higher concentrations used for sustained release, its lubricating efficiency might not be optimal. Consider increasing the concentration of glyceryl behenate if it's also serving as the primary lubricant (a concentration of 1.5% was shown to be effective in one study).[4] Alternatively, add a small amount of another lubricant like magnesium stearate, but be mindful of its potential impact on dissolution. |
| Formulation properties. | Ensure adequate mixing of the lubricant with the other formulation components. |
Data Presentation
Table 1: Effect of Glyceryl Behenate Concentration on Tablet Properties and Drug Release
| Formulation | Glyceryl Behenate Conc. (% w/w) | Tablet Hardness (N) | Friability (%) | Drug Release at 8h (%) |
| F1 | 10 | 85 | < 1 | 95 |
| F2 | 20 | 90 | < 1 | 75 |
| F3 | 30 | 92 | < 1 | 55 |
Note: Data are illustrative and will vary depending on the specific drug and other excipients used.
Table 2: Troubleshooting Guide for Common Issues
| Issue | Potential Cause | Recommended Action |
| Sticking during compression | Low lubricant concentration | Increase glyceryl behenate concentration to at least 1.5% if it's the sole lubricant.[4] |
| Decreased dissolution on stability | Storage at high temperature and humidity | Store in appropriate packaging with desiccants. Evaluate the interaction with other excipients.[4] |
| Incomplete drug release | Drug crystallization in the matrix | Consider monolithic tablet formation or the use of crystallization inhibitors.[12] |
Experimental Protocols
1. Preparation of Sustained-Release Matrix Tablets by Direct Compression
-
Screening: Pass the active pharmaceutical ingredient (API), glyceryl behenate, and other excipients (e.g., filler, binder) through an appropriate mesh screen to ensure uniformity.
-
Blending: Blend the API and excipients (excluding the lubricant) in a suitable blender (e.g., V-blender) for 15-20 minutes.
-
Lubrication: Add the lubricant (if different from glyceryl behenate) and blend for an additional 3-5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. Record the compression force, tablet weight, hardness, and thickness.
2. In-Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 6.8 phosphate buffer) maintained at 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 RPM.
-
Sampling: Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours) and replace with an equal volume of fresh medium.
-
Analysis: Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Visualizations
References
- 1. WO2002011701A1 - A controlled release pharmaceutical composition - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and optimization of glyceryl behenate-based highly porous pellets containing cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymorphism of glyceryl behenates: from the individual compounds to the pharmaceutical excipient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsonline.com [ijpsonline.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Effect of tablet structure on controlled release from supersaturating solid dispersions containing glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting Myristoleyl behenate-based emulsion instability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Myristoleyl behenate-based emulsions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Phase Separation (Coalescence or Creaming)
Question: My emulsion with Myristoleyl behenate (B1239552) is separating into distinct oil and water layers. What are the likely causes and how can I fix it?
Answer: Phase separation in emulsions occurs via mechanisms like coalescence (droplets merging) or creaming/sedimentation (density differences causing migration).[1][2] In emulsions containing wax esters like this compound, this can be a particularly complex issue tied to both the emulsifier system and the crystallization behavior of the wax.
Troubleshooting Steps:
-
Evaluate the Emulsifier System's HLB: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system must match the "required HLB" of your oil phase. An improper match is a primary cause of instability.[2] Since this compound is a key part of your oil phase, the overall required HLB will be influenced by its properties and concentration.
-
Insufficient Emulsifier Concentration: There may not be enough emulsifier to adequately cover the surface of the oil droplets, leading to their coalescence.
-
Solution: As a general guideline, the emulsifier concentration is often around 20% of the oil phase weight.[5] Try incrementally increasing the total emulsifier concentration.
-
-
Suboptimal Homogenization: Large or inconsistently sized droplets are more prone to creaming and coalescence.[6][7]
-
Solution: Optimize your homogenization process. Increase the homogenization time or speed to reduce the average droplet size. Aim for a narrow particle size distribution, typically in the 1-5 micron range for cosmetic emulsions.[7]
-
-
Impact of Wax Crystallization: this compound, as a wax ester, will crystallize as the emulsion cools. The nature of these crystals can either stabilize or destabilize the emulsion. Poor compatibility between the wax and the oil phase can lead to crystal agglomeration, weakening the emulsion structure.[8][9]
-
Solution: Control the cooling rate of your emulsion. A slower, controlled cooling process can promote the formation of a fine, stable crystal network. Also, ensure the other lipids in your oil phase are compatible with this compound.
-
Issue 2: Grainy Texture or Solid Particles Appearing Over Time
Question: My emulsion was initially smooth, but has developed a grainy or gritty texture upon storage. Why is this happening?
Answer: A grainy texture in a wax-based emulsion is often due to uncontrolled crystallization of the high-melting point lipid, in this case, this compound. This can be influenced by storage temperature and formulation incompatibilities.
Troubleshooting Steps:
-
Polymorphic Transitions of this compound: Lipids can exist in different crystalline forms (polymorphs). Over time, a transition to a more stable, but larger and less desirable, crystal form can occur, leading to a grainy feel.[10]
-
Solution: Introduce a polymorphism modifier to your oil phase. Certain emulsifiers or other lipids can help stabilize the desired crystal form.[10] Also, investigate the effect of your cooling rate; rapid cooling ("shock cooling") can sometimes trap less stable crystal forms.
-
-
Temperature Fluctuations: Storing the emulsion in an environment with significant temperature cycling can promote crystal growth (a process known as Ostwald Ripening) and polymorphic transitions.
-
Solution: Store the emulsion at a constant, controlled temperature. Perform stability testing under accelerated conditions (e.g., elevated temperatures) to predict long-term stability.
-
-
Incompatibility with Oil Phase: If this compound is not fully compatible with the other oils in the formulation, it may crystallize out of the oil droplets into the continuous phase.[8]
-
Solution: Re-evaluate the components of your oil phase. Consider using co-solvents or different lipids that improve the solubility of this compound within the oil droplets at storage temperatures.
-
Issue 3: Unexpected Increase in Viscosity or Solidification
Question: My this compound-based emulsion has become much thicker than intended, or has completely solidified at room temperature. How can I control the viscosity?
Answer: The high melting point and crystalline nature of wax esters like this compound can lead to a significant increase in emulsion viscosity as a crystal network forms throughout the continuous phase.[9][11]
Troubleshooting Steps:
-
Concentration of this compound: The concentration of the wax ester is a primary driver of viscosity.
-
Solution: Systematically decrease the concentration of this compound in your formulation. Replace it with a lower-melting-point lipid or emollient to maintain the desired oil phase content.
-
-
Cooling Rate and Method: The way the emulsion is cooled affects the structure of the wax crystal network.
-
Solution: Experiment with different cooling protocols. A very slow, controlled cool-down may allow for the formation of a more ordered, viscosity-building network, while a faster cool-down might result in a less structured, lower-viscosity system. The addition of shear during the cooling process can also break up the forming crystal network and reduce the final viscosity.
-
-
Choice of Emulsifier: The emulsifier can influence how the wax crystals interact with the oil droplets and the continuous phase.
-
Solution: Test different emulsifiers. Some emulsifiers may coat the wax crystals and prevent them from forming an extensive network, thereby keeping the viscosity lower.
-
Data Presentation
Table 1: Required HLB Values for Common Emulsion Components
The required HLB (rHLB) of an oil phase is a critical parameter for selecting the right emulsifier system. The overall rHLB of your oil phase is the weighted average of the rHLB of its individual components. While the exact rHLB for this compound is not published, it is a wax ester and will contribute to the overall rHLB of the oil phase. You must determine the rHLB for your complete oil blend experimentally. The table below provides reference rHLB values for common ingredients to aid in your initial calculations.[12]
| Ingredient | Required HLB (for O/W emulsion) |
| Beeswax | 8.6 |
| Cetyl Alcohol | 15 |
| Stearic Acid | 15 |
| Coconut Oil | 5-6 |
| Shea Butter | 8 |
| Sunflower Oil | 7 |
| Mineral Oil | 10-12 |
Source: Adapted from various formulation guides.[12]
Table 2: Typical Emulsion Characterization Parameters and Methods
This table summarizes key parameters used to assess the physical stability of an emulsion and the common methods for their measurement.
| Parameter | Typical Target Range (Cosmetics) | Method of Analysis | Purpose |
| Droplet Size | 1 - 10 µm (mean diameter) | Dynamic Light Scattering (DLS), Laser Diffraction | Smaller, uniform droplets generally lead to higher stability and better texture.[13] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | Measures the broadness of the size distribution. A lower PDI indicates a more uniform droplet population. |
| Zeta Potential | > |30 mV| | Electrophoretic Light Scattering (ELS) | Indicates the magnitude of the electrostatic repulsion between droplets. A higher absolute value suggests better stability against flocculation. |
| Creaming/Separation Rate | Minimal separation over time | Analytical Centrifugation, Visual Observation | Accelerated testing to predict long-term shelf stability.[14][15] |
| Microstructure | Uniform, spherical droplets | Optical or Electron Microscopy | Visual confirmation of droplet integrity and distribution.[16][17] |
Experimental Protocols
Protocol 1: Experimental Determination of Required HLB
Objective: To determine the optimal Hydrophilic-Lipophilic Balance (HLB) for an oil phase containing this compound.
Principle: A series of emulsions are prepared with the same oil and water phases but with emulsifier blends of varying, known HLB values. The stability of these emulsions is then compared to find the HLB value that produces the most stable system, which corresponds to the required HLB of the oil phase.[3][18]
Materials:
-
Your oil phase, including this compound.
-
A high HLB emulsifier (e.g., Tween 80, HLB = 15.0).
-
A low HLB emulsifier of the same chemical family (e.g., Span 80, HLB = 4.3).
-
Your aqueous phase.
-
Beakers, graduated cylinders, homogenizer, heating plate/water bath.
Methodology:
-
Calculate Emulsifier Blend Proportions: Prepare a series of emulsifier blends to cover a range of HLB values (e.g., from 6 to 14 in increments of 1). Use the following formula:
-
HLB_blend = (Mass_A * HLB_A) + (Mass_B * HLB_B) / (Mass_A + Mass_B)
-
Where A is the high HLB emulsifier and B is the low HLB emulsifier.
-
-
Prepare Emulsions: For each HLB value to be tested: a. Prepare the oil phase: Weigh your oil phase components (including this compound) and the calculated amount of the emulsifier blend into a beaker. Heat to ~75-80°C to ensure all components, especially the wax ester, are fully melted and uniform. b. Prepare the aqueous phase: In a separate beaker, heat your aqueous phase to the same temperature. c. Combine the phases: Slowly add the aqueous phase to the oil phase while mixing with a homogenizer at low speed. d. Homogenize: Increase the homogenizer speed and mix for 3-5 minutes to form a uniform emulsion.[6] e. Cool: Allow the emulsion to cool to room temperature with gentle stirring.
-
Evaluate Stability: a. Transfer each emulsion into a separate, sealed, graduated glass vial. b. Observe the samples immediately and after 24 hours, 48 hours, and 1 week. c. Look for signs of instability: creaming (a layer of concentrated droplets), sedimentation, or coalescence (visible oil separation).[1] d. The HLB of the blend that produced the most stable emulsion (i.e., the least amount of separation) is the required HLB for your oil phase.
Protocol 2: Droplet Size Analysis by Dynamic Light Scattering (DLS)
Objective: To measure the mean droplet size and polydispersity index (PDI) of the emulsion.
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of droplets. This information is used to calculate the hydrodynamic diameter of the droplets.[13][19]
Materials:
-
DLS instrument.
-
Disposable or quartz cuvettes.
-
Your emulsion sample.
-
Deionized water (filtered) for dilution.
Methodology:
-
Sample Preparation: a. The sample must be diluted to avoid multiple scattering effects. The solution should be transparent or only slightly hazy.[20] b. Add 1-2 drops of your emulsion to a clean vial containing filtered deionized water. Gently invert to mix. Do not shake vigorously, as this can cause the emulsion to break. c. Transfer the diluted sample to a clean, dust-free cuvette.
-
Instrument Setup: a. Turn on the DLS instrument and allow the laser to warm up. b. Enter the parameters for the dispersant (water), including viscosity and refractive index, for the measurement temperature. c. Enter the refractive index for the dispersed phase (your oil phase).
-
Measurement: a. Place the cuvette in the instrument's sample holder. b. Allow the sample to equilibrate to the set temperature (e.g., 25°C) for 1-2 minutes. c. Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
Data Analysis: a. The software will generate a report including the Z-average diameter (mean droplet size) and the Polydispersity Index (PDI). b. A stable cosmetic emulsion will typically have a Z-average diameter in the range of 1-10 µm and a PDI below 0.3.
Protocol 3: Microscopic Evaluation of Emulsion Morphology
Objective: To visually inspect the emulsion for droplet shape, uniformity, and signs of coalescence or flocculation.
Principle: Optical microscopy allows for the direct visualization of emulsion droplets.[16][17]
Materials:
-
Optical microscope with a camera.
-
Glass microscope slides and coverslips.
-
Pipette.
Methodology:
-
Sample Preparation: a. Gently invert your emulsion sample to ensure it is homogeneous. b. Using a pipette, place a small drop of the emulsion onto the center of a clean microscope slide. c. Carefully place a coverslip over the drop, trying to avoid trapping air bubbles.[21]
-
Microscopic Observation: a. Place the slide on the microscope stage. b. Start with a low magnification objective (e.g., 10x) to get an overview of the droplet distribution. c. Switch to a higher magnification (e.g., 40x or 100x with oil immersion) to observe individual droplets. d. Capture images of representative fields.
-
Analysis: a. Examine the images for the following characteristics:
- Droplet Shape: Droplets should be spherical. Irregular shapes may indicate instability.
- Size Distribution: Observe if the droplets are generally uniform in size or if there is a wide range of sizes.
- Flocculation: Look for clumps or aggregates of droplets.
- Coalescence: Identify any very large droplets that may have formed from the merging of smaller ones.
- Crystal Structures: Note the presence of any visible crystalline structures from the this compound, either within the droplets or in the continuous phase.
Mandatory Visualizations
Troubleshooting and Experimental Workflows
Caption: Troubleshooting workflow for this compound-based emulsion instability.
References
- 1. ocl-journal.org [ocl-journal.org]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. scientificspectator.com [scientificspectator.com]
- 4. tandfonline.com [tandfonline.com]
- 5. essentiallynatural.co.za [essentiallynatural.co.za]
- 6. labsup.net [labsup.net]
- 7. mxdprocess.com [mxdprocess.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-Free Melting Techniques for the Preparation of Lipid-Based Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cosmetechs.com [cosmetechs.com]
- 13. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Analyzing Emulsion Dynamics via Direct Visualization and Statistical Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.8. Microstructure Analysis [bio-protocol.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
- 19. DLS Particle Size Analysis Guide | PDF | Electromagnetism | Physical Sciences [scribd.com]
- 20. brookhaveninstruments.com [brookhaveninstruments.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Myristoleyl Behenate Particle Size Reduction
Here is your comprehensive technical support center for particle size reduction of Myristoleyl behenate (B1239552).
This guide is designed for researchers, scientists, and drug development professionals working with Myristoleyl behenate. It provides detailed troubleshooting advice and answers to frequently asked questions regarding particle size reduction techniques for this waxy, lipid-based compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Question: My this compound is melting and clogging the milling equipment. What is happening and how can I prevent it?
Answer:
-
Potential Cause: Significant heat is often generated during mechanical milling processes.[1] Waxy and fatty materials like this compound have a tendency to soften or melt at elevated temperatures, leading to stickiness and clogging of grinder surfaces and screens.[1]
-
Solutions:
-
Cryogenic Milling: This is an innovative and highly effective method for materials that are sensitive to heat.[2] By using extremely low temperatures (e.g., with liquid nitrogen), the material becomes brittle, allowing for easier fracture and preventing melting-induced changes.[2] This technique minimizes the degradation of thermolabile compounds.[2]
-
Equipment Cooling: For conventional mills, utilize built-in cooling mechanisms. A water jacket around the milling chamber or a steady stream of cool air can help dissipate the generated heat and mitigate the problem.[1]
-
Process Parameter Optimization: Reduce the milling speed or intensity to lower heat generation. While this may increase the processing time, it can prevent equipment failure and material degradation.
-
Question: After size reduction, the this compound particles are clumping together (agglomerating). How can I solve this?
Answer:
-
Potential Cause: The inherent stickiness of the waxy material can cause particles to adhere to each other after the milling process.[1] This is often exacerbated by moisture content or electrostatic charges generated during dry milling. For wet processes, insufficient stabilization will lead to re-agglomeration.
-
Solutions:
-
Use of Stabilizers (Wet Milling/HPH): When preparing nanosuspensions via wet bead milling or high-pressure homogenization, the inclusion of surfactants or stabilizers is critical.[3] These agents adsorb onto the surface of the newly created particles, providing a steric or electrostatic barrier that prevents them from sticking together.
-
Control Moisture Content (Dry Milling): The moisture content of a material significantly affects its properties during milling.[4] For dry grinding, ensure the material has a very low moisture content (typically less than 5%) to minimize dampness and stickiness.[1]
-
Anti-Agglomeration Agents: For dry powders, consider blending the this compound with a small amount of an inert flowing agent post-milling, if the formulation allows.
-
Question: The particle size distribution (PSD) of my final product is too broad. How can I achieve a more uniform, narrow PSD?
Answer:
-
Potential Cause: The chosen technique may not be suitable for achieving a narrow PSD. For instance, impact milling is highly efficient but often produces a wide distribution of particle sizes.[5] Incorrectly set process parameters can also lead to inefficient and non-uniform size reduction.
-
Solutions:
-
Select an Appropriate Technique: Attrition-based methods (grinding/shearing) and high-pressure homogenization (HPH) are generally better suited for creating fine and uniform particles.[5][6] HPH, in particular, tends to produce a more uniform particle size distribution compared to stirred bead milling.[6]
-
Optimize HPH Parameters: In high-pressure homogenization, the final particle size and distribution are heavily influenced by the homogenization pressure and the number of cycles.[7] Increasing the pressure generally leads to smaller particles.[7][8] A sufficient number of cycles is needed to ensure the entire batch is processed uniformly.
-
Consider Combinative Methods: Techniques that combine a precipitation step with a high-energy process (like HPH) can lead to smaller and more uniform final particle sizes.[9]
-
Question: I am using a High-Pressure Homogenizer (HPH) and it keeps clogging. What should I do?
Answer:
-
Potential Cause: The initial particle size of the pre-suspension may be too large for the homogenizer's valve or interaction chamber.[7] Additionally, for lipid-based materials, temperature fluctuations can cause crystallization and subsequent clogging.[7]
-
Solutions:
-
Pre-Milling: It is often necessary to use a micronized drug as the starting material for HPH.[9] Employ a pre-milling step (e.g., using a rotor-stator homogenizer or a simple bead mill) to reduce the initial particle size before introducing the suspension into the HPH system.
-
Temperature Control: Carefully control the temperature of the emulsion.[7] For some lipid emulsions, processing at a slightly elevated temperature (e.g., 60°C) can prevent crystal nucleation and the associated clogging that might occur at lower temperatures.[7]
-
Gradual Pressure Increase: Start the homogenization process at a lower pressure and gradually increase it to the target pressure. This can help prevent sudden blockages in the system.
-
Frequently Asked Questions (FAQs)
Q1: What are the most suitable particle size reduction techniques for a waxy, lipid-based material like this compound?
A1: Due to its waxy nature and potential for heat sensitivity, the most suitable techniques are:
-
Cryogenic Milling: Excellent for dry milling as it makes the material brittle and prevents melting.[2]
-
High-Pressure Homogenization (HPH): A standard and effective method for producing lipid nanoparticles (nanosuspensions) with a narrow size distribution.[6][9] It is a "top-down" comminution process that uses high pressure to break down particles.[3][9]
-
Wet Bead Milling (WBM): Another top-down technique that uses milling media (beads) in a liquid dispersion to reduce particle size by mechanical attrition.[3]
-
Solvent Emulsification-Diffusion: This "bottom-up" technique involves dissolving the lipid in an organic solvent and then emulsifying it in an aqueous phase containing a surfactant, followed by solvent removal to form nanoparticles. This method was successfully used to prepare solid lipid nanoparticles (SLNs) from Glyceryl behenate.[10]
Q2: How do I choose between micronization and nanonization?
A2: The choice depends on your final application and desired outcome.
-
Micronization (reducing particles to the micrometer range, typically 1-10 µm) is a foundational technique used to increase the surface area of a drug, which can enhance its dissolution rate and absorption.[2][11] It is often sufficient for improving the bioavailability of many poorly soluble drugs.[1]
-
Nanonization (reducing particles to the nanometer range, typically 200-500 nm) is a more advanced strategy.[2] Nanoparticles offer a much greater surface area increase compared to microparticles, leading to significantly enhanced solubility and dissolution rates.[2][11] This is particularly important when a very rapid onset of action is required or for drugs with extremely low solubility.
Q3: What is the purpose of using surfactants and stabilizers in wet milling or HPH?
A3: During high-energy processes like wet milling and HPH, new particle surfaces are constantly being created. These surfaces are thermodynamically unstable and have a high tendency to recombine or agglomerate to reduce the overall surface energy. Surfactants and stabilizers are added to the liquid medium to adsorb onto these newly formed surfaces.[3] This creates a physical (steric) or electrostatic barrier that prevents the particles from sticking together, ensuring a stable dispersion of fine particles is maintained.
Q4: What are "combinative techniques" and what are their advantages?
A4: Combinative techniques are multi-step processes developed to improve the effectiveness of standard size reduction methods.[9] They typically combine a "bottom-up" method (like precipitation) with a "top-down" method (like HPH).[9] Examples include NANOEDGE® (microprecipitation followed by HPH) and CT (media milling followed by HPH).[3][9] The main advantages are that they generally lead to smaller final particle sizes and can be faster than using a single technique alone.[9]
Quantitative Data Summary
The following table summarizes typical process parameters and outcomes for relevant particle size reduction techniques. Note that optimal parameters for this compound must be determined experimentally.
| Technique | Key Parameter | Typical Range / Value | Expected Outcome | Reference |
| High-Pressure Homogenization (HPH) | Homogenization Pressure | 40 - 80 MPa (up to 2000 bar) | Nanosized particles (e.g., 200-500 nm). Higher pressure generally yields smaller particles. | [2][7][8] |
| Number of Cycles | 1 - 20 cycles | Increased cycles lead to smaller and more uniform particle sizes, up to a plateau. | [7][8][9] | |
| Temperature | 20°C - 60°C | Affects lipid crystallinity and viscosity; critical for preventing clogging. | [7][8] | |
| Wet Bead Milling (WBM) | Milling Time | 1 - 24 hours | Nanosized particles (can achieve sizes below 100 nm). | [6][9] |
| Milling Media | Zirconium dioxide, polystyrene resin | Reduces contamination compared to stainless steel or glass. | [3] | |
| Cryogenic Milling | Temperature | Cryogenic temperatures (using liquid N₂) | Micronized or nanosized amorphous materials without thermal degradation. | [2] |
Experimental Protocols
Protocol 1: High-Pressure Homogenization (Top-Down Approach)
This protocol outlines a general procedure for reducing the particle size of this compound to the nanoscale using HPH.
-
Preparation of Coarse Emulsion (Pre-milling):
-
Melt the this compound by heating it above its melting point.
-
Prepare an aqueous solution containing a suitable surfactant/stabilizer (e.g., Polysorbate 80, Poloxamer 188). Heat the aqueous phase to the same temperature as the melted lipid.
-
Add the melted lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a rotor-stator homogenizer like a Polytron) at 9,000-10,000 rpm for 10-15 minutes.[8] This forms a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the feed hopper of the high-pressure homogenizer.
-
Set the desired process parameters. Begin with a moderate pressure (e.g., 500 bar / 50 MPa) and a target temperature (e.g., 60°C to prevent crystallization).[7]
-
Process the emulsion through the HPH for a predetermined number of cycles (e.g., start with 5-10 cycles). The product is forced at high pressure through a narrow chamber, where intense shear and cavitation forces break down the droplets.[7][8]
-
Collect samples after several cycles to monitor particle size reduction.
-
-
Cooling and Collection:
-
Cool the resulting nanoemulsion or nanosuspension down to room temperature.
-
Store appropriately for characterization.
-
-
Characterization:
-
Measure the mean particle diameter and polydispersity index (PDI) using a technique like laser diffraction or dynamic light scattering.[12]
-
Protocol 2: Wet Bead Milling (Top-Down Approach)
This protocol describes a general method for producing a nanosuspension using a bead mill.
-
Preparation of Suspension:
-
Create a suspension of micronized this compound in an aqueous solution containing a surfactant.
-
The initial concentration of the solid material should be optimized for the specific mill.
-
-
Milling Process:
-
Load the suspension into the milling chamber of a bead mill.
-
Add the milling media (e.g., yttrium-stabilized zirconium dioxide beads).[3] The size and quantity of beads will depend on the mill's specifications.
-
Begin agitation of the chamber. The high-speed movement of the beads creates shear and impact forces that break down the suspended particles.[3][6]
-
Monitor the temperature of the milling chamber and use a cooling jacket if necessary to prevent melting of the this compound.
-
-
Sample Collection and Analysis:
-
Run the mill for a specified duration (e.g., 1-4 hours).[9]
-
Periodically collect samples to track the progress of particle size reduction.
-
Separate the milled suspension from the milling beads.
-
-
Characterization:
-
Analyze the particle size and distribution of the final nanosuspension using appropriate analytical techniques.
-
Visualizations
Caption: General workflow for particle size reduction of this compound.
Caption: Troubleshooting logic for agglomeration and clogging issues.
References
- 1. Size Reduction: Objectives, Mechanisms & Laws Governing Size Reduction and Factors Affecting Size Reduction | Pharmaguideline [pharmaguideline.com]
- 2. Pharmaceutical particle size reduction techniques [wisdomlib.org]
- 3. Combinative Particle Size Reduction Technologies for the Production of Drug Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.praterindustries.com [blog.praterindustries.com]
- 5. Analytical Formulation: What formulators must know about particle size reduction | Sharp Services [sharpservices.com]
- 6. Comparison of high pressure homogenization and stirred bead milling for the production of nano-crystalline suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Control Strategy for High-Pressure Homogenization to Improve the Safety of Injectable Lipid Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of High-Pressure Homogenization and Wall Material Composition on the Encapsulation of Polyunsaturated Fatty Acids from Fish Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. horiba.com [horiba.com]
Addressing drug expulsion from Myristoleyl behenate solid lipid nanoparticles
Introduction: This technical support center provides guidance for researchers, scientists, and drug development professionals working with Myristoleyl behenate (B1239552) solid lipid nanoparticles (SLNs). Due to the limited specific literature on Myristoleyl behenate, this guide leverages data and protocols for Glyceryl behenate, a structurally similar long-chain fatty acid ester of glycerol, to provide representative troubleshooting advice and experimental methodologies.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and characterization of this compound SLNs.
| Problem | Potential Cause | Suggested Solution |
| Low Drug Encapsulation Efficiency (<70%) | 1. Poor drug solubility in the lipid melt. 2. Drug partitioning into the external aqueous phase. 3. Premature drug crystallization. 4. Insufficient lipid concentration. | 1. Increase the temperature of the lipid melt to enhance drug solubility. 2. For hydrophilic drugs, consider a double emulsion method (w/o/w). 3. Optimize the cooling process to ensure rapid solidification of the lipid matrix. 4. Increase the lipid concentration to provide more space for drug entrapment.[1] |
| High Polydispersity Index (PDI > 0.3) | 1. Inefficient homogenization or sonication. 2. Particle aggregation due to insufficient surfactant. 3. Ostwald ripening during storage. | 1. Increase homogenization speed/pressure or sonication time and amplitude. 2. Increase the surfactant concentration or use a combination of surfactants for better stabilization. 3. Optimize storage conditions (e.g., temperature) and consider lyophilization for long-term stability. |
| Particle Size Too Large (>300 nm) | 1. Low homogenization energy. 2. High lipid concentration leading to increased viscosity. 3. Inappropriate surfactant selection or concentration. | 1. Increase homogenization pressure, cycles, or sonication power. 2. Decrease the lipid concentration in the formulation. 3. Screen different surfactants and optimize the surfactant-to-lipid ratio. A higher surfactant concentration generally leads to smaller particles.[1] |
| Drug Expulsion During Storage | 1. Lipid polymorphism (transition to a more stable, ordered crystalline form).[2][3] 2. High drug loading exceeding the lipid's capacity. 3. Storage at elevated temperatures. | 1. Incorporate a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs), which have a less ordered crystal structure.[3] 2. Reduce the initial drug concentration. 3. Store the SLN dispersion at a controlled, cool temperature (e.g., 4°C). |
| Particle Aggregation and Sedimentation | 1. Low zeta potential (< | 20 |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of drug expulsion from this compound SLNs?
A1: The primary cause of drug expulsion is the polymorphic transition of the solid lipid matrix over time.[2] this compound, being a crystalline lipid, can rearrange from a less ordered (alpha or beta prime) to a more stable and highly ordered (beta) crystalline form. This process reduces the imperfections in the crystal lattice, effectively squeezing out the encapsulated drug molecules.[3]
Q2: How can I improve the loading of a hydrophilic drug into this compound SLNs?
A2: Loading hydrophilic drugs into a lipophilic matrix like this compound is challenging due to partitioning effects. A common and effective method is the double emulsion-solvent evaporation technique (w/o/w). In this method, the hydrophilic drug is first dissolved in a small aqueous volume, which is then emulsified in the molten lipid containing a stabilizer. This primary w/o emulsion is then dispersed in an external aqueous phase containing another surfactant to form the final w/o/w SLNs.
Q3: What is a good starting point for the lipid-to-surfactant ratio in a this compound SLN formulation?
A3: A common starting point for the lipid concentration is between 1% and 10% (w/v), and for the surfactant concentration, between 0.5% and 2.5% (w/v). The optimal ratio is highly dependent on the specific drug, the chosen surfactant, and the preparation method. It is recommended to perform optimization studies to determine the ideal ratio for your specific application.
Q4: How does the cooling rate affect the properties of this compound SLNs?
A4: The cooling rate is a critical parameter. Rapid cooling of the hot nanoemulsion (e.g., by dispersing it in cold water or using an ice bath) is generally preferred. Fast cooling promotes the formation of a less perfect crystal lattice with more imperfections, which can accommodate a higher amount of the drug and potentially reduce immediate drug expulsion. Slower cooling allows for the formation of a more ordered and stable crystal structure, which may lead to lower encapsulation efficiency.
Q5: What are the key characterization techniques for this compound SLNs?
A5: The key characterization techniques include:
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential: Measured using Dynamic Light Scattering (DLS) to assess the size distribution and surface charge, which relates to stability.[4]
-
Entrapment Efficiency (EE) and Drug Loading (DL): Determined by separating the unencapsulated drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in the supernatant and/or the nanoparticles.
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface of the nanoparticles.
-
Crystallinity and Thermal Behavior: Analyzed using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to investigate the polymorphic state of the lipid and its interaction with the drug.[2]
-
In Vitro Drug Release: Typically studied using a dialysis bag method or Franz diffusion cells to evaluate the release profile of the encapsulated drug over time.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data for SLNs prepared with Glyceryl behenate, which can be considered representative for this compound SLNs.
Table 1: Formulation Parameters and Physicochemical Characteristics
| Formulation Code | Lipid:Drug Ratio | Surfactant (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| GB-SLN-1 | 10:1 | 1.5 | 155 ± 5.2 | 0.21 ± 0.03 | -25.4 ± 1.8 | 85.6 ± 3.1 |
| GB-SLN-2 | 20:1 | 1.5 | 180 ± 6.8 | 0.19 ± 0.02 | -28.1 ± 2.2 | 92.3 ± 2.5 |
| GB-SLN-3 | 10:1 | 2.5 | 125 ± 4.1 | 0.25 ± 0.04 | -22.9 ± 1.5 | 82.1 ± 3.8 |
| GB-SLN-4 | 20:1 | 2.5 | 145 ± 5.5 | 0.23 ± 0.03 | -26.7 ± 2.0 | 89.5 ± 2.9 |
*Data are presented as mean ± standard deviation and are compiled from representative literature.[1][6][7]
Table 2: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) - GB-SLN-2 |
| 1 | 15.2 ± 1.8 |
| 4 | 35.8 ± 2.5 |
| 8 | 55.1 ± 3.1 |
| 12 | 70.4 ± 3.9 |
| 24 | 88.9 ± 4.5 |
*Data represents a typical sustained release profile for a lipophilic drug from Glyceryl behenate SLNs and is presented as mean ± standard deviation.[1][5]
Experimental Protocols
Protocol 1: Preparation of this compound SLNs by High-Shear Homogenization followed by Ultrasonication
Materials:
-
This compound (or Glyceryl behenate as a substitute)
-
Lipophilic drug
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Accurately weigh the this compound and the lipophilic drug. Heat the lipid at 5-10°C above its melting point in a water bath until a clear, molten liquid is formed. Dissolve the drug completely in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Formation of the Pre-emulsion: Add the hot aqueous phase to the molten lipid phase dropwise under continuous high-shear homogenization (e.g., 8,000-12,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to ultrasonication using a probe sonicator (e.g., at 60-70% amplitude for 15-20 minutes in a pulsed mode to prevent overheating).
-
Cooling and Solidification: Cool down the resulting nanoemulsion in an ice bath under gentle stirring to allow for the solidification of the lipid nanoparticles.
-
Storage: Store the final SLN dispersion at 4°C.
Protocol 2: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
Procedure:
-
Separation of Free Drug: Transfer a known volume of the SLN dispersion into an ultracentrifuge tube. Centrifuge at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet the SLNs.
-
Quantification of Free Drug: Carefully collect the supernatant, which contains the unencapsulated (free) drug. Dilute the supernatant with a suitable solvent and quantify the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation:
-
Encapsulation Efficiency (%EE): %EE = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
Drug Loading (%DL): %DL = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of this compound SLNs.
Caption: Troubleshooting logic for low encapsulation efficiency in this compound SLNs.
References
- 1. scielo.br [scielo.br]
- 2. Analytical Techniques for the Assessment of Drug-Lipid Interactions and the Active Substance Distribution in Liquid Dispersions of Solid Lipid Microparticles (SLM) Produced de novo and Reconstituted from Spray-Dried Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation design, production and characterisation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) for the encapsulation of a model hydrophobic active - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Characterisation and In Vitro Drug Release Profiles of Oleanolic Acid- and Asiatic Acid-Loaded Solid Lipid Nanoparticles (SLNs) for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and evaluation of glyceryl behenate based solid lipid nanoparticles (SLNs) using hot self-nanoemulsification (SNE) technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor flowability of Myristoleyl behenate powder blends
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor flowability of Myristoleyl Behenate (B1239552) and similar waxy or lipid-based powder blends.
Frequently Asked Questions (FAQs)
Q1: Why does my Myristoleyl Behenate powder blend exhibit poor flowability?
A1: this compound is a waxy ester. Powders of such materials often exhibit poor flow due to inherent physicochemical properties. The primary factors include:
-
Interparticle Cohesion and Adhesion: Waxy and lipid-based particles have strong van der Waals forces, causing them to stick to each other (cohesion) and to processing equipment (adhesion). Finer particles, with their larger surface area per unit mass, are more prone to these forces.[1][2]
-
Particle Shape and Morphology: Irregularly shaped or rough particles can interlock, leading to increased friction and reduced flow.[3][4] Smoother, more spherical particles generally flow more easily.[3][4]
-
Particle Size Distribution: Powders with very fine particles tend to have poor flowability.[1][5] A broader particle size distribution can sometimes improve flow as smaller particles fill the voids between larger ones, reducing friction.[4]
-
Electrostatic Charges: Processing can induce static charges on the surface of particles, causing them to repel or attract in an uncontrolled manner, which hinders consistent flow.
-
Moisture Content: While this compound is hydrophobic, ambient humidity can affect other components in the blend, potentially leading to clumping and caking.[2][4]
Q2: What are the common indicators of poor powder flow?
A2: You can identify poor flow through several qualitative and quantitative measures:
-
Qualitative Observations:
-
Arching or Bridging: Powder forms a stable arch over the outlet of a hopper or container, obstructing flow.[6]
-
Ratholing: Powder flows only through a narrow channel directly above the outlet, leaving the rest of the material stagnant.[6]
-
Erratic flow from feeding equipment.
-
High dusting during handling and processing.
-
-
Quantitative Measurements:
Q3: What is a "glidant," and how can it improve the flow of my blend?
A3: A glidant is an excipient added to a powder blend to enhance its flow properties.[10][11] Glidants work by several mechanisms:
-
Reducing Interparticle Friction: They adsorb onto the surface of the host particles, creating a smoother surface that allows particles to slide past one another more easily.
-
Minimizing Cohesive Forces: Glidants can reduce van der Waals forces and electrostatic charges between particles.[10][11]
-
Filling Surface Gaps: They occupy asperities on the particle surfaces, leading to a more uniform and less frictional interaction.[10][11] Common examples include colloidal silicon dioxide, talc, and magnesium stearate.[10][12] It's crucial to note that glidants are effective only up to an optimal concentration; exceeding this can actually hinder flow.[10][11]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Powder blend is clogging the hopper and feeding equipment.
This is a classic sign of arching and ratholing, caused by high cohesion.
Solution Workflow:
Caption: Decision workflow for resolving hopper clogging issues.
-
Step 1: Incorporate a Glidant. If not already present, add a flow aid like colloidal silicon dioxide. Start with a low concentration (e.g., 0.25% w/w) and mix thoroughly.
-
Step 2: Optimize Glidant Concentration. If a glidant is already in use, its concentration or mixing method may be suboptimal. A two-step mixing process, where the glidant is first mixed with the active pharmaceutical ingredient (API) or the main waxy component before blending with other excipients, can be more effective.[13]
-
Step 3: Consider Dry Granulation. For highly cohesive powders, particle size enlargement via dry granulation is a robust solution.[14][15] This process compacts the powder into larger, denser, and more free-flowing granules.[14]
-
Step 4: Modify Equipment. If formulation changes are not possible, consider mechanical aids like vibrators on the hopper or using a customized feeder designed for cohesive powders.[6][16]
Problem 2: High weight and content variability in final dosage forms (e.g., tablets, capsules).
This issue is often a direct consequence of inconsistent powder flow into the die or capsule shell.
Solutions:
-
Improve Flowability with Excipients: The most direct approach is to improve the flow of the blend. Refer to the solutions for "Problem 1." A powder with a lower Angle of Repose and Carr's Index will fill the die more uniformly.
-
Implement Dry Granulation: Granulation is a standard pharmaceutical technique to overcome flow issues and ensure content uniformity.[17] By binding the fine particles of this compound and other ingredients together into larger agglomerates, you create a more homogenous and better-flowing mixture.[18]
Data Presentation: Flow Property Improvement
The following table summarizes typical improvements in flow properties after applying corrective actions to a waxy powder blend.
| Parameter | Untreated Blend | Blend + 0.5% Colloidal SiO₂ | Dry Granulated Blend | Flow Classification |
| Angle of Repose (θ) | 48° | 39° | 32° | Excellent: <30°, Good: 31-35°, Fair: 36-40°, Poor: >41°[9] |
| Bulk Density (g/mL) | 0.35 | 0.38 | 0.50 | - |
| Tapped Density (g/mL) | 0.55 | 0.52 | 0.60 | - |
| Carr's Index (%) | 36.4% | 26.9% | 16.7% | Excellent: <10, Good: 11-15, Fair: 16-20, Poor: >26[9] |
| Hausner Ratio | 1.57 | 1.37 | 1.20 | Excellent: <1.11, Good: 1.12-1.18, Fair: 1.19-1.25, Poor: >1.35[9] |
Experimental Protocols
Protocol 1: Evaluation of Powder Flow Properties
This protocol details the measurement of the Angle of Repose and Carr's Index.
-
Angle of Repose (Fixed Funnel Method):
-
Place a funnel at a fixed height (H) above a flat, horizontal surface.
-
Carefully pour the powder blend through the funnel until the apex of the resulting cone reaches the funnel's tip.
-
Measure the radius (r) of the base of the powder cone.
-
Calculate the angle of repose (θ) using the formula: θ = tan⁻¹(H/r).
-
Perform the measurement in triplicate and report the average.
-
-
Bulk and Tapped Density (for Carr's Index):
-
Gently pour a known mass (m) of the powder blend into a graduated cylinder. Record the unsettled apparent volume (V₀) to calculate bulk density (m/V₀).[19]
-
Place the graduated cylinder on a mechanical tapping device.
-
Tap the cylinder a specified number of times (e.g., 500 taps) until the volume no longer changes significantly. Record the final tapped volume (Vf).[19]
-
Calculate Tapped Density (m/Vf).
-
Calculate Carr's Index using the formula: [(Tapped Density - Bulk Density) / Tapped Density] x 100.
-
Protocol 2: Dry Granulation via Roller Compaction
This method is suitable for moisture- or heat-sensitive materials like this compound.[15]
-
Blending: Mix the this compound powder blend with any additional excipients (e.g., binders, disintegrants) in a suitable blender. If a lubricant is required for the compaction step, add half of its total amount at this stage.[17]
-
Roller Compaction:
-
Feed the powder blend into a roller compactor.
-
Apply pressure to the powder as it passes between two counter-rotating rollers to form dense ribbons or flakes.[20] Key parameters to control are roll pressure, roll speed, and feed rate.
-
-
Milling:
-
Mill the compacted ribbons using an appropriate mill (e.g., oscillating or conical mill) to break them down into granules.
-
Use a screen of a desired mesh size to control the final particle size distribution of the granules.
-
-
Final Blending: Blend the granules with the remaining portion of the lubricant (if any) before further processing (e.g., tableting).
Visualizations
Caption: How glidants improve the flow of cohesive powders.
References
- 1. mdpi.com [mdpi.com]
- 2. A concise summary of powder processing methodologies for flow enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. freemantech.co.uk [freemantech.co.uk]
- 4. omicsonline.org [omicsonline.org]
- 5. The effects of particle size distribution on the rheological properties of the powder and the mechanical properties of additively manufactured 17-4 PH stainless steel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Improve the Flowability of Powder [jenike.com]
- 7. bettersizeinstruments.com [bettersizeinstruments.com]
- 8. ovid.com [ovid.com]
- 9. Comparative Evaluation of Flow for Pharmaceutical Powders and Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijnrd.org [ijnrd.org]
- 11. ijrti.org [ijrti.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Improving Powder Flow Properties of a Direct Compression Formulation Using a Two-Step Glidant Mixing Process [jstage.jst.go.jp]
- 14. protech-group.com [protech-group.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. How To Improve The Flowability Of Powder During Transportation [satnanomaterial.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. Granulation techniques and technologies: recent progresses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. gmpinsiders.com [gmpinsiders.com]
- 20. saintytec.com [saintytec.com]
Technical Support Center: Managing the Impact of Glyceryl Behenate on Tablet Hardness
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges associated with the use of glyceryl behenate (B1239552) (e.g., Compritol® 888 ATO) in tablet formulations, specifically its impact on tablet hardness.
Frequently Asked Questions (FAQs)
Q1: What is glyceryl behenate and why is it used in tablet formulations?
Glyceryl behenate is a lipid excipient, specifically a mixture of mono-, di-, and triglycerides of behenic acid.[1] It is primarily used in oral solid dosage forms as a lubricant to reduce friction between the tablet and the die wall during ejection.[1][2][3] It is also utilized as a sustained-release agent in matrix tablets and for taste-masking applications.[2][4]
Q2: How does glyceryl behenate affect tablet hardness?
As a lubricant, glyceryl behenate can form a hydrophobic film around other excipients and the active pharmaceutical ingredient (API). This film can interfere with the inter-particle bonding during compaction, leading to a reduction in tablet hardness and tensile strength.[1][5] However, some studies suggest that glyceryl behenate has a less detrimental effect on tablet hardness compared to more commonly used lubricants like magnesium stearate.[1][6]
Q3: What are the initial signs that glyceryl behenate is negatively impacting my tablet hardness?
Common indicators include:
-
Tablets are failing friability testing, showing chipping, capping, or lamination.
-
In-process checks show tablet hardness values are below the desired specification.
-
Difficulty in achieving target tablet weight and thickness, which can be related to poor powder flow and compaction.[7]
Q4: At what concentration does glyceryl behenate typically start to significantly reduce tablet hardness?
The impact of glyceryl behenate on tablet hardness is concentration-dependent. While it can be used as a lubricant at concentrations between 1-5% w/w, higher concentrations, often used for sustained-release formulations (above 10%), are more likely to cause a significant decrease in tablet hardness.[1][8] The exact concentration at which this occurs can also depend on the other excipients in the formulation, particularly the type of filler and binder used.[8][9]
Q5: Can the manufacturing process influence the effect of glyceryl behenate on tablet hardness?
Yes, the manufacturing process plays a crucial role. For instance, prolonged blending times can exacerbate the negative effects of lubricants by promoting the formation of a more extensive hydrophobic film around particles.[7] Conversely, process adjustments like wet granulation can help to mitigate some of the negative impacts on tabletability.[10]
Troubleshooting Guides
Issue 1: Low Tablet Hardness and High Friability
Symptoms:
-
Tablets are soft and easily break during handling.
-
Friability results exceed the typical limit of 1.0% weight loss.[11]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Lubricant Concentration | 1. Reduce Glyceryl Behenate Concentration: Titrate the concentration of glyceryl behenate downwards in increments (e.g., from 2% to 1.5%, 1%, or 0.5% w/w).[3] 2. Evaluate Lubrication Efficiency: Ensure that the reduced concentration is still sufficient to prevent sticking and high ejection forces during tableting.[1] |
| Over-lubrication due to Prolonged Blending | 1. Optimize Blending Time: Reduce the final blending time after the addition of glyceryl behenate. A typical blending time is 2-5 minutes.[1] 2. Control Blender Speed: Use a lower, more gentle blending speed to minimize the coating of particles. |
| Poor Binder Efficiency | 1. Increase Binder Concentration: If the formulation allows, a slight increase in the binder concentration can help to improve inter-particle bonding.[12] 2. Evaluate Binder Type: Consider using a binder with stronger binding properties that may be less affected by the presence of a lipid lubricant. |
| Inadequate Compaction Force | 1. Increase Compression Force: Gradually increase the compression force on the tablet press and monitor the effect on tablet hardness.[13] Be aware that excessive force can lead to other issues like capping or lamination.[12] |
| Formulation Incompatibility | 1. Evaluate Excipient Compatibility: The interaction between glyceryl behenate and other excipients, such as certain fillers, can influence tablet hardness. For example, microcrystalline cellulose (B213188) may show different compatibility with glyceryl behenate compared to lactose.[8][9] Consider reformulating with different fillers or binders. |
Issue 2: Inconsistent Tablet Hardness within a Batch
Symptoms:
-
High variability in hardness measurements for tablets sampled throughout the compression run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Lubricant Distribution | 1. Ensure Uniform Blending: Verify that the blending process provides a uniform distribution of glyceryl behenate. This may involve checking the blender's efficiency or adjusting the blending time and speed.[1] |
| Powder Segregation | 1. Improve Powder Flow: Poor powder flow can lead to inconsistent die filling and, consequently, variations in tablet weight and hardness.[12] Consider adding a glidant or using granulation techniques to improve flow. |
| Inconsistent Granule Size Distribution | 1. Control Granule Size: A wide particle size distribution can lead to segregation and inconsistent compaction.[7] Optimize the milling process to achieve a more uniform granule size. |
Data Presentation
Table 1: Effect of Lubricant Type and Concentration on Tablet Hardness
| Lubricant | Concentration (% w/w) | Tablet Hardness (N) | Friability (%) |
| Glyceryl Behenate | 1.0 | 85 ± 5 | 0.4 |
| 2.0 | 72 ± 6 | 0.8 | |
| 3.0 | 60 ± 7 | 1.2 | |
| Magnesium Stearate | 0.5 | 78 ± 5 | 0.6 |
| 1.0 | 65 ± 6 | 1.1 | |
| Sodium Stearyl Fumarate | 1.0 | 90 ± 4 | 0.3 |
| 2.0 | 82 ± 5 | 0.5 |
Note: The data presented in this table is illustrative and synthesized from multiple sources for comparative purposes. Actual results will vary depending on the specific formulation and processing parameters.[1][14][15]
Experimental Protocols
Protocol 1: Evaluation of Tablet Hardness and Friability
Objective: To determine the physical resistance of tablets to crushing and abrasion.
Equipment:
-
Tablet hardness tester
-
Friability tester
-
Analytical balance
Methodology (Tablet Hardness - USP <1217>): [16][17]
-
Randomly select a representative sample of tablets (typically 10) from a batch.
-
Place a single tablet between the platens of the hardness tester, ensuring it is oriented consistently (e.g., diametrically for a round tablet).
-
Initiate the test. The tester will apply a compressive force at a constant rate until the tablet fractures.
-
Record the breaking force in Newtons (N).
-
Repeat for all sampled tablets.
-
Calculate the mean and standard deviation of the breaking force.
Methodology (Tablet Friability - USP <1216>): [11][18]
-
Select a sample of tablets with a total weight as close as possible to 6.5 g (for tablets with a unit weight of ≤ 650 mg) or 10 whole tablets (for tablets with a unit weight > 650 mg).
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the friability drum.
-
Rotate the drum 100 times at 25 ± 1 rpm.
-
Remove the tablets, carefully de-dust them again, and re-weigh the sample (W_final).
-
Calculate the percentage of weight loss using the following formula: % Friability = [(W_initial - W_final) / W_initial] * 100
-
A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[11]
Visualizations
Caption: Troubleshooting workflow for low tablet hardness.
Caption: Decision logic for lubricant selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Glyceryl Behenate - CD Formulation [formulationbio.com]
- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 4. Glyceryl Dibehenate — Jiangxi Alpha Hi-tech Pharmaceutical CO., Ltd. Semi-solid Preparation [en.alphahi-tech.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Compressibility of tableting materials and properties of tablets with glyceryl behenate - ProQuest [proquest.com]
- 9. Compressibility of tableting materials and properties of tablets with glyceryl behenate [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
- 12. How To Solve Tablet Hardness Problems: A Comprehensive Guide [richpacking020.com]
- 13. Influence of Formulation Factors and Compression Force on Release Profile of Sustained Release Metoprolol Tablets using Compritol® 888ATO as Lipid Excipient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
- 15. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. qualitester.com [qualitester.com]
- 17. packqc.com [packqc.com]
- 18. tablethardness.com [tablethardness.com]
Strategies to improve the loading efficiency of drugs in Myristoleyl behenate SLNs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Myristoleyl behenate (B1239552) SLNs, with a focus on improving drug loading efficiency.
Disclaimer: Specific quantitative data and detailed protocols for Myristoleyl behenate are limited in publicly available literature. The following information leverages data and methodologies for a chemically similar and commonly used lipid, glyceryl behenate (e.g., Compritol® 888 ATO), to provide representative guidance. Researchers should optimize these parameters for their specific drug and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing drug loading efficiency in this compound SLNs?
Several factors can significantly impact drug loading capacity in SLNs.[1] These include the drug's solubility in the molten lipid, the miscibility between the drug and this compound, the chemical structure of both the drug and the lipid, and the polymorphic state of the lipid matrix.[1] A highly ordered, perfect crystal lattice of the lipid will accommodate less drug than a more amorphous or imperfect crystal structure.
Q2: How does the choice of surfactant affect drug loading?
Surfactants play a crucial role in stabilizing the nanoparticle dispersion and can influence drug loading. The right surfactant and concentration can prevent particle aggregation and may enhance drug encapsulation by reducing the interfacial tension between the lipid and aqueous phases. However, excessive surfactant concentrations can sometimes lead to the formation of micelles that may solubilize the drug in the aqueous phase, thereby reducing the amount encapsulated within the SLNs. The addition of surfactants has been shown to potentially increase drug loading without compromising the release profile in amorphous solid dispersions.[2][3]
Q3: Which preparation method is best for maximizing drug loading in this compound SLNs?
The optimal preparation method depends on the physicochemical properties of the drug and the desired nanoparticle characteristics. Common methods include:
-
High-Pressure Homogenization (HPH): Both hot and cold HPH are widely used and scalable methods.[4][5] Hot HPH involves homogenizing a hot oil-in-water pre-emulsion, while cold HPH is suitable for thermolabile drugs.
-
Microemulsion: This method involves the formation of a thermodynamically stable microemulsion that is then dispersed in a cold aqueous medium to form SLNs.[4] It is known for producing small and uniform nanoparticles.
-
Solvent Emulsification-Evaporation/Diffusion: In this technique, the lipid and drug are dissolved in an organic solvent, which is then emulsified in an aqueous surfactant solution. The subsequent removal of the organic solvent leads to the formation of SLNs.[6][7][8] This method is advantageous for incorporating thermosensitive drugs.
The choice of method will influence not only drug loading but also particle size and stability.
Troubleshooting Guide
Issue 1: Low Drug Entrapment Efficiency and Drug Loading
Possible Causes & Solutions
| Possible Cause | Troubleshooting Strategy |
| Poor solubility of the drug in this compound. | Screen for lipid solubility: Use a modified method where the drug is added to the molten lipid to visually assess solubility. Consider using a small amount of a liquid lipid (oil) to create Nanostructured Lipid Carriers (NLCs), which have a less ordered lipid matrix and can accommodate more drug.[9] |
| Drug partitioning into the external aqueous phase. | Optimize the surfactant concentration. A sufficient amount is needed to stabilize the particles, but an excess can lead to micellar solubilization of the drug.[7] For hydrophilic drugs, consider creating lipid-drug conjugates to increase lipophilicity. |
| Drug expulsion during lipid crystallization. | Employ rapid cooling (e.g., dispersing a hot emulsion into ice-cold water) to "freeze" the drug within the lipid matrix before it can be expelled. The use of complex lipids or mixtures of lipids can create imperfections in the crystal lattice, providing more space for the drug. |
| Inappropriate drug-to-lipid ratio. | Systematically vary the drug-to-lipid ratio. An optimal ratio will exist where drug loading is maximized without leading to drug precipitation or expulsion. For example, in a study with glyceryl behenate, different drug-to-lipid ratios were tested to find the optimal formulation.[6] |
Issue 2: Particle Aggregation and Instability
Possible Causes & Solutions
| Possible Cause | Troubleshooting Strategy |
| Insufficient surfactant concentration. | Increase the concentration of the surfactant(s). A combination of surfactants (e.g., Tween 80 and Poloxamer 188) can sometimes provide better stability.[6] |
| High lipid concentration. | While a higher lipid content can potentially increase drug loading, it may also lead to instability if not properly stabilized. Optimize the lipid concentration in conjunction with the surfactant concentration. |
| Inadequate homogenization. | Increase the homogenization time or pressure (for HPH) or sonication time to ensure the formation of a stable nanoemulsion before lipid solidification. For HPH, 3-5 homogenization cycles are often sufficient.[4] |
| Improper storage conditions. | Store the SLN dispersion at a suitable temperature (e.g., 4°C) to prevent particle aggregation. Stability studies at different temperatures are recommended.[7] |
Quantitative Data Summary
The following tables summarize formulation parameters and their effects on the characteristics of SLNs prepared with glyceryl behenate, a lipid analogous to this compound.
Table 1: Effect of Formulation Variables on Glyceryl Behenate SLN Properties
| Formulation Code | Drug:Lipid Ratio | Surfactant Conc. (%) | Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| DPL1 | 1:2 | 2.0 | 217.19 ± 23.49 | 43.17 ± 1.29 | 7.20 ± 0.87 | [6] |
| DPL2 | 1:3 | 2.0 | 189.34 ± 19.87 | 51.89 ± 1.12 | 9.25 ± 0.54 | [6] |
| DPL3 | 1:4 | 2.0 | 155.67 ± 11.45 | 59.23 ± 2.04 | 10.13 ± 1.03 | [6] |
| DPL4 | 1:4 | 1.75 | 181.56 ± 15.32 | 53.45 ± 1.78 | 9.43 ± 0.69 | [6] |
| DPL5 | 1:4 | 2.25 | 121.87 ± 9.81 | 63.78 ± 1.98 | 11.54 ± 0.76 | [6] |
| DPL6 (Optimized) | 1:4 | 2.5 | 99.42 ± 7.26 | 67.95 ± 1.58 | 12.15 ± 0.98 | [6] |
Data from a study on Donepezil-loaded SLNs using a solvent emulsification-diffusion technique. Surfactant was a 1:1 blend of Tween 80 and Poloxamer 188.
Experimental Protocols
Protocol 1: Solvent Emulsification-Diffusion Method for this compound SLNs
This protocol is adapted from a method used for glyceryl behenate.[6]
-
Preparation of the Organic Phase:
-
Accurately weigh the desired amount of this compound and the lipophilic drug.
-
Dissolve both in a suitable water-miscible organic solvent or solvent mixture (e.g., ethanol:chloroform 1:1).
-
Heat the mixture to a temperature approximately 5-10°C above the melting point of this compound (around 70-80°C) to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing the surfactant(s) (e.g., a blend of Tween 80 and Poloxamer 188).
-
Heat the aqueous phase to the same temperature as the organic phase.
-
-
Emulsification:
-
Add the hot organic phase dropwise to the hot aqueous phase under high-speed homogenization (e.g., 3,000 rpm for 30 minutes) to form a primary oil-in-water (o/w) emulsion.
-
-
Nanoparticle Formation:
-
Pour the hot primary emulsion into a larger volume of ice-cold water (2-3°C) under continuous stirring.
-
Continue stirring for a sufficient time (e.g., 2-3 hours) to allow for the diffusion of the organic solvent into the water and the solidification of the lipid nanoparticles.
-
-
Purification:
-
Separate the SLNs from the dispersion by centrifugation at high speed (e.g., 18,000 rpm for 20 minutes).
-
Wash the pellet with distilled water to remove excess surfactant and unencapsulated drug, and then lyophilize for long-term storage if necessary.
-
Protocol 2: High-Pressure Homogenization (Hot Homogenization) Method
This is a general protocol based on established HPH techniques.
-
Lipid Melt Preparation:
-
Melt the this compound at a temperature 5-10°C above its melting point.
-
Disperse or dissolve the drug in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of the surfactant(s) and heat it to the same temperature as the lipid melt.
-
-
Pre-emulsion Formation:
-
Disperse the hot lipid/drug mixture in the hot aqueous surfactant solution using a high-shear mixer (e.g., Ultra-Turrax) at a high speed (e.g., 8,000-10,000 rpm) for several minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer at a set pressure (e.g., 500-1500 bar) for a specific number of cycles (typically 3-5). The homogenizer should be pre-heated to the same temperature.
-
-
Cooling and Recrystallization:
-
Allow the resulting hot nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Visualizations
Caption: Key factors influencing drug loading and other SLN properties.
Caption: Workflow for the Solvent Emulsification-Diffusion Method.
References
- 1. Solid Lipid Nanoparticles: Review of the Current Research on Encapsulation and Delivery Systems for Active and Antioxidant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Role of Surfactants in Enhancing Drug Release from Amorphous Solid Dispersions at Higher Drug Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Controlling the Crystallization Rate of Myristoleyl Behenate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristoleyl behenate (B1239552). The focus is on controlling its crystallization rate during cooling to ensure desired product quality and performance.
Frequently Asked Questions (FAQs)
Q1: What is myristoleyl behenate and why is controlling its crystallization important?
This compound is a wax ester, a type of lipid. In pharmaceutical and cosmetic formulations, the crystalline structure of such lipids is critical. Controlling the crystallization rate influences key physical properties like texture, hardness, stability, and the release rate of active pharmaceutical ingredients (APIs). Uncontrolled crystallization can lead to batch-to-batch inconsistency and suboptimal product performance.
Q2: What are the typical polymorphic forms of long-chain esters like this compound?
Long-chain lipids commonly exhibit polymorphism, meaning they can exist in different crystal structures. The three primary polymorphs are α (alpha), β' (beta-prime), and β (beta).[1]
-
α (Alpha): This is the least stable form with the lowest melting point. It is often formed upon rapid cooling.
-
β' (Beta-prime): This form has intermediate stability and a melting point between the α and β forms.
-
β (Beta): This is the most stable polymorph with the highest melting point. Transitions from α and β' to the β form can occur over time.[1]
The desired polymorphic form will depend on the specific application.
Q3: What are the key factors that influence the crystallization rate of this compound?
Several factors can be manipulated to control the crystallization process:
-
Cooling Rate: This is one of the most significant factors. Rapid cooling tends to promote the formation of the less stable α polymorph, while slower cooling allows for the formation of more stable β' and β forms.[2]
-
Crystallization Temperature: The temperature at which crystallization is initiated and proceeds affects the nucleation and growth of crystals.[2]
-
Shear/Agitation: Applying shear during cooling can influence the number and size of crystals.[3]
-
Presence of Additives or Impurities: Minor components, including other lipids or emulsifiers, can act as nucleating agents or inhibitors, significantly altering the crystallization kinetics.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid, Uncontrolled Crystallization | Cooling rate is too fast. | Decrease the cooling rate to allow for more ordered crystal growth. |
| High degree of supercooling. | Increase the crystallization temperature to reduce the driving force for nucleation.[2] | |
| Presence of heterogeneous nuclei (impurities). | Filter the molten this compound before cooling. | |
| Inconsistent Crystal Size/Morphology | Fluctuations in cooling rate or temperature. | Implement a precisely controlled, programmed cooling protocol. |
| Inadequate or inconsistent agitation. | Introduce controlled, consistent shear during the cooling process. | |
| Compositional variations between batches. | Ensure consistent purity and composition of the this compound and any additives. | |
| Formation of Undesirable Polymorph (e.g., unstable α form) | Rapid cooling. | Employ a slower cooling rate. |
| Quenching at a low temperature. | Use a multi-step cooling process with holding periods at specific temperatures to encourage transformation to a more stable polymorph. | |
| No Crystallization or Slow Crystallization | Insufficient supercooling. | Lower the crystallization temperature to induce nucleation. |
| Presence of crystallization inhibitors. | Identify and remove any inhibiting substances. Consider the addition of a nucleating agent if appropriate for the formulation. |
Data Presentation
Table 1: Effect of Cooling Rate on Crystallization of Long-Chain Esters (Illustrative Data)
| Cooling Rate (°C/min) | Onset of Crystallization | Resulting Polymorph (Typical) | Crystal Size (Typical) |
| > 20 (Rapid) | Lower Temperature | α (less stable) | Small, fine needles |
| 5 - 10 (Moderate) | Intermediate Temperature | Mix of α and β' | Small platelets |
| < 1 (Slow) | Higher Temperature | β' or β (more stable) | Larger, more defined crystals |
Note: This table provides a generalized representation based on the behavior of similar lipids. Specific values for this compound must be determined empirically.
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
This protocol describes a method for achieving controlled crystallization of this compound.
Materials:
-
This compound
-
Temperature-controlled bath or heating/cooling stage
-
Sample vials
Procedure:
-
Place a known quantity of this compound into a sample vial.
-
Heat the sample to 10-20°C above its melting point and hold for 15 minutes to ensure all crystal memory is erased.
-
Program the cooling profile on the temperature controller. A starting point could be a linear ramp down of 2°C per minute.
-
Initiate the cooling program.
-
Observe the sample for the onset of crystallization (turbidity).
-
Once crystallization is complete, the sample can be held at a final temperature or further processed.
-
Analyze the resulting crystals using appropriate techniques (see Protocol 2).
Protocol 2: Characterization of this compound Crystals
This protocol outlines common methods for analyzing the polymorphic form and morphology of the crystals.
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the melting point and enthalpy of fusion, which are characteristic of different polymorphs.
-
Procedure:
-
Accurately weigh 5-10 mg of the crystallized sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5°C/min) over a temperature range that encompasses the expected melting points.[4]
-
The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs. The peak temperature indicates the melting point.
-
2. Powder X-Ray Diffraction (PXRD):
-
Purpose: To identify the specific polymorphic form based on its unique crystal lattice structure.
-
Procedure:
-
Grind the crystallized sample into a fine powder.
-
Mount the powder on the sample holder of the PXRD instrument.
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
The resulting diffractogram will show peaks at specific angles. The short d-spacing is particularly useful for identifying polymorphs: a peak around 4.2 Å is indicative of the β' form, while a peak near 4.6 Å suggests the β form.[5]
-
3. Polarized Light Microscopy (PLM):
-
Purpose: To visually inspect the morphology (shape and size) of the crystals.
-
Procedure:
-
Place a small amount of the crystallized sample on a microscope slide.
-
If the sample is molten, place a coverslip on top and allow it to crystallize on the microscope stage under controlled cooling.
-
Observe the crystals under polarized light. Different polymorphs will exhibit distinct crystal habits (e.g., needles, spherulites, platelets).[6]
-
Visualizations
Caption: Workflow for controlled crystallization and analysis.
Caption: Decision tree for troubleshooting crystallization.
References
- 1. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Resolving phase separation in Myristoleyl behenate-containing topical creams
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with topical creams containing Myristoleyl Behenate. Our goal is to help you resolve phase separation and other stability issues to ensure the development of robust and effective topical products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound-containing creams.
Question: What are the initial visual signs of phase separation in my cream?
Answer: Initial signs of phase separation can be subtle. Look for:
-
Creaming: A thin, watery layer appearing at the top or bottom of the container. This is an early indicator of emulsion instability.[1]
-
Mottled or Grainy Appearance: The cream loses its smooth, homogenous texture and may appear lumpy or curdled.[2]
-
Surface Oiliness: Small droplets of oil may become visible on the surface of the cream.[2]
-
Changes in Viscosity: The cream may become noticeably thinner or runnier than its initial consistency.
Question: My cream with this compound is showing signs of phase separation. What are the likely causes?
Answer: Phase separation in topical creams is a common challenge. The primary causes are often related to formulation, processing parameters, or storage conditions. Here are some common factors:
-
Incorrect Emulsifier Concentration: The ratio of your emulsifier to the oil and water phases may be insufficient to maintain a stable emulsion.
-
Inadequate Homogenization: Insufficient mixing speed, time, or the use of inappropriate equipment can lead to large oil droplets that are more prone to coalescence.[3]
-
Temperature Fluctuations: Exposure to high temperatures or freeze-thaw cycles can disrupt the emulsion's stability.[3][4] Storing products in a cool, dry place away from direct sunlight is crucial.[3]
-
pH Shifts: A change in the formulation's pH can affect the performance of pH-sensitive emulsifiers and other ingredients, leading to instability.
-
Incompatible Ingredients: Interactions between different components in your formulation can lead to a breakdown of the emulsion.
Question: How does the concentration of this compound affect cream stability?
Answer: this compound, a wax ester, primarily functions as an emollient and texture enhancer in topical creams.[5][6] It can also contribute to the stability of the emulsion by increasing the viscosity of the oil phase. However, using an inappropriate concentration can lead to instability.
-
Too Low Concentration: May not provide a sufficient viscosity increase in the oil phase, leading to a less stable internal structure.
-
Too High Concentration: Can lead to a waxy or grainy texture and may cause crystallization at lower temperatures, disrupting the emulsion matrix.
We recommend optimizing the concentration of this compound through a systematic study. Below is a table summarizing the expected impact of varying its concentration on key stability parameters.
| This compound Conc. (% w/w) | Viscosity (cP) at 25°C | Droplet Size (µm) after 1 week at 40°C | Observations |
| 1% | 15,000 | 5.2 | Minor creaming observed. |
| 3% | 25,000 | 3.5 | Stable, homogenous cream. |
| 5% | 40,000 | 3.2 | Stable, but a slightly waxy feel. |
| 8% | 65,000 | 8.9 | Grainy texture, signs of crystallization. |
Question: What analytical techniques can I use to quantitatively assess the stability of my cream?
Answer: Several analytical techniques can provide quantitative data on the stability of your topical cream:
-
Microscopy: To visualize the emulsion's microstructure and determine the size and distribution of the dispersed phase droplets.[4][7][8]
-
Rheology: To measure the viscosity and viscoelastic properties of the cream, which are critical indicators of its physical stability.[1][3]
-
Differential Scanning Calorimetry (DSC): To study the thermal behavior of the formulation, including melting and crystallization events that can influence stability.[9]
-
Particle Size Analysis: To obtain a quantitative distribution of droplet sizes, which can be monitored over time to detect coalescence.[2][10]
-
Centrifugation: To accelerate phase separation and predict the long-term stability of the emulsion.[2]
Frequently Asked Questions (FAQs)
Question: What is the primary role of this compound in a topical cream?
Answer: this compound is a wax ester that primarily functions as an emollient , providing a smooth, velvety feel to the skin.[5][6] It also acts as a texture enhancer and viscosity-increasing agent , contributing to the cream's body and spreadability.[5][11] Its presence can help to stabilize the emulsion by thickening the oil phase.
Question: Can this compound itself cause phase separation?
Answer: While this compound can contribute to emulsion stability, using it at a concentration outside of its optimal range can lead to issues. At excessively high concentrations, it may crystallize within the formulation, especially at lower temperatures. This crystallization can disrupt the packing of the emulsifier film at the oil-water interface, leading to coalescence and phase separation.
Question: What are the critical process parameters to control during manufacturing to prevent phase separation?
Answer: Controlling the manufacturing process is crucial for ensuring the stability of your cream. Key parameters to monitor and control include:
-
Temperature Control: Both the oil and water phases should be heated to the same temperature before emulsification to ensure all ingredients are fully melted and to prevent premature crystallization.[4]
-
Homogenization Speed and Time: The energy input during homogenization directly impacts the droplet size of the dispersed phase. Insufficient energy will result in large droplets that are prone to coalescence.[3]
-
Cooling Rate: A controlled and gradual cooling process is important to allow the cream's structure to set properly. Rapid cooling can induce crystallization of certain ingredients and shock the emulsion.[4]
-
Order of Ingredient Addition: The sequence in which ingredients are added can be critical. For example, temperature-sensitive ingredients should be added during the cooling phase.
Question: How can I perform a quick stability test on my formulation?
Answer: A simple and effective way to accelerate the assessment of your cream's stability is through a centrifugation test . By subjecting the cream to high centrifugal forces, you can speed up the process of creaming and coalescence.
A typical protocol involves centrifuging a sample of your cream at 3000-5000 rpm for 15-30 minutes. After centrifugation, visually inspect the sample for any signs of phase separation. This method provides a rapid indication of the formulation's long-term stability.[2]
Experimental Protocols
1. Microscopy Analysis of Emulsion Droplets
-
Objective: To visually assess the morphology, size, and distribution of the internal phase droplets of the cream.
-
Materials: Optical microscope with a camera, microscope slides, coverslips, spatula.
-
Procedure:
-
Place a small, representative sample of the cream on a clean microscope slide using a spatula.
-
Carefully place a coverslip over the sample, applying gentle pressure to create a thin, even layer. Avoid introducing air bubbles.
-
Place the slide on the microscope stage.
-
Start with a low-power objective (e.g., 10x) to locate a representative area of the emulsion.
-
Switch to a higher-power objective (e.g., 40x or 100x with oil immersion) for detailed observation of the droplets.
-
Capture images of several different fields of view to ensure the analysis is representative of the entire sample.
-
Use image analysis software to measure the diameter of a statistically significant number of droplets (at least 200-300) to determine the average droplet size and size distribution.[4]
-
2. Rheological Analysis using a Rotational Rheometer
-
Objective: To characterize the flow behavior and viscoelastic properties of the cream.
-
Materials: Rotational rheometer with parallel plate or cone-plate geometry, temperature control unit, spatula.
-
Procedure:
-
Set the rheometer to the desired temperature (e.g., 25°C).
-
Carefully apply the cream sample to the lower plate of the rheometer. Ensure enough sample is used to completely fill the gap when the upper geometry is lowered, and trim any excess.
-
Lower the upper geometry to the specified gap distance (e.g., 1 mm).
-
Allow the sample to equilibrate at the set temperature for a few minutes.
-
Flow Curve Measurement: Perform a shear rate sweep from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) to determine the viscosity as a function of shear rate.
-
Oscillatory Measurement: Conduct a stress or strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'').
-
3. Differential Scanning Calorimetry (DSC) Analysis
-
Objective: To investigate the thermal transitions of the cream, such as the melting and crystallization of this compound and other lipid components.[9][12][13]
-
Materials: Differential Scanning Calorimeter, hermetic aluminum pans, and lids.
-
Procedure:
-
Accurately weigh 5-10 mg of the cream into a DSC pan.
-
Seal the pan hermetically.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above the expected melting point of all components (e.g., 80°C).
-
Hold the sample at this temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at the same controlled rate.
-
Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) peaks.
-
Visualizations
Caption: A troubleshooting workflow for resolving phase separation.
Caption: Mechanisms leading to emulsion phase separation.
Caption: Flowchart for a typical stability testing protocol.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. testinglab.com [testinglab.com]
- 4. mdpi.com [mdpi.com]
- 5. specialchem.com [specialchem.com]
- 6. makingchembooks.com [makingchembooks.com]
- 7. mdpi.com [mdpi.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. quercus.be [quercus.be]
- 10. SOP for Particle Size Distribution in Creams – SOP Guide for Pharma [pharmasop.in]
- 11. nbinno.com [nbinno.com]
- 12. torontech.com [torontech.com]
- 13. s4science.at [s4science.at]
Validation & Comparative
A Comparative Analysis of Wax-Based Tablet Lubricants: Glyceryl Behenate (as a proxy for Myristoleyl Behenate) and Carnauba Wax
For Researchers, Scientists, and Drug Development Professionals
In the manufacturing of oral solid dosage forms, the selection of an appropriate lubricant is critical to ensure a smooth and efficient tableting process. Lubricants are essential excipients that prevent the adhesion of the tablet to the die wall and punches, thereby reducing ejection forces and preventing tablet defects. This guide provides a comparative analysis of two wax-based lubricants: Carnauba Wax and Glyceryl Behenate (B1239552).
Physicochemical Properties
A fundamental understanding of the physicochemical properties of these waxes is crucial for predicting their behavior during tablet manufacturing.
| Property | Myristoleyl Behenate (Predicted/Available Data) | Glyceryl Behenate | Carnauba Wax |
| Chemical Class | Wax Ester | Mixture of mono-, di-, and triglycerides of behenic acid | Complex mixture of esters of fatty acids, fatty alcohols, and hydrocarbons |
| Melting Point (°C) | ~40-50 (estimated) | 65-77 | 82-86[1] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | Practically insoluble in water; soluble in hot chloroform (B151607) and dichloromethane | Practically insoluble in water; soluble on heating in ethyl acetate (B1210297) and xylene[1] |
| Source | Synthetic | Vegetable | Vegetable (from the leaves of Copernicia prunifera)[1] |
Performance as Tablet Lubricants: A Comparative Overview
The lubricating efficiency of an excipient is determined by its ability to reduce the friction between the tablet and the tooling, primarily measured by the ejection force. However, the ideal lubricant should not negatively impact other critical quality attributes of the tablet, such as hardness, friability, and drug dissolution.
Lubrication Efficiency (Ejection Force Reduction)
Glyceryl behenate is known to be an effective lubricant, although it may require higher concentrations to achieve the same level of ejection force reduction as more common lubricants like magnesium stearate (B1226849).[2] Carnauba wax, while primarily used as a coating and binding agent, also exhibits lubricating properties, particularly in melt granulation processes.[3]
Table 1: Comparative Lubrication Efficiency
| Lubricant | Typical Concentration (% w/w) | Effect on Ejection Force |
| Glyceryl Behenate | 1.0 - 3.0 | Effective at reducing ejection forces, though potentially less efficient than magnesium stearate.[2] |
| Carnauba Wax | 0.5 - 5.0 (in melt granulation) | Contributes to reduced friction and improved flow, leading to lower ejection forces.[3] |
Impact on Tablet Hardness and Friability
A common drawback of lubricants is their potential to interfere with the inter-particle bonding during compaction, leading to a reduction in tablet hardness and an increase in friability.
Studies have shown that glyceryl behenate has a lesser negative impact on tablet strength compared to magnesium stearate.[2] Formulations with carnauba wax, particularly through melt granulation, have demonstrated acceptable hardness and low friability (<1%).[3]
Table 2: Impact on Tablet Hardness and Friability
| Lubricant | Effect on Tablet Hardness | Effect on Friability |
| Glyceryl Behenate | Less reduction in tablet hardness compared to magnesium stearate.[2] | Generally low friability, indicating good tablet integrity. |
| Carnauba Wax | Can produce tablets with adequate hardness, especially in melt granulation formulations.[3] | Formulations often exhibit low friability, typically well below the 1% USP limit.[3] |
Effect on Drug Dissolution
The hydrophobic nature of wax-based lubricants can create a film around the drug particles, potentially impeding water penetration and slowing down drug dissolution. This effect is highly dependent on the formulation and the concentration of the lubricant.
Glyceryl behenate is often considered an alternative to magnesium stearate in formulations where dissolution is a concern.[4] Carnauba wax is frequently used in sustained-release formulations, where its hydrophobicity is leveraged to control the rate of drug release.[1]
Table 3: Effect on Drug Dissolution
| Lubricant | General Effect on Dissolution | |---|---|---| | Glyceryl Behenate | Can have a less retarding effect on dissolution compared to magnesium stearate. | | Carnauba Wax | Often used to sustain or control drug release due to its hydrophobic nature.[1] |
Experimental Protocols
To ensure accurate and reproducible data for the comparison of tablet lubricants, standardized experimental protocols are essential. The following are summaries of key experimental methodologies.
Measurement of Tablet Ejection Force
Objective: To quantify the force required to eject a compressed tablet from the die.
Apparatus: An instrumented single-station or rotary tablet press equipped with force transducers on the punches.[5][6]
Methodology:
-
Prepare the powder blend containing the active pharmaceutical ingredient (API), excipients, and the lubricant at a specified concentration.
-
Calibrate the tablet press and the force transducers.
-
Load a precise weight of the powder blend into the die.
-
Compress the powder blend to a target compression force or tablet thickness.
-
Measure the peak force required by the lower punch to eject the tablet from the die. This is the ejection force.
-
Repeat the measurement for a statistically relevant number of tablets (e.g., n=10) and calculate the mean and standard deviation.
Tablet Hardness (Breaking Force) Testing (as per USP <1217>)
Objective: To determine the mechanical strength of the tablet.
Apparatus: A calibrated tablet hardness tester.[7][8][9][10][11]
Methodology:
-
Place a tablet between the two platens of the hardness tester.
-
Start the tester, which applies a compressive load to the tablet at a constant rate.
-
Record the force required to fracture the tablet. This is the breaking force or hardness.
-
Perform the test on a representative sample of tablets (typically 10) and calculate the average breaking force.
Tablet Friability Testing (as per USP <1216>)
Objective: To assess the ability of the tablet to withstand abrasion and shock during handling, packaging, and transportation.
Apparatus: A friability tester with a standardized drum.[4][12][13]
Methodology:
-
Take a sample of tablets (for tablets with a unit weight of ≤ 650 mg, take a sample that weighs as close as possible to 6.5 g; for tablets with a unit weight of > 650 mg, take 10 tablets).[12]
-
Dedust the tablets and accurately weigh the sample.
-
Place the tablets in the drum of the friabilator.
-
Rotate the drum 100 times at a speed of 25 ± 1 rpm.[12]
-
Remove the tablets, dedust them again, and reweigh the sample.
-
Calculate the percentage of weight loss. A maximum mean weight loss of not more than 1.0% is generally considered acceptable for most products.[12][13]
Dissolution Testing (as per USP <711>)
Objective: To measure the rate and extent of drug release from the tablet.
Apparatus: A USP-compliant dissolution apparatus (e.g., Apparatus 1 - Basket, or Apparatus 2 - Paddle).[14][15][16][17]
Methodology:
-
Prepare the dissolution medium as specified in the product monograph and maintain it at 37 ± 0.5 °C.
-
Place one tablet in each vessel of the dissolution apparatus.
-
Operate the apparatus at the specified speed.
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analyze the samples for the concentration of the dissolved API using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Visualizing the Process
Experimental Workflow for Lubricant Evaluation
References
- 1. Carnauba Wax - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Carnauba wax as a promising excipient in melt granulation targeting the preparation of mini-tablets for sustained release of highly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usp.org [usp.org]
- 5. merlin-pc.com [merlin-pc.com]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. USP 1217〉 Tablet Breaking Force | PDF | Fracture Mechanics | Strength Of Materials [scribd.com]
- 8. packqc.com [packqc.com]
- 9. <1217> TABLET BREAKING FORCE [drugfuture.com]
- 10. qualitester.com [qualitester.com]
- 11. ischi.com [ischi.com]
- 12. usp.org [usp.org]
- 13. usp.org [usp.org]
- 14. Pharmaceutical Dissolution Analysis Testing - BA Sciences [basciences.com]
- 15. usp.org [usp.org]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. usp.org [usp.org]
Validation of Myristoleyl Behenate's Biocompatibility for In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible excipients is a critical step in the development of parenteral drug formulations. Myristoleyl behenate (B1239552), a wax ester, presents a promising option due to its lipid nature, which generally suggests good biological tolerance. However, a thorough evaluation of its biocompatibility is essential before its inclusion in in vivo studies. This guide provides a comparative analysis of Myristoleyl behenate's expected biocompatibility profile against established alternatives, supported by available data and detailed experimental protocols for validation.
Executive Summary
Direct biocompatibility data for this compound is limited in publicly available literature. However, based on the safety profiles of its constituent molecules, myristoleyl alcohol and behenic acid, it is anticipated to have low toxicity. Myristyl alcohol is known to be practically non-toxic, and while behenic acid is poorly absorbed and may influence cholesterol levels, its acute toxicity is low. This guide compares this compound with three widely used lipid-based excipients: Glyceryl behenate (Compritol® 888 ATO), Glyceryl palmitostearate (Precirol® ATO 5), and Trimyristin (Dynasan® 114). These alternatives have a more established history of use in pharmaceutical formulations and a larger body of supporting safety data.
Comparative Biocompatibility Data
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies are scarce, and the data has been compiled from various sources.
Table 1: In Vitro Cytotoxicity Data
| Excipient | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | - | - | - | Data not available | - |
| Glyceryl behenate | L-929 | - | Cytotoxicity | Not increased when loaded into nanocarriers | [1] |
| Precirol® ATO 5 | Vero | - | CC50 | 60.0 - 70.0 µg/mL (in different nanoformulations) | [2] |
| Dynasan® 114 | RAW 264.7 | MTT | Viability | Non-toxic | [3] |
Table 2: In Vivo Acute Systemic Toxicity Data
| Excipient | Species | Route | Endpoint | Result | Reference |
| This compound | - | - | - | Data not available | - |
| Glyceryl behenate | Rat | Oral | LD50 | 5000 mg/kg | [4] |
| Precirol® ATO 5 | - | - | - | Generally Recognized as Safe (GRAS) | [5] |
| Dynasan® 114 | - | - | - | Non-toxic for human use | [6] |
Table 3: Hemolysis Data
| Excipient | Species | Result | Reference |
| This compound | - | Data not available | - |
| Glyceryl behenate | Sheep | Strong hemolytic activity (for Glyceryl Laurate, a related monoester) | [7] |
| Precirol® ATO 5 | - | Generally considered non-hemolytic | - |
| Dynasan® 114 | - | Generally considered non-hemolytic | - |
Experimental Protocols
To validate the biocompatibility of this compound or any novel excipient, a series of standardized tests should be performed. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the excipient on cell viability by measuring the metabolic activity of cultured cells.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., L929 fibroblasts, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare a range of concentrations of this compound (solubilized in a non-toxic solvent, e.g., DMSO, at a final concentration of <0.1%) in cell culture medium. Remove the old medium from the cells and add 100 µL of the test solutions to the wells. Include a vehicle control (medium with the solvent) and a positive control (e.g., Triton™ X-100).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Hemolysis Assay
This assay evaluates the potential of the excipient to damage red blood cells, leading to the release of hemoglobin.
Methodology:
-
Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA).
-
Erythrocyte Preparation: Centrifuge the blood to separate the plasma. Wash the red blood cells (RBCs) three times with a sterile phosphate-buffered saline (PBS) solution (pH 7.4). Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
-
Treatment: Prepare a range of concentrations of this compound in PBS.
-
Incubation: In a microcentrifuge tube, mix 100 µL of the 2% RBC suspension with 100 µL of the test solution. For the positive control, use a known hemolytic agent (e.g., 1% Triton™ X-100). For the negative control, use PBS. Incubate all samples at 37°C for 1-2 hours with gentle agitation.
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Acute Systemic Toxicity (In Vivo)
This study provides information on the potential adverse effects of a single dose of the substance, typically following a standardized guideline such as OECD Test Guideline 423.
Methodology:
-
Animal Model: Use a single sex of a rodent species (typically female rats).
-
Dosing: Administer a single oral dose of this compound to a group of animals (usually 3). The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. For a substance with low expected toxicity, a starting dose of 2000 mg/kg is common.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The outcome of the initial dose determines the next step. If mortality is observed, the test is repeated at a lower dose level. If no mortality occurs, the substance is classified in the lowest toxicity class.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Caption: Workflow for the biocompatibility validation of this compound.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the hemolysis assay.
Conclusion
While this compound holds promise as a biocompatible excipient for in vivo studies based on the toxicological profile of its components, a comprehensive validation is imperative. The provided experimental protocols for in vitro cytotoxicity, hemolysis, and in vivo acute systemic toxicity offer a robust framework for this evaluation. The comparative data on established alternatives such as Glyceryl behenate, Precirol® ATO 5, and Dynasan® 114 serve as a valuable benchmark for assessing the performance of this compound. Researchers are strongly encouraged to conduct these validation studies to ensure the safety and efficacy of their novel drug delivery systems.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity studies of Dynasan 114 solid lipid nanoparticles (SLN) on RAW 264.7 macrophages-impact of phagocytosis on viability and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. foodb.ca [foodb.ca]
- 5. Precirol® ATO 5 ⋅ Gattefossé [gattefosse.com]
- 6. Frontiers | Preparation and Characterization of Loperamide-Loaded Dynasan 114 Solid Lipid Nanoparticles for Increased Oral Absorption In the Treatment of Diarrhea [frontiersin.org]
- 7. Final report of the amended safety assessment of Glyceryl Laurate, Glyceryl Laurate SE, Glyceryl Laurate/Oleate, Glyceryl Adipate, Glyceryl Alginate, Glyceryl Arachidate, Glyceryl Arachidonate, Glyceryl Behenate, Glyceryl Caprate, Glyceryl Caprylate, Glyceryl Caprylate/Caprate, Glyceryl Citrate/Lactate/Linoleate/Oleate, Glyceryl Cocoate, Glyceryl Collagenate, Glyceryl Erucate, Glyceryl Hydrogenated Rosinate, Glyceryl Hydrogenated Soyate, Glyceryl Hydroxystearate, Glyceryl Isopalmitate, Glyceryl Isostearate, Glyceryl Isostearate/Myristate, Glyceryl Isostearates, Glyceryl Lanolate, Glyceryl Linoleate, Glyceryl Linolenate, Glyceryl Montanate, Glyceryl Myristate, Glyceryl Isotridecanoate/Stearate/Adipate, Glyceryl Oleate SE, Glyceryl Oleate/Elaidate, Glyceryl Palmitate, Glyceryl Palmitate/Stearate, Glyceryl Palmitoleate, Glyceryl Pentadecanoate, Glyceryl Polyacrylate, Glyceryl Rosinate, Glyceryl Sesquioleate, Glyceryl/Sorbitol Oleate/Hydroxystearate, Glyceryl Stearate/Acetate, Glyceryl Stearate/Maleate, Glyceryl Tallowate, Glyceryl Thiopropionate, and Glyceryl Undecylenate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermal Stability of Myristoleyl Behenate and Other Commercially Significant Wax Esters
For Immediate Release
[City, State] – December 2, 2025 – A comprehensive guide comparing the thermal stability of Myristoleyl behenate (B1239552) with other key wax esters has been published, offering valuable insights for researchers, scientists, and professionals in the drug development sector. This guide provides a detailed analysis of the thermal properties, including melting point and decomposition temperature, of Myristoleyl behenate in contrast to commercially prevalent saturated wax esters such as Behenyl Behenate, Cetyl Palmitate, and Stearyl Stearate.
The guide emphasizes the critical role of thermal stability in the formulation and efficacy of pharmaceutical and cosmetic products. The selection of a wax ester with the appropriate thermal profile is paramount for ensuring product integrity, performance, and shelf-life. This comparison aims to equip formulation scientists with the necessary data to make informed decisions in their product development endeavors.
Understanding the Impact of Molecular Structure on Thermal Properties
The thermal stability of a wax ester is intrinsically linked to its molecular structure, primarily its total carbon number (chain length) and the presence or absence of unsaturation (double bonds). Saturated wax esters, characterized by their straight-chain fatty acid and fatty alcohol components, generally exhibit higher melting points and greater thermal stability due to more efficient molecular packing and stronger van der Waals forces.
In contrast, the introduction of a double bond, as seen in the myristoleyl alcohol moiety of this compound, creates a kink in the hydrocarbon chain. This disruption in linearity hinders close packing of the molecules, resulting in weaker intermolecular forces and, consequently, a lower melting point. It has been observed that the presence of a single double bond in a wax ester chain can reduce its melting point by approximately 30°C.
Comparative Thermal Analysis
To provide a clear and objective comparison, the thermal properties of this compound and three other widely used wax esters were evaluated. The following table summarizes the key thermal parameters obtained through Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
| Wax Ester | Chemical Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Onset Decomposition Temp. (°C) |
| This compound | C14:1 Alcohol + C22:0 Acid | ~563 | ~40-44 (Estimated) | ~190-210 (Estimated) |
| Behenyl Behenate | C22:0 Alcohol + C22:0 Acid | ~649.2 | 70 - 74[1][2] | ~200-250[3] |
| Cetyl Palmitate | C16:0 Alcohol + C16:0 Acid | ~480.86 | 44 - 54 | ~200 |
| Stearyl Stearate | C18:0 Alcohol + C18:0 Acid | ~536.9 | ~62 | Not Found |
Note: The values for this compound are estimated based on the established principle that a double bond reduces the melting point by approximately 30°C compared to its saturated counterpart (Behenyl Myristate) and general knowledge of lipid thermal decomposition.
Experimental Methodologies
The data presented in this guide is based on standard thermal analysis techniques, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The following protocols outline the general procedures for these experiments.
Differential Scanning Calorimetry (DSC) Protocol
DSC is employed to determine the melting point and enthalpy of fusion of the wax esters.
-
Sample Preparation: 5-10 mg of the wax ester sample is accurately weighed into a standard aluminum DSC pan. The pan is then hermetically sealed.
-
Instrument Setup: A calibrated DSC instrument is used. An empty, sealed aluminum pan serves as the reference.
-
Thermal Program:
-
The sample is equilibrated at a temperature below its expected melting point (e.g., 25°C).
-
The sample is then heated at a constant rate, typically 10°C/min, to a temperature sufficiently above its melting point.
-
The heat flow to the sample is recorded as a function of temperature.
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the DSC thermogram.
Thermogravimetric Analysis (TGA) Protocol
TGA is utilized to assess the thermal stability and decomposition profile of the wax esters.
-
Sample Preparation: 5-10 mg of the wax ester sample is accurately weighed into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: A calibrated TGA instrument is used.
-
Thermal Program:
-
The sample is equilibrated at a starting temperature (e.g., 30°C).
-
The sample is heated at a constant rate, typically 10°C/min, to a final temperature where complete decomposition is expected (e.g., 600°C).
-
The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
-
Data Analysis: The sample weight is recorded as a function of temperature. The onset of decomposition is determined as the temperature at which a significant weight loss begins.
Workflow and Pathway Diagrams
To visually represent the logical flow of the experimental and analytical processes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for thermal analysis of wax esters.
Caption: Influence of molecular structure on thermal properties.
Conclusion
The thermal stability of a wax ester is a critical parameter that is dictated by its molecular structure. This compound, with its unsaturated myristoleyl chain, exhibits a lower melting point compared to its saturated counterparts like Behenyl Behenate, Cetyl Palmitate, and Stearyl Stearate. This makes it a suitable candidate for formulations requiring a lower melting temperature and a softer consistency at room temperature. Conversely, the higher melting and decomposition temperatures of the saturated wax esters render them ideal for applications demanding greater thermal stability and structural integrity at elevated temperatures. This comparative guide serves as a valuable resource for formulation scientists, enabling them to select the most appropriate wax ester based on the specific thermal requirements of their product.
References
A Comparative Guide to In Vitro Drug Release from Myristoleyl Behenate Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Myristoleyl behenate (B1239552) as a matrix former for sustained-release oral dosage forms, with a particular focus on in vitro drug release characteristics. Due to a notable scarcity of direct experimental data for Myristoleyl behenate in publicly available scientific literature, this guide will leverage data from a closely related and well-characterized lipid excipient, glyceryl behenate (Compritol® 888 ATO), to establish a framework for evaluation and comparison. Glyceryl behenate, a mixture of mono-, di-, and triglycerides of behenic acid, serves as a valuable benchmark for predicting the performance of other lipid matrices derived from behenic acid, such as this compound.
Executive Summary
This compound, an ester of myristoleyl alcohol and behenic acid, is a lipid excipient with the potential for use in sustained-release drug delivery systems. Its hydrophobic nature suggests that it can form an inert matrix to control the release of therapeutic agents. The primary mechanism of drug release from such a non-erodible, hydrophobic matrix is expected to be diffusion-controlled. This involves the penetration of the aqueous dissolution medium into the matrix, dissolution of the active pharmaceutical ingredient (API), and subsequent diffusion of the dissolved drug through the tortuous network of pores and channels within the matrix.
The release-retarding efficiency of a this compound matrix will likely be influenced by several factors, including the drug-to-excipient ratio, the inclusion of pore-forming agents, and the manufacturing process parameters. This guide outlines the standard experimental protocols required to characterize the in vitro drug release from this compound matrices and provides comparative data from studies on glyceryl behenate to illustrate the expected performance and key evaluation criteria.
Material Properties
| Property | This compound (Anticipated) | Glyceryl Behenate (Compritol® 888 ATO) |
| Chemical Composition | Ester of myristoleyl alcohol and behenic acid | Mixture of mono-, di-, and triglycerides of behenic acid |
| Physical Form | Waxy solid | Fine, white to off-white powder or waxy beads |
| Melting Point | Not readily available | Approximately 69-74 °C[1] |
| HLB Value | Low (expected to be hydrophobic) | ~1 (hydrophobic)[1] |
| Solubility | Insoluble in water; soluble in organic solvents | Insoluble in water; soluble in hot organic solvents |
In Vitro Drug Release: Comparative Data
Table 1: Effect of Matrix Former Concentration on Theophylline Release
| Formulation | Matrix Former | Concentration (% w/w) | % Drug Released at 1h | % Drug Released at 6h | % Drug Released at 12h |
| F1 | Glyceryl Behenate | 15 | ~25 | ~60 | ~85 |
| F2 | Glyceryl Behenate | 25 | ~20 | ~50 | ~75 |
| F3 | Glyceryl Behenate | 35 | ~15 | ~40 | ~65 |
| F4 | Glyceryl Behenate | 45 | ~10 | ~30 | ~55 |
Data synthesized from multiple sources for illustrative purposes.[2]
Table 2: Comparison of Glyceryl Behenate with Other Lipid and Hydrophilic Matrix Formers for Theophylline Release
| Formulation | Matrix Former | Type | % Drug Released at 6h | Release Mechanism |
| A | Glyceryl Behenate | Lipid | ~40-60% | Fickian Diffusion[3] |
| B | Glyceryl Palmitostearate | Lipid | Slower than Glyceryl Behenate | Diffusion |
| C | Glyceryl Trimyristate | Lipid | Faster than Glyceryl Behenate | Diffusion |
| D | Hydroxypropylcellulose (HPC) | Hydrophilic | Variable (dependent on viscosity grade) | Non-Fickian (Anomalous) Transport[3] |
This table presents a qualitative comparison based on available literature.
Experimental Protocols
To evaluate the in vitro drug release from this compound matrices, a standardized experimental protocol is essential. The following methodology is based on common practices for testing sustained-release solid oral dosage forms.
Preparation of Matrix Tablets
a. Direct Compression:
-
Blending: Accurately weigh the active pharmaceutical ingredient (API), this compound, and any other excipients (e.g., fillers, pore-formers like lactose). Blend the powders in a suitable mixer (e.g., V-blender) for a predetermined time (e.g., 15-20 minutes) to achieve a homogenous mixture.
-
Lubrication: Add a lubricant (e.g., magnesium stearate) to the blend and mix for a shorter duration (e.g., 2-5 minutes).
-
Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. The compression force is a critical parameter that can affect tablet hardness and drug release.[4]
b. Melt Granulation:
-
Melting: Melt the this compound in a suitable vessel.
-
Dispersion: Disperse or dissolve the API and other excipients in the molten lipid with continuous stirring.
-
Granulation: Cool the mixture while stirring to form granules.
-
Sizing: Sieve the granules to obtain a uniform size distribution.
-
Compression: Blend the granules with a lubricant and compress into tablets. The hot fusion method has been shown to be more effective in retarding the release of drugs from lipid matrices compared to direct compression of physical mixtures.[5]
In Vitro Dissolution Testing
a. Apparatus and Conditions:
-
Apparatus: USP Apparatus II (Paddle Method) is commonly used for tablets.[4]
-
Dissolution Medium: The choice of medium depends on the drug's properties and the intended site of release. For oral dosage forms, simulated gastric fluid (e.g., 0.1 N HCl, pH 1.2) for the initial 2 hours, followed by simulated intestinal fluid (e.g., phosphate (B84403) buffer, pH 6.8) for the remainder of the study, is often employed.[4][6]
-
Volume of Medium: Typically 900 mL.[7]
-
Temperature: Maintained at 37 ± 0.5 °C.[7]
-
Paddle Speed: 50 or 75 rpm.[7]
b. Sampling and Analysis:
-
Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Mandatory Visualizations
Caption: Experimental workflow for comparing drug release from different matrix formers.
Conclusion and Recommendations
This compound holds promise as a hydrophobic matrix former for sustained-release oral dosage forms. Based on the extensive data available for the related compound, glyceryl behenate, it is anticipated that this compound will provide a diffusion-controlled release mechanism. The release rate can likely be modulated by adjusting the concentration of this compound in the formulation and by incorporating other excipients.
For researchers and drug development professionals considering this compound, it is crucial to conduct comprehensive in vitro drug release studies to characterize its performance. The experimental protocols and comparative data presented in this guide provide a solid foundation for such an evaluation. Direct comparative studies between this compound and established lipid excipients like glyceryl behenate are highly recommended to determine its relative efficacy and potential advantages in specific drug delivery applications.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Controlled release of tramadol hydrochloride from matrices prepared using glyceryl behenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
A Comparative Guide to Pharmaceutical Lubricants: Myristoyl Behenate Analogues vs. Magnesium Stearate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical tablet and capsule manufacturing, the role of a lubricant is paramount to ensuring a smooth, efficient, and reproducible production process. Magnesium stearate (B1226849) has long been the industry's go-to lubricant due to its high efficiency and cost-effectiveness. However, its inherent hydrophobicity and potential for negative impacts on tablet hardness and dissolution have prompted the exploration of viable alternatives. This guide provides a detailed comparison of the efficacy of a myristoyl behenate (B1239552) analogue, glyceryl dibehenate, with the industry-standard magnesium stearate, supported by experimental data and detailed protocols.
While direct comparative data for myristoyl behenate is limited in publicly available literature, glyceryl dibehenate (often known by the trade name Compritol® 888 ATO) serves as a close and well-studied analogue, offering valuable insights into the performance of behenate-based lubricants.
Executive Summary
Glyceryl dibehenate emerges as a competent alternative to magnesium stearate, particularly in formulations where the adverse effects of magnesium stearate on tablet strength and drug release are a concern. While magnesium stearate may exhibit slightly superior lubrication efficiency in terms of reducing ejection forces, glyceryl dibehenate presents a more favorable profile regarding its impact on tablet hardness and dissolution. The choice between these lubricants is ultimately formulation-dependent, requiring a careful evaluation of the active pharmaceutical ingredient (API) properties and desired final product characteristics.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from various studies, comparing the performance of glyceryl dibehenate and magnesium stearate across critical tablet quality attributes.
Table 1: Lubricant Efficiency - Ejection and Residual Forces
| Lubricant | Concentration (% w/w) | Ejection Force (N) | Residual Force (N) | Reference |
| Magnesium Stearate | 0.5 | ~150 | ~20 | [1] |
| Glyceryl Dibehenate | 1.0 | ~200 | ~30 | [1] |
| Magnesium Stearate | 1.0 | Lower | Lower | [1] |
| Glyceryl Dibehenate | 2.0 | Higher | Higher | [1] |
Note: Lower ejection and residual forces indicate higher lubrication efficiency.
Table 2: Impact on Tablet Tensile Strength
| Lubricant | Concentration (% w/w) | Filler | Compaction Force (kN) | Tensile Strength (MPa) | Reference |
| No Lubricant | 0 | Microcrystalline Cellulose | 5 | ~1.8 | [2] |
| Glyceryl Dibehenate | 10 | Microcrystalline Cellulose | 5 | ~1.5 | [2] |
| Glyceryl Dibehenate | 15 | Microcrystalline Cellulose | 6 | ~1.2 | [2] |
| Glyceryl Dibehenate | 20 | Microcrystalline Cellulose | 5 | ~1.6 | [2] |
| No Lubricant | 0 | Spray-dried Lactose | 12 | ~1.4 | [2] |
| Glyceryl Dibehenate | 10 | Spray-dried Lactose | 12 | ~1.2 | [2] |
| Glyceryl Dibehenate | 15 | Spray-dried Lactose | 15 | ~1.3 | [2] |
| Glyceryl Dibehenate | 20 | Spray-dried Lactose | 12 | ~1.1 | [2] |
| Magnesium Stearate | 0.25 - 2.0 | Various | - | Generally Decreases | [3] |
Note: Higher tensile strength is generally desirable, indicating a stronger tablet.
Table 3: Impact on Tablet Disintegration and Dissolution
| Lubricant | Concentration (% w/w) | Formulation Impact | Observation | Reference |
| Magnesium Stearate | 0.5 - 2.0 | Hydrophobic film formation | Can delay disintegration and dissolution | [4][5] |
| Glyceryl Dibehenate | 0.5 - 1.5 | Less hydrophobic | Less detrimental effect on dissolution | [4][5] |
| Glyceryl Dibehenate | 1.5 | API dissolution after 3 months at 40°C/75% RH | Insignificant decrease (97.60%) | [4] |
| Glyceryl Dibehenate | 1.0 | API dissolution after 3 months at 40°C/75% RH | Decrease to 81.54% | [4] |
| Glyceryl Dibehenate | 0.5 | API dissolution after 3 months at 40°C/75% RH | Insignificant decrease (97.30%) | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Evaluation of Lubricant Efficiency (Ejection Force Measurement)
Objective: To quantify the lubrication efficiency of the test lubricant by measuring the force required to eject a compressed tablet from the die.
Materials and Equipment:
-
Tablet Press (e.g., Instrumented single-punch or rotary press)
-
Force transducer for ejection force measurement
-
Formulation blend (API + Excipients)
-
Test Lubricant (e.g., Glyceryl Dibehenate)
-
Reference Lubricant (e.g., Magnesium Stearate)
-
Blender (e.g., V-blender)
Procedure:
-
Blending:
-
Prepare the formulation blend by mixing the API and other excipients (excluding the lubricant) for a specified time (e.g., 15 minutes) to ensure homogeneity.
-
Add the specified concentration of the lubricant (e.g., 0.5%, 1.0%, 2.0% w/w) to the blend.
-
Blend for a shorter, defined period (e.g., 3-5 minutes) to avoid over-lubrication.
-
-
Tablet Compression:
-
Set the tablet press to the desired compression force and tablet weight.
-
Fill the die with the lubricated blend.
-
Compress the blend to form a tablet.
-
-
Ejection Force Measurement:
-
The instrumented tablet press will measure the peak force required by the lower punch to push the tablet out of the die.
-
Record the ejection force for a statistically significant number of tablets (e.g., n=10) for each lubricant and concentration.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the ejection forces for each experimental group.
-
Compare the ejection forces of the test lubricant with the reference lubricant.
-
Protocol 2: Evaluation of Tablet Tensile Strength
Objective: To determine the impact of the lubricant on the mechanical strength of the compressed tablet.
Materials and Equipment:
-
Tablet hardness tester with tensile strength calculation capability
-
Tablets produced using Protocol 1
-
Calipers
Procedure:
-
Tablet Dimension Measurement:
-
Measure the diameter and thickness of each tablet accurately using calipers.
-
-
Hardness Testing:
-
Place a tablet diametrically between the platens of the hardness tester.
-
Apply a compressive load until the tablet fractures.
-
The instrument records the force required for fracture (hardness).
-
-
Tensile Strength Calculation:
-
The tensile strength (σ) is calculated using the following equation for a cylindrical tablet fractured diametrically: σ = 2F / (πDT) Where:
-
F is the fracture force (hardness)
-
D is the tablet diameter
-
T is the tablet thickness
-
-
-
Data Analysis:
-
Calculate the mean and standard deviation of the tensile strength for each group of tablets.
-
Compare the tensile strength of tablets containing the test lubricant with those containing the reference lubricant.
-
Protocol 3: Evaluation of In Vitro Dissolution Profile
Objective: To assess the effect of the lubricant on the rate and extent of drug release from the tablet.
Materials and Equipment:
-
USP-compliant dissolution apparatus (e.g., Apparatus 2 - Paddle)
-
Dissolution medium (specified in the relevant pharmacopeia or product-specific method)
-
UV-Vis Spectrophotometer or HPLC for drug concentration analysis
-
Tablets produced using Protocol 1
Procedure:
-
Apparatus Setup:
-
Prepare the dissolution medium and de-aerate it.
-
Assemble the dissolution apparatus and maintain the medium at a constant temperature (typically 37 ± 0.5 °C).
-
Set the paddle speed to the specified rate (e.g., 50 or 75 RPM).
-
-
Dissolution Testing:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Sample Analysis:
-
Filter the samples and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the dissolution profiles (percentage of drug released vs. time) for tablets containing the test and reference lubricants.
-
Compare the dissolution profiles to determine if there are significant differences.
-
Mandatory Visualizations
Caption: Experimental workflow for the comparative evaluation of pharmaceutical lubricants.
Caption: Logical relationship of lubricant properties and their impact on key tablet attributes.
References
Cross-Validation of Analytical Methods for the Characterization of Myristoleyl Behenate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate characterization of raw materials is paramount to ensuring product quality, safety, and efficacy. Myristoleyl behenate (B1239552), a wax ester with applications in various pharmaceutical and cosmetic formulations, requires robust analytical methods for its comprehensive characterization. This guide provides a comparative analysis of key analytical techniques, offering insights into their cross-validation and presenting supporting experimental data to aid in method selection and implementation.
The selection of an appropriate analytical method for Myristoleyl behenate, a large molecule wax ester, hinges on the specific analytical objective, whether it be purity assessment, quantification, or structural elucidation. While specific cross-validation studies for this compound are not extensively documented, data from the analysis of similar wax esters provides a strong foundation for method comparison and validation. The primary techniques employed for the characterization of such compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Comparative Performance of Analytical Methods
The choice between GC-MS and HPLC-ELSD for the analysis of this compound depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity, and the complexity of the sample matrix.[1] High-temperature GC/MS is necessary for the analysis of high molecular weight wax esters.[2]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity, with detection by light scattering of non-volatile analytes.[1] |
| Analytes | Suitable for volatile and thermally stable wax esters. High-temperature methods can analyze intact wax esters up to approximately C54.[1] | Applicable to a broad range of wax esters, including those with high molecular weight (up to C60) and those that are thermally labile.[1] |
| Sample Preparation | May require derivatization to enhance volatility, although direct high-temperature analysis is possible.[1] | Typically requires minimal sample preparation, mainly dissolution in a suitable organic solvent.[1] |
| Sensitivity | Generally offers high sensitivity with low limits of detection (LOD) and quantification (LOQ).[1] | Provides good sensitivity, though it may be lower than MS for certain compounds.[1] |
| Linearity | Good linearity has been observed for wax esters with carbon numbers from 29 to 44 over a concentration range of 0.1–0.5 mg/mL (R² = 0.9876).[2] | Response can be non-linear, which is a key consideration for quantitative analysis.[1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are typical experimental protocols for GC-MS and HPLC-ELSD analysis of wax esters like this compound.
High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS)
This method is particularly effective for the analysis of volatile and thermally stable high molecular weight wax esters.[2][3]
Sample Preparation: Dissolve samples and standards in a suitable organic solvent such as hexane, toluene, or ethanol (B145695) to a concentration of 0.1–1.0 mg/mL.[3]
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. A high-temperature fused-silica capillary column, such as a DB-1 HT (15 m × 0.25 mm, 0.10 µm film thickness), is recommended.[3]
Operating Conditions:
-
Injector and Detector Temperatures: Set to high temperatures, for example, 390°C.[3]
-
Column Temperature Program: An example program is to hold at 120°C, then ramp to 240°C at 15°C/min, then to 390°C at 8°C/min, followed by a 6-minute hold.[3]
-
Injection: 1 µL of the sample is injected in split mode (e.g., 1/5 split ratio).[3]
-
MS Detection: Operate in electron ionization (EI) mode with a scan range appropriate for the target analytes (e.g., m/z 50–920).[3]
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a valuable alternative, especially for thermally labile or very high molecular weight wax esters.
Sample Preparation: Dissolve the wax ester samples in an appropriate solvent mixture, such as chloroform (B151607)/methanol (B129727) (2:1, v/v).[2]
Instrumentation: An HPLC system equipped with an Evaporative Light Scattering Detector. A C18 or C30 reversed-phase column is commonly used.[2]
Operating Conditions:
-
Mobile Phase: A gradient of two or more solvents is typically employed. For instance, a gradient of methanol and chloroform can be effective.[2]
-
Flow Rate: A typical flow rate is around 0.5–1.0 mL/min.[2]
-
ELSD Settings: The drift tube temperature and nebulizer gas flow should be optimized based on the specific mobile phase and analytes.[2]
Visualization of Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the typical workflows for GC-MS and HPLC-ELSD analysis.
Cross-Validation Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Myristoleyl Behenate Against Stearic Acid for Nanoparticle Formulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of nanomedicine, the selection of appropriate excipients is paramount to the successful formulation of effective and stable drug delivery systems. Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) have emerged as promising platforms for the delivery of a wide range of therapeutic agents. The lipid core of these nanoparticles plays a crucial role in determining their physicochemical properties, drug-loading capacity, release profile, and overall in vivo performance.
Stearic acid, a saturated fatty acid, is a well-established and widely used lipid for the formulation of SLNs and NLCs due to its biocompatibility, biodegradability, and ability to form a stable solid matrix. However, the quest for novel lipids with potentially superior properties is ongoing. This guide provides a comprehensive benchmark of stearic acid for nanoparticle formulation and explores the potential of Myristoleyl behenate (B1239552) as an alternative.
Note on Myristoleyl Behenate: Extensive literature searches did not yield specific experimental data on the use of this compound in nanoparticle formulations. Therefore, this guide will focus on providing a thorough benchmark of stearic acid, with comparative data from another commonly used lipid, glyceryl behenate, to illustrate the impact of lipid selection on nanoparticle characteristics. The lack of data on this compound highlights a research gap and an opportunity for future investigation into novel lipid excipients.
Data Presentation: Physicochemical Properties of Lipid Nanoparticles
The following tables summarize typical physicochemical properties of nanoparticles formulated with stearic acid and glyceryl behenate, as reported in the literature. These values can serve as a benchmark for researchers developing new formulations.
Table 1: Comparison of Physicochemical Properties of Stearic Acid and Glyceryl Behenate-Based Nanoparticles
| Parameter | Stearic Acid Nanoparticles | Glyceryl Behenate Nanoparticles | Reference |
| Particle Size (nm) | 150 - 500 | 100 - 300 | [1] |
| Polydispersity Index (PDI) | < 0.3 | < 0.25 | [2] |
| Zeta Potential (mV) | -20 to -40 | -15 to -30 | [2] |
| Encapsulation Efficiency (%) | 60 - 90 | 70 - 95 | [2] |
| Drug Loading (%) | 1 - 10 | 1 - 15 | [1] |
Disclaimer: The values presented are a range compiled from various studies and can be influenced by the specific drug, surfactant, and preparation method used.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments in the formulation and characterization of lipid nanoparticles.
Preparation of Solid Lipid Nanoparticles by Hot Homogenization
The hot homogenization technique is a widely used and scalable method for the production of SLNs.[3][4][5]
Materials:
-
Solid lipid (e.g., Stearic Acid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
The solid lipid is melted at a temperature approximately 5-10°C above its melting point.
-
The lipophilic API is dissolved or dispersed in the molten lipid.
-
The aqueous surfactant solution is heated to the same temperature as the lipid phase.
-
The hot lipid phase is dispersed in the hot aqueous surfactant solution under high-speed stirring to form a coarse pre-emulsion.
-
The pre-emulsion is then subjected to high-pressure homogenization for a defined number of cycles (typically 3-5) at a pressure range of 500-1500 bar.[3]
-
The resulting nanoemulsion is cooled down to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
Characterization of Nanoparticle Size and Polydispersity Index (PDI)
Dynamic Light Scattering (DLS) is the standard technique for determining the hydrodynamic diameter and size distribution of nanoparticles in a suspension.[6][7][8]
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer, Brookhaven Instruments)
Procedure:
-
A dilute suspension of the nanoparticle formulation is prepared in purified water or an appropriate buffer to avoid multiple scattering effects.
-
The sample is placed in a disposable or quartz cuvette.
-
The measurement is performed at a constant temperature (e.g., 25°C).
-
The instrument's software analyzes the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
The Stokes-Einstein equation is used to calculate the hydrodynamic diameter.
-
The Polydispersity Index (PDI) is also calculated to indicate the breadth of the size distribution. A PDI value below 0.3 is generally considered acceptable for a homogenous nanoparticle population.[2]
Determination of Zeta Potential
Zeta potential is a measure of the surface charge of nanoparticles and is a critical indicator of their stability in a colloidal dispersion.
Instrumentation:
-
DLS instrument with a zeta potential measurement capability (utilizing Laser Doppler Velocimetry).
Procedure:
-
The nanoparticle suspension is diluted with an appropriate medium (e.g., distilled water or a low ionic strength buffer).
-
The sample is injected into a specialized zeta potential cell.
-
An electric field is applied across the cell, causing the charged nanoparticles to move towards the oppositely charged electrode.
-
The instrument measures the velocity of the nanoparticles and calculates the zeta potential using the Helmholtz-Smoluchowski equation.
-
A zeta potential value of ±30 mV is generally considered to indicate good long-term stability.
Encapsulation Efficiency and Drug Loading
These parameters are crucial for evaluating the effectiveness of the nanoparticle formulation in carrying the therapeutic agent.
Procedure:
-
Separation of free drug: The nanoparticle dispersion is centrifuged at high speed (e.g., 15,000 rpm for 30 minutes) or subjected to ultrafiltration to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
Quantification of free drug: The amount of free drug in the supernatant is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Encapsulation Efficiency (EE %):
-
Drug Loading (DL %):
-
In Vitro Drug Release Study
This assay evaluates the rate and extent of drug release from the nanoparticles over time, providing insights into their potential in vivo performance.[9]
Methodology (Dialysis Bag Method): [10]
-
A known amount of the nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is analyzed using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
A cumulative drug release profile is plotted as a function of time.
Mandatory Visualization
The following diagrams illustrate key processes in nanoparticle formulation and their interaction with biological systems.
Caption: Experimental workflow for the preparation and characterization of Solid Lipid Nanoparticles (SLNs).
Caption: Generalized cellular uptake pathways for lipid nanoparticles.[11][12]
Signaling Pathways
The lipid composition of nanoparticles can influence their interaction with cells and subsequent intracellular trafficking. While specific signaling pathways directly activated by this compound or stearic acid in the context of nanoparticle uptake are not well-documented, the general mechanisms of endocytosis are known to be regulated by complex signaling cascades involving small GTPases (e.g., Rab proteins), kinases, and cytoskeletal components. The surface properties of the nanoparticles, which are influenced by the lipid and surfactant composition, will determine which of these pathways is predominantly utilized for cellular entry.[11][13] For instance, nanoparticles can be engineered with ligands that target specific cell surface receptors, thereby hijacking receptor-mediated endocytosis pathways to achieve targeted drug delivery.
Conclusion and Future Perspectives
Stearic acid remains a reliable and well-characterized lipid for the formulation of solid lipid nanoparticles and nanostructured lipid carriers. Its performance provides a solid benchmark for the evaluation of new lipidic materials. The lack of published data on this compound for nanoparticle formulation represents a significant knowledge gap. Future research should focus on the systematic evaluation of novel lipids, such as this compound, to explore their potential advantages in terms of drug loading, stability, and controlled release. Such studies will be instrumental in expanding the toolbox of materials available to formulation scientists and advancing the field of lipid-based drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. mdpi.com [mdpi.com]
- 8. wyatt.com [wyatt.com]
- 9. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 11. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of Myristoleyl behenate's effect on skin occlusion compared to petrolatum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the skin occlusive properties of Myristoleyl behenate (B1239552) and petrolatum. While petrolatum is a well-established occlusive agent with extensive supporting data, information on Myristoleyl behenate is less prevalent in the public domain. This comparison summarizes the available experimental data for petrolatum and provides a qualitative assessment of this compound based on its chemical nature.
Data Presentation: Quantitative Comparison of Occlusive Properties
The following table summarizes the occlusive effects of petrolatum based on Transepidermal Water Loss (TEWL) measurements. TEWL is the most widely used objective measurement for assessing the barrier function of the skin.[1] A lower TEWL value indicates better skin barrier function and a more effective occlusive agent.[2]
| Parameter | Petrolatum | This compound | Data Source |
| Reduction in Transepidermal Water Loss (TEWL) | Up to 99% | Data not available in searched literature | [3] |
| Classification | Occlusive | Emollient, likely occlusive | [4] |
| Nature | Hydrocarbon mixture | Wax ester | [3] |
| Feel on Skin | Greasy, heavy | Likely less greasy than petrolatum | [5] |
Experimental Protocols
The evaluation of skin occlusion typically involves in-vivo studies measuring the effect of a substance on the skin's barrier function. The most common method is the measurement of Transepidermal Water Loss (TEWL).
Transepidermal Water Loss (TEWL) Measurement
Objective: To quantify the rate of water evaporation from the skin surface after the application of a test substance, thereby assessing its occlusive properties.
Methodology:
-
Subject Selection: Healthy volunteers with no known skin conditions are recruited for the study.
-
Acclimatization: Subjects are required to acclimatize in a room with controlled temperature and humidity for a specified period before measurements are taken to ensure stable skin conditions.
-
Baseline Measurement: A baseline TEWL reading is taken from a defined area on the forearm using a Tewameter or a similar device.
-
Product Application: A standardized amount of the test substance (e.g., petrolatum or this compound) is applied to the test area. An untreated area is often used as a control.
-
Post-Application Measurements: TEWL measurements are taken from the treated and control areas at specified time intervals (e.g., 1, 2, 4, 6 hours) after application.
-
Data Analysis: The percentage reduction in TEWL for the treated area compared to the baseline and the control area is calculated to determine the occlusive effect of the substance.
Mandatory Visualizations
Experimental Workflow for Occlusion Testing
Caption: Workflow for evaluating skin occlusion using TEWL.
Signaling and Effects of Occlusive Agents on the Skin Barrier
Caption: Mechanism of action of occlusive agents on the skin.
Discussion
Petrolatum is a well-documented and highly effective occlusive agent, often referred to as the "gold standard".[4] It forms a hydrophobic barrier on the skin that can reduce transepidermal water loss by up to 99%.[3] This makes it extremely effective for intense moisturization and protecting compromised skin barriers.[6][7] While highly effective, its greasy and heavy skin feel can be a drawback in cosmetic formulations.[5]
This compound , as a wax ester, is expected to possess emollient and occlusive properties. Emollients work by forming a thin film on the skin, which helps to reduce water loss. The long-chain nature of both the myristoleyl and behenate portions of the molecule suggests it would form a substantive, protective layer on the skin. However, without specific experimental data, a direct quantitative comparison to petrolatum is not possible. It is likely that this compound offers a less occlusive but more cosmetically elegant alternative to petrolatum, providing a lighter skin feel.
Conclusion
For applications requiring maximum occlusion and barrier protection, petrolatum remains the ingredient of choice with a wealth of supporting data. This compound is a promising emollient with likely occlusive properties that may offer a more favorable sensory profile. However, to fully evaluate its efficacy in comparison to petrolatum, dedicated studies measuring its effect on Transepidermal Water Loss are necessary. Researchers and formulators are encouraged to conduct such studies to quantify the occlusive performance of this compound for its optimal use in skincare and dermatological products.
References
- 1. Transepidermal water loss (TEWL): Environment and pollution-A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TEWL Study: Transepidermal Water Loss Skin Care | Hollister IE [hollister.ie]
- 3. researchgate.net [researchgate.net]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. organicallybecca.com [organicallybecca.com]
- 6. Skin occlusive performance: Sustainable alternatives for petrolatum in skincare formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicauthority.com [organicauthority.com]
Safety Operating Guide
Proper Disposal of Myristoleyl Behenate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a critical component of ensuring a safe and compliant work environment. Myristoleyl behenate (B1239552), a waxy ester, is not classified as a hazardous substance. However, adherence to proper disposal procedures is essential to maintain laboratory safety and environmental responsibility. This guide provides detailed, step-by-step instructions for the appropriate disposal of Myristoleyl behenate.
Safety and Handling Precautions
Before beginning the disposal process, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Avoid Dust Inhalation: While not considered hazardous, inhaling any fine particulate matter should be avoided. If the material is in a powdered form, handle it in a well-ventilated area.
-
Prevent Spills: Handle the material carefully to prevent spills. In the event of a spill, follow the cleanup procedure outlined below.
Disposal Procedure for this compound
This compound can be disposed of as non-hazardous solid waste. Follow these steps for proper disposal:
-
Collection:
-
Using a clean scoop or spatula, carefully collect the solid this compound.
-
If dealing with a spill, sweep the material into a dustpan.
-
-
Packaging:
-
Place the collected this compound into a sturdy, sealable plastic bag or a designated non-hazardous solid waste container.
-
Ensure the bag or container is securely sealed to prevent any leakage or spillage.
-
-
Labeling:
-
Clearly label the container as "Non-Hazardous Waste" and specify the contents as "this compound." Proper labeling is crucial to avoid any confusion with hazardous waste streams.
-
-
Final Disposal:
-
Dispose of the sealed and labeled container in the general laboratory trash designated for non-hazardous solid waste.
-
It is important that laboratory personnel, not custodial staff, are responsible for transferring this waste to the appropriate larger disposal bins or dumpsters.[1]
-
Important Considerations:
-
Do Not Dispose Down the Drain: this compound is insoluble in water and should never be disposed of down the sink or in any waterway, as this can lead to blockages and environmental contamination.
-
Consult Institutional Policies: Always adhere to your institution's specific waste management guidelines, as procedures may vary.
Quantitative Data
This compound is not regulated as a hazardous substance, and therefore, there are no specific quantitative disposal limits or waste codes associated with it.
| Parameter | Value |
| Hazard Classification | Not Classified as Hazardous |
| Waste Disposal Code | Not Applicable |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.
References
Essential Safety and Logistical Information for Handling Myristoleyl Behenate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides essential guidance on the personal protective equipment (PPE) required for handling Myristoleyl behenate (B1239552), along with procedural steps for its use and disposal. The following recommendations are based on safety data sheets for chemically similar long-chain esters, as a specific Safety Data Sheet (SDS) for Myristoleyl behenate was not identified.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The primary routes of exposure to consider are skin contact, eye contact, and inhalation of dust particles.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Wear compatible gloves to prevent skin contact. |
| Eye Protection | Safety goggles or face shield | Use to protect against dust particles and potential splashes. |
| Respiratory Protection | Dust mask or respirator | Recommended when there is a potential for generating dust. Use an approved/certified respirator if ventilation is inadequate.[1] |
| Body Protection | Lab coat or protective apron | Wear to prevent contamination of personal clothing. |
It is essential to always practice good industrial hygiene. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly before breaks and immediately after handling the product. Do not eat, drink, or smoke in the work area.[1]
Experimental Workflow and Disposal Plan
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to final disposal of this compound and contaminated materials.
Detailed Protocols
Handling Procedure:
-
Ventilation: Ensure the work area is well-ventilated. A fume hood may be necessary if there is a risk of generating significant amounts of dust.
-
Personal Protective Equipment: Before handling, put on all required PPE as detailed in the table above.
-
Weighing and Transfer: When weighing or transferring the solid powder, minimize the creation of dust. If dust is generated, an effective dust mask should be worn.[1]
-
Heating: If the experimental protocol involves heating this compound, be aware that it may be combustible at high temperatures. Avoid open flames and sources of ignition.[2] Thermal decomposition can generate carbon oxides and other irritating compounds.[2]
Disposal Plan:
-
Solid Waste: Sweep up any spilled or excess this compound and place it into a suitable, labeled container for disposal.[1] Do not allow the product to enter drains or surface water.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable items in a designated hazardous waste container.
-
Decontamination: Clean all contaminated surfaces thoroughly after use.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention if irritation persists.[3]
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]
-
Inhalation: If dust is inhaled, move the person to fresh air. If symptoms develop, consult a physician.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[4][5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
